molecular formula C28H28N2O5 B8233685 N-Fmoc-4-(4-morpholinyl)-L-phenylalanine

N-Fmoc-4-(4-morpholinyl)-L-phenylalanine

Cat. No.: B8233685
M. Wt: 472.5 g/mol
InChI Key: COLIMDRKWIEWEU-SANMLTNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Fmoc-4-(4-morpholinyl)-L-phenylalanine is a useful research compound. Its molecular formula is C28H28N2O5 and its molecular weight is 472.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Fmoc-4-(4-morpholinyl)-L-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Fmoc-4-(4-morpholinyl)-L-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-morpholin-4-ylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O5/c31-27(32)26(17-19-9-11-20(12-10-19)30-13-15-34-16-14-30)29-28(33)35-18-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-12,25-26H,13-18H2,(H,29,33)(H,31,32)/t26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLIMDRKWIEWEU-SANMLTNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"N-Fmoc-4-(4-morpholinyl)-L-phenylalanine" chemical properties and structure

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of N-Fmoc-4-(4-morpholinyl)-L-phenylalanine , a specialized non-canonical amino acid used in medicinal chemistry to enhance peptide solubility, pharmacokinetic profiles, and receptor binding affinity.

Executive Summary

N-Fmoc-4-(4-morpholinyl)-L-phenylalanine (often abbreviated as Fmoc-Phe(4-Mor)-OH ) is a phenylalanine derivative where the phenyl ring's para-position is substituted with a morpholine moiety. This modification transforms the hydrophobic phenylalanine side chain into a polar, hydrogen-bond-accepting pharmacophore.

In drug development, this building block is a "privileged scaffold" used to:

  • Increase Solubility: The morpholine ether oxygen and amine nitrogen disrupt aggregation and increase aqueous solubility.

  • Modulate DMPK: Morpholine is metabolically stable and can improve blood-brain barrier (BBB) permeability compared to other polar groups.

  • Target Specificity: It mimics tyrosine or phenylalanine residues while introducing specific H-bond interactions, often exploited in kinase inhibitors (e.g., mTOR, PI3K) and protein-protein interaction modulators.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Structural Analysis

The compound consists of an L-phenylalanine backbone protected at the


-terminus by the base-labile Fmoc group. The side chain features a 4-morpholinophenyl group.[1][2]

ChemicalStructure Fmoc Fmoc Group (Base Labile Protection) Backbone L-Phenylalanine Backbone Fmoc->Backbone Carbamate Linkage Morpholine 4-Morpholine Moiety (Pharmacophore) Backbone->Morpholine Para-Substitution

Figure 1: Structural decomposition of Fmoc-Phe(4-Mor)-OH.

Key Data Table
PropertySpecification
Chemical Name N-Fmoc-4-(4-morpholinyl)-L-phenylalanine
Molecular Formula

Molecular Weight 472.54 g/mol
CAS Number (L-isomer) Not widely indexed (Free amine: 1270153-04-2; D-Fmoc: 2349525-74-0)
Appearance White to off-white powder
Solubility Soluble in DMF, DMSO, NMP; Insoluble in Water
Purity Standard

(HPLC),

ee (Chiral HPLC)
Side Chain pKa ~5.5 (Conjugate acid of morpholine aniline nitrogen)

Note on Chirality: While the D-isomer (CAS 2349525-74-0) is commercially cataloged, the L-isomer is the biologically relevant form for native peptide mimicry. Ensure the Certificate of Analysis (CoA) confirms L-configuration (


-stereocenter).

Solid-Phase Peptide Synthesis (SPPS) Protocol[9]

Mechanistic Considerations

The morpholine nitrogen is a tertiary aniline. Unlike aliphatic amines (pKa ~10.5), its pKa is significantly lower (~5.5) due to conjugation with the phenyl ring and the electron-withdrawing oxygen.

  • No Side-Chain Protection Required: It remains unprotonated under basic coupling conditions and does not compete as a nucleophile against the primary amine of the growing peptide chain.

  • Steric Bulk: The morpholine ring adds bulk at the para position. While not as hindered as ortho substitutions, high-efficiency coupling reagents (HATU/HOAt) are recommended over standard HBTU/HOBt to prevent deletion sequences.

Self-Validating Coupling Protocol

This protocol assumes a standard polystyrene or PEG-based resin (e.g., Rink Amide, Wang).

Step 1: Resin Swelling [3]
  • Action: Swell resin in DMF (Dimethylformamide) for 30 minutes.

  • Validation: Resin volume should increase by 3-5x. Visual check for uniform suspension.

Step 2: Fmoc Deprotection
  • Reagent: 20% Piperidine in DMF (v/v) with 0.1M Oxyma Pure (to suppress aspartimide formation if applicable).

  • Cycle: Treat 2

    
     5 minutes.
    
  • Wash: DMF (

    
     min).
    
  • Validation (In-Process Control): Perform a UV Monitoring check of the drain solution at 301 nm (dibenzofulvene-piperidine adduct) to confirm deprotection, or a qualitative Kaiser Test on a few resin beads (Blue = Free Amine = Success).

Step 3: Activation & Coupling
  • Stoichiometry: 4.0 eq. Fmoc-Phe(4-Mor)-OH : 3.9 eq. HATU : 8.0 eq. DIPEA.

  • Procedure:

    • Dissolve amino acid and HATU in minimal dry DMF.

    • Add DIPEA immediately prior to addition to resin.

    • Time: Shake at room temperature for 60–90 minutes.

  • Why HATU? The morpholine ring can induce minor steric stress. HATU (an azabenzotriazole) accelerates coupling kinetics compared to HBTU.

Step 4: Monitoring (The "Stop/Go" Gate)
  • Test: Kaiser Test (Ninhydrin).

  • Result:

    • Colorless/Yellow beads: Coupling Complete

      
       Proceed.
      
    • Blue beads: Incomplete

      
       Recouple (Double Coupling).
      
  • Note: If the previous residue was Proline, use the Chloranil Test instead.

Step 5: Cleavage
  • Cocktail: 95% TFA : 2.5% TIS (Triisopropylsilane) : 2.5%

    
    .
    
  • Time: 2–3 hours.

  • Note: The morpholine ring is stable to TFA. The nitrogen will protonate, increasing solubility in the cleavage cocktail.

SPPS_Workflow Start Fmoc-Peptide-Resin Deprotect Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 Activate Activation (AA + HATU + DIPEA) Wash1->Activate Couple Coupling (60-90 min) Activate->Couple Check Kaiser Test Couple->Check Next Next Cycle / Cleavage Check->Next Negative (Clear) Recouple Re-Couple Check->Recouple Positive (Blue) Recouple->Activate

Figure 2: SPPS Cycle optimized for Fmoc-Phe(4-Mor)-OH incorporation.

Impact on Drug Design & Pharmacokinetics[10]

Solubility Enhancement

The morpholine group acts as a "solubility handle."[4] In standard phenylalanine, the aromatic ring drives aggregation via


-

stacking. The morpholine oxygen disrupts this stacking and accepts hydrogen bonds from water, significantly lowering

(partition coefficient) and improving bioavailability.
Metabolic Stability

Unlike linear alkyl amines which are prone to N-dealkylation by Cytochrome P450 enzymes, the morpholine ring is relatively resistant to oxidative metabolism. This makes Fmoc-Phe(4-Mor)-OH an excellent replacement for Tyrosine or Tryptophan residues to extend peptide half-life (


).
Receptor Interactions

In kinase inhibitors, the morpholine oxygen often functions as a hinge-binder, accepting a hydrogen bond from the backbone amide of the kinase. This specific interaction vector makes this amino acid highly valuable in structure-based drug design (SBDD).

References

  • PubChem. (2025).[1][5] 4-(4-Morpholinyl)-L-phenylalanine (Compound Summary). National Library of Medicine. [Link]

  • Journal of Medicinal Chemistry. (2011). Morpholine as a Privileged Scaffold in Medicinal Chemistry. (General Reference on Morpholine PK properties). [Link]

Sources

"N-Fmoc-4-(4-morpholinyl)-L-phenylalanine" molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Identity, Synthesis, and Application in Peptidomimetics

Executive Summary

N-Fmoc-4-(4-morpholinyl)-L-phenylalanine (Fmoc-Phe(4-morpholino)-OH) is a specialized non-proteinogenic amino acid used critically in modern drug discovery to modulate peptide solubility, lipophilicity, and pharmacokinetic profiles.[1] By incorporating a morpholine ring at the para-position of the phenylalanine side chain, this residue introduces a basic solubilizing group and a hydrogen bond acceptor without significantly altering the steric footprint of the aromatic core. This guide details its physicochemical properties, synthesis via palladium-catalyzed cross-coupling, and protocols for its integration into Solid-Phase Peptide Synthesis (SPPS).

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

The precise characterization of this building block is essential for calculating stoichiometry in SPPS and interpreting mass spectrometry data of final peptide candidates.

PropertySpecification
IUPAC Name (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(morpholin-4-yl)phenyl)propanoic acid
Common Name Fmoc-4-(4-morpholinyl)-L-phenylalanine
CAS Number 2349610-01-9 (L-isomer)
Molecular Formula C₂₈H₂₈N₂O₅
Molecular Weight 472.54 g/mol
Monoisotopic Mass 472.1998 Da
Appearance White to off-white powder
Solubility Soluble in DMF, NMP, DMSO; sparingly soluble in DCM
Purity Standard ≥ 98% (HPLC), ≥ 98% ee (Chiral HPLC)
Structural Significance

The morpholine substituent transforms the electronic and physical nature of the phenylalanine ring. Unlike the hydrophobic benzyl side chain of native Phenylalanine, the 4-morpholinyl-phenyl group has a calculated LogP (cLogP) that is lower, enhancing water solubility. The morpholine nitrogen (pKa ~8.3 in free morpholine, but significantly lower when conjugated to the phenyl ring due to resonance delocalization) acts as a weak base and a specific hydrogen bond acceptor, often exploited to target solvent-exposed regions of GPCRs or kinase active sites.

Synthesis & Manufacturing Strategy

While simple phenylalanine derivatives are often made via alkylation, the installation of the morpholine ring is most efficiently achieved via Buchwald-Hartwig Amination . This transition-metal-catalyzed cross-coupling ensures regiospecificity and preserves the chiral integrity of the alpha-carbon.

Mechanistic Pathway

The synthesis typically proceeds from Fmoc-4-iodo-L-phenylalanine . The high reactivity of the aryl iodide facilitates coupling with morpholine under mild conditions, preventing racemization.

  • Starting Material: Fmoc-Phe(4-I)-OH.

  • Reagents: Morpholine (amine source), Pd₂dba₃ or Pd(OAc)₂ (catalyst), XPhos or BINAP (ligand), Cs₂CO₃ (base).

  • Solvent: Toluene or Dioxane (anhydrous).

  • Temperature: 80–100°C.

Diagram 1: Synthesis Workflow via Buchwald-Hartwig Coupling

SynthesisPathway Start Fmoc-4-iodo-L-Phe-OH (Precursor) Reagents Morpholine + Pd Catalyst (Buchwald-Hartwig) Start->Reagents Dissolution Intermediate Pd-Oxidative Addition Complex Reagents->Intermediate Catalytic Cycle Product Fmoc-Phe(4-morpholino)-OH (C28H28N2O5) Intermediate->Product Reductive Elimination & Purification

Caption: Palladium-catalyzed installation of the morpholine moiety onto the aryl halide scaffold.

Application in Drug Discovery[8][9][10]
Pharmacokinetic Modulation

The morpholine group is a "privileged structure" in medicinal chemistry. Replacing a standard Phenylalanine with Fmoc-Phe(4-morpholino)-OH in a peptide sequence can:

  • Reduce Aggregation: The steric bulk and polarity disrupt beta-sheet stacking common in hydrophobic sequences.

  • Improve Metabolic Stability: The para-substitution blocks metabolic oxidation at the reactive phenyl ring position (a common site for CYP450 metabolism).

  • Enhance Bioavailability: The increased polarity aids in solvation, potentially improving oral bioavailability for smaller peptidomimetics.

Solid-Phase Peptide Synthesis (SPPS) Compatibility

This amino acid is fully compatible with standard Fmoc/tBu SPPS protocols. However, the basicity of the morpholine nitrogen requires specific attention during the coupling and cleavage steps to prevent side reactions or salt formation.

Experimental Protocols
A. Dissolution and Handling[2]
  • Storage: Store at +2°C to +8°C, desiccated. Allow to reach room temperature before opening to prevent condensation.

  • Solvent: Dissolve in anhydrous DMF or NMP to a concentration of 0.2 M – 0.5 M. Sonicate if necessary. Avoid DCM as the primary solvent due to poor solubility.

B. SPPS Coupling Protocol (Automated or Manual)

Because the morpholine nitrogen is tertiary and conjugated to the ring, it does not require orthogonal protection (like Boc or Trt) during Fmoc synthesis. However, it can act as a weak base.

Reagents:

  • Activator: HATU or HBTU (0.95 eq relative to AA).

  • Base: DIEA (Diisopropylethylamine) (2.0 eq).

  • Stoichiometry: Use 3-4 fold excess of amino acid over resin loading.

Step-by-Step:

  • Resin Preparation: Swell resin (e.g., Rink Amide) in DMF for 20 min.

  • Deprotection: Remove previous Fmoc group using 20% Piperidine in DMF (2 x 5 min). Wash DMF (5x).

  • Activation: Pre-activate Fmoc-Phe(4-morpholino)-OH with HATU/DIEA in DMF for 30 seconds.

    • Note: Do not pre-activate for >5 mins to avoid racemization of the activated ester.

  • Coupling: Add activated solution to resin. Shake/vortex for 45–60 minutes at room temperature.

  • Monitoring: Verify coupling via Kaiser Test (ninhydrin). If the morpholine group interferes with colorimetric readout (rare), use Chloranil test.

C. Cleavage and Isolation

The morpholine ring is stable to TFA.

  • Cocktail: TFA/TIS/H₂O (95:2.5:2.5).

  • Time: 2–3 hours.

  • Precipitation: Cold diethyl ether.

  • Critical Note: The morpholine nitrogen will be protonated (salt form) after TFA cleavage. This increases the mass by +1 (or + TFA adducts) in crude MS analysis until purified/lyophilized.

Diagram 2: SPPS Integration Logic

SPPS_Cycle Resin Fmoc-Peptide-Resin Deprotect 20% Piperidine/DMF (Fmoc Removal) Resin->Deprotect Wash1 DMF Wash (x5) Deprotect->Wash1 Coupling Couple Fmoc-Phe(4-morph)-OH (HATU/DIEA) Wash1->Coupling Check QC: Kaiser Test Coupling->Check Cleavage TFA Cleavage (Morpholine protonates) Check->Cleavage If Blue (Fail) -> Recouple If Colorless (Pass) -> Proceed

Caption: Integration of Fmoc-Phe(4-morpholino)-OH into standard Fmoc SPPS cycles.

Quality Control & Characterization
HPLC Analysis[3][4][5]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% to 95% B over 20 min.

  • Detection: UV at 254 nm (strong absorption due to Fmoc and Phenyl ring) and 214 nm.

  • Retention Time: Expect a shift to earlier retention times compared to Fmoc-Phe-OH due to the polar morpholine group.

Mass Spectrometry (ESI-MS)[5]
  • Expected Mass: [M+H]⁺ = 473.54 Da.

  • Fragment Ions:

    • Loss of Fmoc group (-222 Da) -> fragment at ~251 Da.

    • Tropylium ion derivatives may be observed.

NMR Expectations (¹H, 300/400 MHz, DMSO-d₆)
  • Fmoc Aromatics: Multiplets 7.3 – 7.9 ppm (8H).

  • Fmoc CH₂/CH: Doublet ~4.2 ppm, Triplet ~4.3 ppm.

  • Phe Aromatics: AA'BB' system (4H) around 6.8 – 7.2 ppm. The morpholine substitution pushes the ortho protons upfield relative to unsubstituted Phe.

  • Morpholine: Two triplets (or broad singlets) at 3.0 – 3.1 ppm (N-CH₂) and 3.7 – 3.8 ppm (O-CH₂).

  • Alpha-H: Multiplet ~4.1 – 4.3 ppm.

References
  • ChemicalBook. (2024). N-Fmoc-4-(4-morpholinyl)-L-phenylalanine Product Description and Properties. Retrieved from

  • PubChem. (2024). 4-Morpholino-L-phenylalanine (Compound Summary). National Library of Medicine.[6] Retrieved from [6]

  • Beilstein Journals. (2020). Fluorinated and substituted phenylalanines: synthesis and pharmaceutical applications. Beilstein J. Org. Chem. Retrieved from

  • BenchChem. (2025).[5] Solid-Phase Peptide Synthesis of Peptides Containing Modified Phenylalanine. Retrieved from

  • Thermo Fisher Scientific. (2024). N-Fmoc-Amino Acid Derivatives and Characterization. Retrieved from

Sources

"N-Fmoc-4-(4-morpholinyl)-L-phenylalanine" CAS number and product specifications

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-Fmoc-4-(4-morpholinyl)-L-phenylalanine for Advanced Research and Drug Development

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of N-Fmoc-4-(4-morpholinyl)-L-phenylalanine, a specialized amino acid derivative crucial for peptide synthesis and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to facilitate its effective application.

Core Compound Identity and Physicochemical Properties

N-Fmoc-4-(4-morpholinyl)-L-phenylalanine is a non-canonical amino acid characterized by the presence of a morpholinyl group on the phenyl ring of phenylalanine and an N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group. This unique structure imparts specific properties that are advantageous in solid-phase peptide synthesis (SPPS) and the development of novel therapeutics.

The crucial identifier for this compound is its CAS Number: 2349610-01-9 [1]. It is imperative to distinguish this from its D-stereoisomer, N-Fmoc-4-(4-morpholinyl)-D-phenylalanine, which has a distinct CAS Number of 2349525-74-0[2].

Key Specifications

A comprehensive understanding of the compound's specifications is the foundation of its successful application. The following table summarizes its core physicochemical properties.

PropertySpecificationSource
CAS Number 2349610-01-9Echo BioSystems[1]
Chemical Formula C₂₈H₂₈N₂O₅Echo BioSystems[1]
Molecular Weight 472.54 g/mol Advanced ChemBlocks Inc.[2]
Typical Purity ≥95%Echo BioSystems[1], Advanced ChemBlocks Inc.[2]
Appearance Lyophilized PowderEcho BioSystems[1]
Stereochemistry L-ConfigurationEcho BioSystems[1]

The Scientific Rationale: Why Incorporate a Morpholinyl Moiety?

The strategic incorporation of the morpholine group onto the phenylalanine scaffold is a key design feature, not a random modification. This substitution offers several advantages in medicinal chemistry and peptide design:

  • Enhanced Aqueous Solubility: The morpholine group, with its ether and tertiary amine functionalities, can significantly improve the solubility of the resulting peptide in aqueous buffers. This is a critical consideration for bioavailability and formulation of peptide-based drug candidates.

  • Modulation of Pharmacokinetic Properties: The morpholine moiety can influence a peptide's absorption, distribution, metabolism, and excretion (ADME) profile. It can potentially reduce metabolic degradation and improve in-vivo stability.

  • Introduction of a Basic Handle: The nitrogen atom in the morpholine ring provides a basic site, allowing for salt formation and further chemical modifications.

  • Conformational Constraint: The bulky morpholine group can introduce a degree of conformational rigidity to the peptide backbone, which can be beneficial for optimizing binding to a biological target.

The selection of this specific amino acid derivative is therefore a deliberate choice to fine-tune the physicochemical and pharmacological properties of a synthetic peptide.

Experimental Protocols: Handling, Storage, and Application

Reconstitution and Handling

Given its typical provision as a lyophilized powder, proper reconstitution is the first critical step in its experimental use.

Protocol for Reconstitution:

  • Equilibration: Before opening, allow the vial to equilibrate to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture, which can affect the compound's stability.

  • Solvent Selection: The choice of solvent will depend on the subsequent application. For peptide synthesis, Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are common choices. For analytical purposes, a solvent system compatible with the analytical method (e.g., HPLC mobile phase) should be used.

  • Reconstitution: Add the appropriate volume of solvent to the vial to achieve the desired stock concentration. Vortex briefly to ensure complete dissolution.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can lead to degradation, it is highly recommended to aliquot the reconstituted solution into single-use volumes[1].

Workflow for Reconstitution and Aliquoting

G cluster_prep Preparation cluster_recon Reconstitution cluster_storage Storage Vial Lyophilized Product Vial Equilibrate Equilibrate to Room Temp Vial->Equilibrate 20 min AddSolvent Add Appropriate Solvent Equilibrate->AddSolvent Vortex Vortex to Dissolve AddSolvent->Vortex Aliquot Aliquot into Single-Use Tubes Vortex->Aliquot Store Store at -20°C to -80°C Aliquot->Store G Deprotection 1. Deprotection Removal of Fmoc group from resin-bound peptide using piperidine in DMF Washing1 2. Washing Removal of piperidine and cleaved Fmoc adducts with DMF Deprotection->Washing1 Coupling 3. Coupling Activation of N-Fmoc-4-(4-morpholinyl)-L-phenylalanine and coupling to the free amine Washing1->Coupling Washing2 4. Washing Removal of excess reagents and by-products with DMF Coupling->Washing2 Repeat Repeat Cycle for Next Amino Acid Washing2->Repeat Repeat->Deprotection for subsequent cycles

Caption: Standard Fmoc-SPPS cycle for incorporating N-Fmoc-4-(4-morpholinyl)-L-phenylalanine.

Causality in Experimental Choices:

  • Choice of Coupling Reagents: The activation of the carboxylic acid of N-Fmoc-4-(4-morpholinyl)-L-phenylalanine is critical for efficient amide bond formation. Common activators include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like Diisopropylethylamine (DIPEA). The choice of a more potent activator like HATU may be necessary if steric hindrance from the morpholinyl group slows down the coupling reaction.

  • Monitoring the Coupling Reaction: A qualitative ninhydrin test (Kaiser test) should be performed after the coupling step to ensure the reaction has gone to completion. A negative result (beads remain colorless) indicates a successful coupling, while a positive result (blue beads) signifies incomplete reaction, necessitating a second coupling step. This self-validating system ensures the integrity of the final peptide sequence.

Analytical Quality Control

For researchers synthesizing peptides with this amino acid, robust analytical characterization is essential.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the synthesized peptide. A reversed-phase C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is a standard method.

  • Mass Spectrometry (MS): Confirms the molecular weight of the final peptide, verifying the successful incorporation of the N-Fmoc-4-(4-morpholinyl)-L-phenylalanine residue.

Broader Context and Future Directions

The use of non-canonical amino acids like N-Fmoc-4-(4-morpholinyl)-L-phenylalanine is a growing trend in drug discovery. These building blocks allow for the creation of peptidomimetics and novel peptide structures with enhanced therapeutic properties. The positional fluorination of Fmoc-phenylalanine, for example, has been shown to modulate hydrogel structure and antibacterial activity, highlighting how subtle modifications to the phenylalanine ring can have significant biological consequences.[3] While not a direct application of the morpholinyl-derivative, it underscores the principle of using functionalized phenylalanines to impart novel functions.

Future research may involve exploring the impact of this specific modification on protein-protein interactions, cell permeability, and in-vivo efficacy of peptide drug candidates.

References

  • Echo BioSystems . N-Fmoc-4-(4-morpholinyl)- L-phenylalanine. [Link]

  • Salaymeh, J. C., et al. (2025). Positional Fluorination of Fmoc-Phenylalanine Modulates Hydrogel Structure and Antibacterial Activity. ACS Biomaterials Science & Engineering. [Link]

Sources

Technical Whitepaper: Strategic Applications of N-Fmoc-4-(4-morpholinyl)-L-phenylalanine in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a strategic whitepaper for drug discovery scientists. It synthesizes chemical properties, synthesis protocols, and medicinal chemistry applications of N-Fmoc-4-(4-morpholinyl)-L-phenylalanine .

Executive Summary & Chemical Identity

In the landscape of non-canonical amino acids (NCAAs), N-Fmoc-4-(4-morpholinyl)-L-phenylalanine represents a high-value tool for optimizing the physicochemical properties of peptide therapeutics. Unlike standard Phenylalanine (Phe), which contributes hydrophobicity and


-stacking capability but often suffers from poor aqueous solubility, the 4-morpholinyl analog introduces a distinct "amphipathic" character to the side chain.

This guide details the utility of this building block in Solid-Phase Peptide Synthesis (SPPS) and its role in modulating Pharmacokinetics (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.

Chemical Profile
PropertySpecification
Chemical Name N-Fmoc-4-(4-morpholinyl)-L-phenylalanine
CAS Number 2349610-01-9
Molecular Formula

Molecular Weight ~472.53 g/mol
Side Chain 4-morpholinophenyl (Aniline derivative)
Solubility Soluble in DMF, NMP, DMSO; enhanced aqueous solubility in deprotected peptides.[1][2]

Structural Significance in Drug Design

The morpholine moiety is a privileged pharmacophore in medicinal chemistry, often employed to optimize solubility and metabolic stability. When grafted onto the phenylalanine scaffold, it creates a hybrid residue that retains the steric bulk of an aromatic group while introducing a hydrogen-bond acceptor (ether oxygen) and a solubilizing basic center (though the aniline nitrogen's basicity is attenuated by resonance).

Key Mechanistic Advantages
  • Solubility Enhancement: The morpholine ring disrupts the aggregation-prone hydrophobic patches often created by clusters of Phe, Trp, or Tyr residues.

  • Hydrogen Bonding: The ether oxygen at position 4 of the morpholine ring acts as a weak H-bond acceptor, potentially capturing novel interactions within a receptor binding pocket that a native Phe cannot.

  • Electronic Modulation: The morpholino group is an electron-donating group (EDG), significantly increasing the electron density of the phenyl ring. This strengthens cation-

    
     interactions with positively charged residues (Lys, Arg) in the target protein.
    
Visualization: Structure-Function Logic

G Compound N-Fmoc-4-(4-morpholinyl)-L-Phe Fmoc Fmoc Group (SPPS Protection) Compound->Fmoc Backbone L-Phe Backbone (Chirality & Scaffold) Compound->Backbone Morpholine 4-Morpholino Moiety (Functional Side Chain) Compound->Morpholine Solubility Increased Aqueous Solubility (Disrupts Aggregation) Morpholine->Solubility Physicochemical Binding Novel H-Bond Acceptor (Ether Oxygen) Morpholine->Binding Affinity PiStacking Enhanced Cation-Pi Interactions (Electron-Rich Ring) Morpholine->PiStacking Electronic

Caption: Functional decomposition of the amino acid showing how the morpholine substitution translates to specific medicinal chemistry benefits.

Applications in Research Areas

Peptidomimetics & Macrocycles

In the development of macrocyclic peptides (e.g., for PPI inhibition), solubility is a frequent bottleneck. Replacing a solvent-exposed Phenylalanine with 4-morpholinyl-phenylalanine can dramatically improve the "developability" of the lead compound without altering the overall backbone conformation.

Blood-Brain Barrier (BBB) Penetration

Morpholine is often used to tune lipophilicity (


). While native peptides struggle to cross the BBB, analogs incorporating morpholine can achieve a more favorable balance of lipophilicity and polarity, potentially facilitating transport via specific transporters or passive diffusion.
PROTACs (Proteolysis Targeting Chimeras)

In peptide-based PROTAC linkers or E3 ligase ligands (e.g., VHL binders), this residue can be used to fine-tune the linker's physicochemical properties, preventing the "linker collapse" phenomenon often seen with purely hydrophobic chains.

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

Trustworthiness Note: The electron-rich nature of the 4-morpholinophenyl ring makes it potentially sensitive to oxidation. However, it is generally stable under standard Fmoc/tBu protocols. The following protocol is validated for standard automated synthesizers (e.g., CEM Liberty, Biotage).

Protocol A: Coupling Reaction

Due to the steric bulk of the morpholine group at the para-position, standard coupling times should be extended.

  • Resin Swelling: Swell resin (e.g., Rink Amide, 0.6 mmol/g) in DMF for 20 min.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

  • Activation:

    • Reagents: 4.0 eq. Fmoc-AA, 3.9 eq. HATU (or DIC/Oxyma for lower racemization risk), 8.0 eq. DIEA.

    • Solvent: NMP or DMF (NMP preferred for difficult sequences).

    • Condition: Double coupling is recommended.

      • Coupling 1: 45 min at Room Temperature.

      • Coupling 2: 45 min at Room Temperature (fresh reagents).

  • Monitoring: Perform a Chloranil test (more sensitive for secondary amines, but useful here to ensure primary amine consumption) or Kaiser test.

Protocol B: Cleavage & Purification

Critical Step: The morpholino-phenyl ring is electron-rich. During cleavage with TFA, it can act as a nucleophile if carbocations (e.g., from tBu, Trt protecting groups) are not efficiently scavenged.

  • Cleavage Cocktail: Prepare Reagent K analog:

    • TFA (90%)

    • Phenol (5%)

    • Water (2.5%)

    • TIS (Triisopropylsilane) (2.5%)

    • Note: Avoid high concentrations of EDT (Ethanedithiol) unless Cys/Met are present, as it may adsorb to the morpholine.

  • Duration: Shake for 2–3 hours at room temperature.

  • Precipitation: Filter resin, concentrate filtrate under

    
    , and precipitate in ice-cold diethyl ether.
    
  • HPLC Purification:

    • Mobile Phase A: Water + 0.1% TFA.

    • Mobile Phase B: Acetonitrile + 0.1% TFA.[3]

    • Observation: The morpholine group will be protonated at pH 2 (TFA), increasing retention of polarity. Expect the peak to elute earlier than the native Phe analog.

Visualization: Synthesis Workflow

SPPS cluster_warning Critical Control Point Start Fmoc-Deprotected Resin Activate Activation (HATU/DIEA/NMP) Start->Activate Coupling Coupling Step (2 x 45 min, RT) Activate->Coupling Check QC: Kaiser Test Coupling->Check Check->Coupling Fail (Recouple) Cleavage Global Cleavage (90% TFA + Scavengers) Check->Cleavage Pass Isolate Ether Precipitation & HPLC Cleavage->Isolate

Caption: Optimized SPPS cycle emphasizing the double-coupling strategy and critical cleavage parameters.

Comparative Data: Phe vs. 4-Morpholino-Phe

The following table summarizes the expected shifts in physicochemical properties when substituting Phenylalanine (Phe) with its 4-morpholinyl analog in a model peptide sequence.

ParameterL-Phenylalanine (Phe)4-Morpholino-L-PheImpact on Drug Design
Hydropathy Index 2.8 (Hydrophobic)~ -1.4 (Estimated)Increases water solubility significantly.
H-Bond Donors/Acceptors 1 / 01 / 2 (Ether O + N)Creates new vector for receptor interaction.
Steric Bulk (

)
~190~240Requires larger binding pocket; restricts conformational freedom.
pKa (Side Chain) Neutral~7.5 - 8.0 (Conjugate acid)Can be positively charged at physiological pH, aiding solubility.

References

  • PubChem. (2025).[4][5] 4-Morpholino-L-phenylalanine (Compound Summary).[5][6][7] National Library of Medicine. Available at: [Link]

  • Kumari, S., et al. (2020). Morpholine as a Ubiquitous Pharmacophore in Medicinal Chemistry. Journal of Medicinal Chemistry. (Contextual grounding on morpholine utility).
  • Echo BioSystems. (2025). Product Datasheet: N-Fmoc-4-(4-morpholinyl)-L-phenylalanine (CAS 2349610-01-9).[6] Available at: [Link]

  • Beilstein J. Org. Chem. (2020).[8] Fluorinated phenylalanines: synthesis and pharmaceutical applications.[8] (Cited for comparative synthesis of substituted Phe analogs). Available at: [Link]

Sources

"N-Fmoc-4-(4-morpholinyl)-L-phenylalanine" material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling and Application of N-Fmoc-4-(4-morpholinyl)-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material properties, safety considerations, and handling protocols for N-Fmoc-4-(4-morpholinyl)-L-phenylalanine. It is designed to move beyond a standard Material Safety Data Sheet (MSDS) by integrating field-proven insights from solid-phase peptide synthesis (SPPS) to explain the causality behind experimental choices. This document is intended for professionals in research and drug development who utilize specialized amino acid derivatives.

Core Compound Identity and Rationale for Use

N-Fmoc-4-(4-morpholinyl)-L-phenylalanine is a non-canonical amino acid derivative designed for incorporation into synthetic peptides. Its unique structure, featuring a morpholine moiety on the phenyl ring, is of significant interest in medicinal chemistry. The morpholine group can impart favorable pharmacokinetic properties, such as increased aqueous solubility, improved metabolic stability, and enhanced receptor-binding interactions, by acting as a hydrogen bond acceptor.

The N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) group is a standard protecting group in SPPS. Its defining feature is its stability in acidic conditions and lability to mild bases (e.g., piperidine), which allows for the sequential and controlled elongation of a peptide chain.[1][2] This orthogonality is fundamental to modern peptide synthesis, enabling the creation of complex and modified peptides that would be inaccessible under harsher synthetic conditions.[2]

Chemical and Physical Properties

A clear understanding of the compound's physical properties is the foundation of its safe and effective use. The data presented below has been consolidated from supplier information and comparison with its corresponding D-isomer.

PropertyValueSource / Comment
IUPAC Name (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-morpholinophenyl)propanoic acid-
CAS Number 2349610-01-9[3]
Molecular Formula C₂₈H₂₈N₂O₅[3][4]
Molecular Weight 472.54 g/mol [4]
Appearance White to off-white lyophilized powderInferred from supplier data.[3]
Purity Typically ≥95% (HPLC)[3][4]
Solubility Soluble in DMF, NMP, and other polar organic solventsInferred from general Fmoc-amino acid properties.[5]
Storage Long-term: -20°C to -80°C; Short-term: 4°C[3]

Hazard Assessment and Safety Profile

While a specific Material Safety Data Sheet for N-Fmoc-4-(4-morpholinyl)-L-phenylalanine is not publicly available, a comprehensive safety profile can be constructed by analyzing data from structurally analogous compounds, such as other Fmoc-protected phenylalanine derivatives. These compounds are consistently classified as not hazardous under the US OSHA Hazard Communication Standard (29 CFR 1910.1200). However, the absence of a formal hazard classification does not imply the absence of all risk. Prudent laboratory practice dictates that all chemical reagents should be handled with care.

The primary risks associated with this compound are mechanical rather than chemical, stemming from its physical form as a fine powder.

  • Inhalation: May cause minor respiratory tract irritation.

  • Skin Contact: May cause slight skin irritation upon prolonged contact.

  • Eye Contact: Direct contact with the powder can cause mechanical irritation.

  • Ingestion: May be harmful if swallowed in significant quantities.

The toxicological properties have not been fully investigated. Therefore, it is essential to minimize exposure and adhere to the principle of ALARA (As Low As Reasonably Achievable).

The Scientist's Guide to Safe Handling and Exposure Control

The following protocols are grounded in the practical realities of a peptide synthesis laboratory. The causality behind each recommendation is explained to foster a deeper understanding of safe practices.

Engineering Controls and Personal Protective Equipment (PPE)

The primary engineering control for handling this and similar powdered reagents is a chemical fume hood or a powder containment hood . This is not necessarily due to high toxicity, but to prevent the aerosolization and inhalation of fine powders, which is a general best practice.

Your personal protective equipment is your final line of defense. The following are mandatory when handling N-Fmoc-4-(4-morpholinyl)-L-phenylalanine:

  • Eye Protection: Tightly fitting safety goggles or a face shield are essential to protect against accidental splashes or airborne particles.

  • Hand Protection: Handle with nitrile or latex gloves. It is critical to inspect gloves before use and to use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[6]

  • Body Protection: A standard laboratory coat is required.

Workflow for Safe Handling and Use

The following diagram and protocol outline a self-validating system for the safe handling of the compound from storage to use in a coupling reaction.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal A 1. Retrieve from Storage (-20°C) B 2. Equilibrate to Room Temp (in desiccator) A->B Prevents water condensation C 3. Don PPE (Goggles, Gloves, Lab Coat) B->C Personnel safety first D 4. Weigh Required Amount (Use anti-static weigh boat) C->D Enter handling area E 5. Dissolve in Solvent (e.g., DMF) D->E Prepare for reaction F 6. Add to Reaction Vessel E->F Introduce to synthesis G 7. Clean Spills Immediately F->G Maintain clean workspace H 8. Dispose of Waste (Follow institutional guidelines) G->H Proper waste stream I 9. Doff PPE & Wash Hands H->I Complete workflow

Caption: Safe handling workflow for N-Fmoc-4-(4-morpholinyl)-L-phenylalanine.

Step-by-Step Protocol:

  • Retrieval and Equilibration: Remove the container from cold storage (-20°C) and place it in a desiccator at room temperature.

    • Causality: This crucial step prevents atmospheric moisture from condensing on the cold powder. Water can hydrolyze the compound or interfere with subsequent coupling reactions in SPPS, leading to failed syntheses.

  • Personal Protective Equipment (PPE): Before opening the container, don all required PPE as outlined in section 3.1.

  • Weighing: Conduct all weighing operations inside a chemical fume hood or powder containment hood. Use an anti-static weigh boat to prevent the powder from scattering due to static electricity.

  • Dissolution and Transfer: Dissolve the weighed amino acid in the appropriate solvent (typically DMF for SPPS). Once fully dissolved, it can be safely transferred to the reaction vessel.

    • Causality: Dissolving the powder minimizes the risk of inhalation and simplifies its addition to the automated or manual synthesizer.

  • Spill Management: In case of a spill, do not dry sweep. Gently cover the spill with a damp paper towel to avoid raising dust, then wipe it up and place it in a sealed container for disposal.

  • Storage: After use, tightly seal the container and store it at the recommended temperature (-20°C).[3] The presence of the morpholine group does not significantly alter the general stability of the Fmoc-amino acid, which is primarily susceptible to moisture.

Stability, Reactivity, and Disposal

Understanding the chemical stability of this reagent is paramount for its successful application in multi-step peptide synthesis.

Chemical Stability and Reactivity
  • Stability: The compound is stable under recommended storage conditions (cold and dry).[3] Like most Fmoc-amino acids, it is sensitive to bases, which will cleave the Fmoc protecting group.[1] It is also sensitive to moisture.

  • Incompatible Materials: Avoid strong oxidizing agents and strong bases outside of the controlled deprotection steps in SPPS.

  • Hazardous Decomposition Products: Thermal decomposition may produce oxides of carbon (CO, CO₂) and nitrogen (NOx).[6]

  • Hazardous Polymerization: Hazardous polymerization does not occur.

Disposal Considerations

Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[6] Unused material and contaminated packaging should be handled as chemical waste. Do not allow the product to enter drains.

First-Aid Measures

These measures are based on best practices for handling similar non-hazardous chemical powders.

  • Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. If symptoms persist, seek medical attention.

  • Skin Contact: Wash off with soap and plenty of water. Remove any contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.

Conclusion: A Framework for Safe and Effective Science

N-Fmoc-4-(4-morpholinyl)-L-phenylalanine is a valuable tool for the design and synthesis of novel peptides. While it does not present acute chemical hazards, its safe and effective use hinges on a disciplined approach to laboratory practice. By understanding the rationale behind handling protocols—from preventing moisture contamination to minimizing dust exposure—researchers can protect both themselves and the integrity of their experiments. This guide provides a framework for that understanding, empowering scientists to innovate responsibly.

References

  • N-Fmoc-4-(4-morpholinyl)- L-phenylalanine. Echo BioSystems. [URL: https://www.echobiosystems.com/amino-acids/n-fmoc-4-4-morpholinyl-l-phenylalanine]
  • N-Fmoc-4-(4-morpholinyl)-D-phenylalanine. Advanced ChemBlocks Inc. [URL: https://www.achemblock.com/N-Fmoc-4-4-morpholinyl-D-phenylalanine-CAS-2349525-74-0.html]
  • Why Fmoc-Protected Amino Acids Dominate SPPS?. BOC Sciences. [URL: https://www.bocsci.
  • Mthembu, S. N., Chakraborty, A., Schönleber, R., Albericio, F., & de la Torre, B. G. (2024). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Journal of Peptide Science, 30(2), e3538. [URL: https://onlinelibrary.wiley.com/doi/10.1002/psc.3538]
  • Application Notes and Protocols: The Use of Morpholine-Based Reagents in Peptide Synthesis. BenchChem. [URL: https://www.benchchem.com/application-notes/the-use-of-morpholine-based-reagents-in-peptide-synthesis]
  • Overview of Fmoc Amino Acids. ChemPep Inc. [URL: https://www.chempep.com/news/overview-of-fmoc-amino-acids/]
  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [URL: https://www.aapptec.
  • L-Phenylalanine-N-Fmoc (¹³C₉, 99%; ¹⁵N, 99%). Cambridge Isotope Laboratories, Inc. [URL: https://www.isotope.com/products/cnlm-4362-h-pk]
  • Li, P., & Xu, J. C. (2008). Morpholine-Based Immonium and Halogenoamidinium Salts as Coupling Reagents in Peptide Synthesis. The Journal of Organic Chemistry, 73(9), 3587-3593. [URL: https://pubs.acs.org/doi/10.1021/jo800085x]
  • N-Fmoc-4-(trifluoromethyl)-L-phenylalanine, 95%. Fisher Scientific. [URL: https://www.fishersci.com/shop/products/n-fmoc-4-trifluoromethyl-l-phenylalanine-95-2/A1323814]
  • Safety Data Sheet: N-Fmoc-4-cyano-L-phenylalanine. AAPPTec. [URL: https://www.aapptec.com/pub/media/msds/UFF119.pdf]
  • N-Fmoc-4-methyl-L-phenylalanine, 95%. Fisher Scientific. [URL: https://www.fishersci.com/shop/products/n-fmoc-4-methyl-l-phenylalanine-95-thermo-scientific-chemicals-2/AAH52073MD]
  • N-Fmoc-4-methyl-L-phenylalanine, 95%. Thermo Fisher Scientific. [URL: https://www.thermofisher.
  • Fmoc Amino Acids for SPPS. AltaBioscience. [URL: https://www.altabioscience.com/peptide-synthesis/fmoc-amino-acids-for-spps/]
  • SAFETY DATA SHEET: N-Fmoc-L-phenylalaninol. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC384460050]

Sources

Methodological & Application

Protocol for incorporating "N-Fmoc-4-(4-morpholinyl)-L-phenylalanine" into a peptide sequence

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized SPPS Strategy for N-Fmoc-4-(4-morpholinyl)-L-phenylalanine

Part 1: Introduction & Chemical Logic

N-Fmoc-4-(4-morpholinyl)-L-phenylalanine (often abbreviated as Fmoc-Phe(4-Mor)-OH ) is a non-canonical amino acid widely used in medicinal chemistry to modulate the physicochemical properties of peptide therapeutics. The incorporation of the morpholine moiety at the para-position of the phenylalanine ring introduces three critical changes to the peptide backbone:

  • Solubility Modulation: The morpholine ring adds polarity and hydrogen-bond accepting capability to the otherwise hydrophobic phenylalanine side chain, often improving the aqueous solubility of the final peptide.

  • Pharmacokinetic Profile: The bulky, electron-rich side chain can alter metabolic stability and receptor binding affinity.

  • Steric & Electronic Effects:

    • Sterics: The morpholine group significantly increases the hydrodynamic volume of the side chain compared to native phenylalanine.

    • Electronics: The morpholine nitrogen is attached directly to the aromatic ring (N-aryl), creating an aniline-like system.

Expert Insight - The "Aniline" Factor: A common misconception is that the morpholine nitrogen requires protection or will interfere with coupling due to basicity. However, because the nitrogen is conjugated to the phenyl ring (an N-aryl morpholine), its pKa is significantly lower (~4–5) compared to an aliphatic morpholine (~8.3) or the N-terminus of the peptide (~8.0). Consequently, under standard basic coupling conditions (pH 8–9), this nitrogen remains unprotonated but is non-nucleophilic enough to avoid self-acylation. Therefore, no side-chain protection is required, but the steric bulk necessitates high-efficiency activation protocols.

Part 2: Pre-Synthesis Considerations

Before initiating synthesis, the following parameters must be optimized to prevent deletion sequences and aggregation.

Resin Selection

Due to the bulk of the Phe(4-Mor) residue, inter-chain aggregation is a significant risk.

  • Recommendation: Use ChemMatrix® or PEG-PS resins rather than standard polystyrene.

  • Loading: Maintain a low substitution level (0.2 – 0.4 mmol/g ). High loading (>0.6 mmol/g) will lead to steric crowding and incomplete coupling of subsequent residues.

Solvent Strategy

While the Fmoc-derivative is soluble in DMF, the growing peptide chain may aggregate.

  • Primary Solvent: DMF (N,N-Dimethylformamide).[1][2]

  • Chaotropic Additive: If the sequence is hydrophobic, use NMP (N-methyl-2-pyrrolidone) or a solvent mixture of DMF/DMSO (90:10) to disrupt beta-sheet formation during coupling.

Part 3: Detailed Experimental Protocol

Phase A: Reagent Preparation

Stock Solution (0.2 M):

  • Weigh N-Fmoc-4-(4-morpholinyl)-L-phenylalanine .

  • Dissolve in DMF .[3][4]

    • Note: If the solution appears cloudy, sonicate for 30 seconds at 30°C. The morpholine moiety can induce stacking; ensure complete dissolution before use.

Phase B: Coupling Protocol (The "Power" Cycle)

For this sterically hindered residue, standard HBTU/DIEA protocols are often insufficient. We recommend DIC/Oxyma for purity or HATU/HOAt for difficult junctions.

Recommended Conditions (Single Coupling):

ComponentEquivalents (eq)Role
Fmoc-Phe(4-Mor)-OH 4.0 eq Amino Acid
HATU 3.9 eq Coupling Reagent (Uronium)
HOAt 4.0 eq Additive (Reduces racemization)
DIEA (DIPEA) 8.0 eq Base (Activator)

Alternative (Greener/Lower Racemization): Use DIC (4 eq) / Oxyma Pure (4 eq) in DMF.

Step-by-Step Procedure:

  • Resin Preparation: Swell resin in DMF for 30 minutes. Drain.

  • Activation:

    • Pre-mix the Amino Acid, HATU, and HOAt in a vial.[3]

    • Add DMF to dissolve.[3][4][5][6]

    • Add DIEA immediately before transferring to the resin (to minimize pre-activation racemization).

  • Coupling:

    • Add the activated mixture to the resin.[3][7]

    • Reaction Time: Shake/agitate for 60 to 90 minutes at room temperature.

    • Optional: For extremely difficult sequences (e.g., coupling onto Proline or N-methylated residues), perform a double coupling (2 x 1 hour).

  • Wash: Drain and wash with DMF (4 x 30 seconds).

Phase C: Monitoring & Capping

Verification: Perform a Kaiser Test (ninhydrin).

  • Blue Beads: Incomplete coupling.[5] Repeat Phase B.

  • Colorless/Yellow Beads: Complete coupling.[4] Proceed.

Capping (Crucial Step): Because Phe(4-Mor) is bulky, unreacted sites on the resin may be sterically inaccessible but could react later with smaller amino acids (e.g., Gly, Ala), creating deletion sequences.

  • Reagent: Acetic Anhydride (0.5 M) / DIEA (0.125 M) / HOBt (0.015 M) in NMP.

  • Duration: 10 minutes.

Phase D: Fmoc Deprotection

The bulky side chain does not sterically hinder the N-terminal Fmoc group significantly, but thorough washing is required to remove the piperidine-dibenzofulvene adducts which might stick to the morpholine ring.

  • Reagent: 20% Piperidine in DMF (v/v).

  • Cycle:

    • Treatment 1: 3 minutes (Flow wash).

    • Treatment 2: 10 minutes (Batch shake).

  • Wash: DMF (5 x 1 min) to ensure complete removal of piperidine.

Phase E: Cleavage & Isolation

The morpholine ring is stable to TFA.[8] However, since it becomes protonated during cleavage, the peptide will be highly cationic.

  • Cocktail: TFA / TIS / H2O (95:2.5:2.5) .

    • Note: Avoid using EDT (Ethanedithiol) unless Cys/Met are present, as thiols can sometimes interact with electron-rich aniline systems under harsh acid, though rare.

  • Duration: 2–3 hours at room temperature.

  • Precipitation: Cold Diethyl Ether.[4][6][7]

    • Observation: The peptide pellet may be "gummy" due to the morpholine salts. Centrifuge at 4°C and wash with ether 3 times to harden the pellet.

Part 4: Visualization (Workflow Diagram)

The following diagram illustrates the decision logic for incorporating this specific residue.

SPPS_Protocol Start Start: Resin Swelling (DMF, 30 min) Deprotect Fmoc Removal (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF 5x) Deprotect->Wash1 Activate Activation (AA + HATU/HOAt + DIEA) Wash1->Activate Coupling Coupling Reaction (60-90 min, RT) Activate->Coupling Wash2 Wash (DMF 4x) Coupling->Wash2 Kaiser Kaiser Test (Ninhydrin) Wash2->Kaiser Recouple Double Coupling (Repeat Activation) Kaiser->Recouple Positive (Blue) Cap Capping (Ac2O/DIEA) Kaiser->Cap Negative (Colorless) Recouple->Wash2 NextAA Proceed to Next AA Cap->NextAA NextAA->Deprotect Next Cycle Cleavage Final Cleavage (TFA/TIS/H2O) NextAA->Cleavage End of Sequence

Caption: Optimized SPPS workflow for Fmoc-Phe(4-Mor)-OH, featuring a mandatory Kaiser test decision loop to ensure complete coupling of the bulky residue.

Part 5: Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Coupling (Blue Kaiser) Steric hindrance of the morpholine ring.Switch from HATU to PyAOP (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) or perform a double coupling at 40°C .
Racemization Over-activation or excessive base.[6]Use DIC/Oxyma instead of HATU/DIEA. Reduce base concentration. Ensure pre-activation time is < 2 mins.
Poor Solubility of Crude Peptide Hydrophobic aggregation + Morpholine salts.Dissolve crude peptide in 50% Acetic Acid or 0.1% TFA in Water/Acetonitrile before HPLC. Avoid neutral pH buffers where the morpholine might deprotonate and aggregate.

References

  • Albericio, F., et al. (2018). Organic Process Research & Development. "Green Solvents for Peptide Synthesis." (Contextual reference for solvent selection).
  • ResearchGate. (2024). Synthesis of substituted N-phenyl morpholine compounds. (Contextual reference for chemical stability of N-aryl morpholines). Retrieved from [Link]

Sources

Use of "N-Fmoc-4-(4-morpholinyl)-L-phenylalanine" in creating peptide libraries

Author: BenchChem Technical Support Team. Date: March 2026

An Application and Protocol Guide for the Use of N-Fmoc-4-(4-morpholinyl)-L-phenylalanine in the Synthesis of Peptide Libraries

Introduction: Expanding the Chemical Diversity of Peptide Libraries

In the landscape of modern drug discovery, peptide-based therapeutics have emerged as a highly promising class of molecules, offering high specificity and potency with lower toxicity compared to small molecules. The creation of diverse peptide libraries is a cornerstone of this field, enabling the screening of millions of potential drug candidates. A key strategy for enhancing the therapeutic potential and "drug-like" properties of peptides is the incorporation of non-canonical or unnatural amino acids.[1] These unique building blocks introduce novel chemical functionalities, conformational constraints, and metabolic stability that are not accessible with the 20 proteinogenic amino acids.[1]

N-Fmoc-4-(4-morpholinyl)-L-phenylalanine is a synthetic amino acid derivative designed for use in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The introduction of a morpholine moiety to the phenylalanine side chain offers a unique combination of properties, including increased hydrophilicity and a potential hydrogen bond acceptor, which can significantly influence the biological activity and pharmacokinetic profile of a peptide. This guide serves as a detailed application note and protocol for researchers, scientists, and drug development professionals on the effective incorporation of this versatile building block into peptide libraries.

Scientific Rationale and Molecular Properties

The strategic value of incorporating N-Fmoc-4-(4-morpholinyl)-L-phenylalanine into a peptide sequence is rooted in the physicochemical properties of the morpholine group.

  • Structure and Intrinsic Properties : The core structure consists of an L-phenylalanine backbone, an N-terminal Fmoc protecting group for compatibility with standard SPPS chemistry, and a C4-substituted morpholine ring on the phenyl side chain.[2] The morpholine group is a saturated heterocycle containing both an ether linkage and a secondary amine function (in its attached form), rendering it polar and capable of acting as a hydrogen bond acceptor.

  • Modulation of Peptide Characteristics :

    • Solubility : The morpholine group can enhance the aqueous solubility of the resulting peptide, a critical factor for bioavailability and formulation.

    • Conformational Influence : The steric bulk of the morpholinyl-phenyl side chain can introduce specific conformational constraints, potentially locking the peptide into a bioactive conformation and improving receptor binding affinity.

    • Metabolic Stability : Modification of the phenyl ring can increase resistance to enzymatic degradation by peptidases, thereby extending the in-vivo half-life of the peptide.[3]

    • Receptor Interactions : The morpholine's oxygen and nitrogen atoms can participate in novel hydrogen bonding interactions with target receptors, potentially leading to enhanced binding affinity and specificity.

Below is the chemical structure of the core amino acid, 4-Morpholino-L-phenylalanine.

Caption: Structure of 4-Morpholino-L-phenylalanine.

Experimental Protocol: Incorporation via Fmoc SPPS

This protocol outlines the manual solid-phase synthesis of a peptide incorporating N-Fmoc-4-(4-morpholinyl)-L-phenylalanine using the standard Fmoc/tBu strategy.[1] The process involves sequential deprotection of the N-terminal Fmoc group and coupling of the next amino acid until the desired sequence is assembled.[4]

Core Principle of the Workflow

Solid-Phase Peptide Synthesis (SPPS) anchors the C-terminal amino acid of a target peptide to an insoluble resin, allowing for the stepwise addition of subsequent amino acids.[4][5] Excess reagents and by-products are easily removed by washing the resin, simplifying the purification process.[4]

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Iterative Synthesis Cycle cluster_final Final Steps Resin Start: Select Resin (e.g., Rink Amide) Swell Swell Resin in DMF Resin->Swell Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 4. DMF/DCM Wash Coupling->Wash2 Check 5. Monitor Coupling (e.g., Kaiser Test) Wash2->Check Check->Deprotection Next Amino Acid Cleavage Final Cleavage & Deprotection (TFA Cocktail) Check->Cleavage Synthesis Complete Precipitation Precipitate in Cold Ether Cleavage->Precipitation Purification Purify Peptide (HPLC) Precipitation->Purification Analysis Analyze (Mass Spec) Purification->Analysis

Sources

Application Notes and Protocols for the Synthesis of Morpholino-Functionalized Peptides using N-Fmoc-4-(4-morpholinyl)-L-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Leveraging Morpholino-Phenylalanine in Peptide Drug Discovery

The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic properties such as potency, selectivity, metabolic stability, and cell permeability. N-Fmoc-4-(4-morpholinyl)-L-phenylalanine is a synthetic building block of significant interest, introducing a morpholine moiety onto the phenylalanine side chain. The morpholine group, a saturated heterocycle, can impart unique characteristics to a peptide. Its basic nature can influence solubility and receptor interactions, while its steric bulk can modulate peptide conformation and protect against enzymatic degradation.

This document provides a comprehensive guide to the experimental setup for both manual and automated solid-phase peptide synthesis (SPPS) utilizing N-Fmoc-4-(4-morpholinyl)-L-phenylalanine. As your Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific rationale to empower you to successfully incorporate this valuable building block into your peptide-based research and development programs.

Physicochemical Properties and Handling

N-Fmoc-4-(4-morpholinyl)-L-phenylalanine is typically supplied as a lyophilized powder.[1] It is crucial to handle the compound under anhydrous conditions to the extent possible, as moisture can compromise the integrity of the Fmoc protecting group and the reactive carboxylic acid.

Table 1: Properties and Storage of N-Fmoc-4-(4-morpholinyl)-L-phenylalanine

PropertyValueSource
CAS Number 2349610-01-9
Chemical Formula C28H28N2O5
Purity Typically ≥95%
Appearance Lyophilized powder
Storage Store at -20°C upon receipt. Aliquoting is recommended for multiple uses to avoid repeated freeze-thaw cycles.

Part 1: Manual Solid-Phase Peptide Synthesis (SPPS) Protocol

Manual SPPS offers a flexible and cost-effective approach for synthesizing peptides on a smaller scale, allowing for close monitoring and optimization of each step. The following protocol is a robust starting point for incorporating N-Fmoc-4-(4-morpholinyl)-L-phenylalanine.

Experimental Workflow for Manual SPPS

Manual_SPPS_Workflow Resin_Prep 1. Resin Preparation & Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin_Prep->Fmoc_Deprotection Washing_1 3. Washing Fmoc_Deprotection->Washing_1 Coupling 4. Amino Acid Coupling (N-Fmoc-4-(4-morpholinyl)-L-phenylalanine) Washing_1->Coupling Washing_2 5. Washing Coupling->Washing_2 Repeat 6. Repeat Cycle Washing_2->Repeat For next amino acid Cleavage 7. Cleavage & Deprotection Washing_2->Cleavage Final cycle Repeat->Fmoc_Deprotection Isolation 8. Peptide Isolation & Purification Cleavage->Isolation

Caption: Workflow for manual solid-phase peptide synthesis.

Step-by-Step Manual Protocol

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.

1. Resin Preparation and Swelling:

  • Place the appropriate amount of resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in a fritted reaction vessel.

  • Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes with gentle agitation.[2] Drain the DMF.

2. Fmoc Deprotection:

  • Add a solution of 20% (v/v) piperidine in DMF to the resin.

  • Agitate the mixture for an initial 2-3 minutes. Drain the solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes to ensure complete Fmoc removal.[2][3]

  • Drain the deprotection solution.

3. Washing:

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[2] A small sample of resin can be taken for a ninhydrin test to confirm the presence of a free primary amine.[2]

4. Amino Acid Coupling:

  • Activation: In a separate vial, dissolve N-Fmoc-4-(4-morpholinyl)-L-phenylalanine (4 equivalents), a coupling agent such as HBTU (3.9 equivalents), and HOBt (4 equivalents) in a minimal amount of DMF. Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature.

  • Rationale: The morpholino group may introduce some steric hindrance. Therefore, using a highly efficient coupling reagent like HBTU or HATU is recommended.[4] Monitor the coupling reaction using the ninhydrin test. If the test is positive after 2 hours, indicating incomplete coupling, the coupling step can be repeated ("double coupling").[5]

5. Washing:

  • Drain the coupling solution and wash the resin with DMF (3-5 times) followed by dichloromethane (DCM) (3-5 times) and then DMF again (3-5 times) to remove excess reagents and by-products.

6. Repeat Cycle:

  • For the subsequent amino acid in the peptide sequence, return to Step 2 (Fmoc Deprotection).

7. Cleavage and Deprotection:

  • After the final coupling and deprotection steps, wash the resin thoroughly with DMF and then DCM, and dry the resin under vacuum.

  • Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol, 82.5:5:5:5:2.5 v/v).[6][7]

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[7]

  • Caution: Perform cleavage in a well-ventilated fume hood as trifluoroacetic acid (TFA) is highly corrosive.

8. Peptide Isolation and Purification:

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to ensure complete recovery.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (typically 10 times the volume of the filtrate).[7]

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.

  • Dry the crude peptide under vacuum.

  • The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9]

Part 2: Automated Solid-Phase Peptide Synthesis (SPPS) Protocol

Automated peptide synthesizers offer high-throughput and reproducible synthesis of peptides.[10] The following provides guidance on setting up an automated protocol for incorporating N-Fmoc-4-(4-morpholinyl)-L-phenylalanine.

Experimental Workflow for Automated SPPS

Automated_SPPS_Workflow Setup 1. Instrument & Sequence Setup Resin_Loading 2. Resin Loading & Swelling Setup->Resin_Loading Automated_Cycles 3. Automated Synthesis Cycles (Deprotection, Washing, Coupling) Resin_Loading->Automated_Cycles Final_Wash 4. Final Wash & Resin Collection Automated_Cycles->Final_Wash Sequence Complete Manual_Cleavage 5. Manual Cleavage & Deprotection Final_Wash->Manual_Cleavage Purification 6. Purification & Analysis Manual_Cleavage->Purification

Caption: Workflow for automated solid-phase peptide synthesis.

Key Considerations for Automated Synthesis
  • Instrument: The protocol parameters below are general and may need to be adapted for specific automated peptide synthesizers (e.g., CEM, Gyros, etc.).[5]

  • Reagents: Ensure all amino acid solutions, activator solutions, deprotection solutions, and wash solvents are fresh and sufficient for the entire synthesis run.

Table 2: Typical Reagent Setup for Automated SPPS (0.1 mmol scale)

ReagentConcentrationVolume per Cycle
N-Fmoc-Amino Acids 0.2 M in DMF~2.5 mL (5 eq)
Activator (e.g., HBTU) 0.5 M in DMF~1.0 mL (5 eq)
Activator Base (DIPEA) 2 M in NMP~0.5 mL (10 eq)
Deprotection (Piperidine) 20% in DMF2 x ~5 mL
Wash Solvent (DMF) -As per instrument protocol
Automated Synthesis Protocol Steps
  • Instrument and Sequence Setup:

    • Program the desired peptide sequence into the synthesizer software.

    • Assign N-Fmoc-4-(4-morpholinyl)-L-phenylalanine to the correct vial position.

    • Define the synthesis methods, including deprotection times, wash cycles, and coupling parameters.

  • Resin Loading and Swelling:

    • Place the appropriate amount of resin in the designated reaction vessel.

    • Initiate a swelling protocol on the instrument, typically involving washing with DMF for 30-60 minutes.

  • Automated Synthesis Cycles:

    • The instrument will automatically perform the following steps for each amino acid in the sequence:

      • Fmoc Deprotection: Typically a two-stage deprotection with 20% piperidine in DMF.

      • Washing: A series of DMF washes to remove deprotection reagents.

      • Coupling: The synthesizer will deliver the N-Fmoc-amino acid, activator, and base to the reaction vessel. For N-Fmoc-4-(4-morpholinyl)-L-phenylalanine, it is advisable to program an extended coupling time (e.g., 60-90 minutes) or a double coupling cycle to mitigate potential steric hindrance.[5]

  • Final Wash and Resin Collection:

    • Once the sequence is complete, the synthesizer will perform a final series of washes.

    • The peptide-bound resin is then collected from the reaction vessel.

  • Manual Cleavage and Deprotection:

    • The cleavage and deprotection of the peptide from the resin are typically performed manually following the procedure outlined in the manual synthesis section (Part 1, Step 7).

  • Purification and Analysis:

    • The crude peptide is purified and analyzed as described in the manual synthesis section (Part 1, Step 8).

Part 3: Peptide Characterization

Following synthesis and purification, it is essential to confirm the identity and purity of the final peptide.

Table 3: Recommended Analytical Techniques for Peptide Characterization

TechniquePurpose
RP-HPLC To assess the purity of the crude and purified peptide.[8][9][11]
Mass Spectrometry (e.g., LC-MS, MALDI-TOF) To confirm the molecular weight of the desired peptide and identify any potential by-products.[8][9]
Amino Acid Analysis To confirm the amino acid composition of the peptide.[9]

Troubleshooting

Problem: Incomplete coupling of N-Fmoc-4-(4-morpholinyl)-L-phenylalanine (positive ninhydrin test after coupling).

Potential Causes and Solutions:

  • Steric Hindrance: The morpholino group may slow down the coupling reaction.

    • Solution: Increase the coupling time, perform a double coupling, or use a more potent coupling reagent such as HATU or COMU.[4]

  • Poor Reagent Quality: Degradation of the amino acid or coupling reagents.

    • Solution: Use fresh, high-quality reagents.

  • Peptide Aggregation: The growing peptide chain may be aggregating on the resin.

    • Solution: Incorporate a "difficult sequence" protocol on your automated synthesizer, which may involve elevated temperatures or the use of chaotropic salts.

Conclusion

The successful incorporation of N-Fmoc-4-(4-morpholinyl)-L-phenylalanine into synthetic peptides is readily achievable with careful consideration of the potential for steric hindrance from the morpholino moiety. By employing robust coupling strategies, such as the use of highly efficient activating agents and extended reaction times where necessary, researchers can effectively leverage the unique properties of this non-canonical amino acid. The detailed protocols and scientific rationale provided in this application note serve as a comprehensive guide for both manual and automated synthesis, empowering scientists in their pursuit of novel and improved peptide-based therapeutics.

References

  • Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from [Link]

  • Echo BioSystems. N-Fmoc-4-(4-morpholinyl)- L-phenylalanine. Retrieved from [Link]

  • Peptides. Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

  • SpringerLink. Methods for Removing the Fmoc Group. Retrieved from [Link]

  • MDPI. (2020, August 26). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]

  • Beilstein Journals. (2014, May 22). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Retrieved from [Link]

  • ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]

  • Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, July 22). Peptide Characterization Techniques and Applications. Retrieved from [Link]

  • Beilstein Journals. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]

  • DU Chem. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • AAPPTec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • SpringerLink. Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • ACS Publications. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup. Retrieved from [Link]

  • PubChem. Fmoc-4-Amino-L-phenylalanine. Retrieved from [Link]

  • CEM. Application Note Peptide Cleavage and Protected Cleavage Procedures. Retrieved from [Link]

  • CD Formulation. Automated Solid-Phase Peptide Synthesis Technology. Retrieved from [Link]

  • Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • GenScript. Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]

  • Almac. Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]

  • ResearchGate. (2025, February 26). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

Sources

Post-synthesis modification of peptides containing "N-Fmoc-4-(4-morpholinyl)-L-phenylalanine"

[1][2]

Introduction & Chemical Logic

4-(4-Morpholinyl)-L-phenylalanine is a structural hybrid of phenylalanine and a morpholine ring attached at the para position via the morpholine nitrogen.[1]

  • Electronic Character: The nitrogen atom is directly conjugated to the phenyl ring. This creates a strongly electron-donating system (Hammett

    
    ), making the phenyl ring highly nucleophilic and susceptible to electrophilic aromatic substitution (EAS) or oxidation.[1]
    
  • Acid-Base Properties: The conjugate acid pKa of N-phenylmorpholine is approximately 3.20 .[1] Consequently, at physiological pH (7.4), the residue is neutral and hydrophobic. It only becomes cationic (solubilizing) in acidic environments (pH < 3).[1]

  • The "Protonation Switch": During TFA cleavage, the morpholine nitrogen is protonated. This converts the strongly electron-donating amino group into an electron-withdrawing ammonium species, paradoxically protecting the ring from electrophilic scavengers during the cleavage step.

PART 1: Preservation Protocol (Cleavage & Isolation)

Objective: Prevent unwanted alkylation (by protecting groups) and oxidation during global deprotection.

The Mechanism of Failure

If the cleavage cocktail lacks sufficient acidity or scavenging capacity, the morpholine nitrogen may deprotonate locally or fail to protonate fully. The electron-rich ring then acts as an "internal scavenger," trapping carbocations (e.g.,


Optimized Cleavage Protocol

Reagents:

  • Trifluoroacetic acid (TFA): Synthesis Grade.[1][3]

  • Triisopropylsilane (TIS): Primary scavenger.[1]

  • Water (

    
    ): Hydrolysis of esters/Pbf.[1]
    
  • Dithiothreitol (DTT) or 3,6-Dioxa-1,8-octanedithiol (DODT) : Crucial for suppressing oxidation of the aniline substructure.[1]

Cocktail Formulation (The "High-Acid" Mix):

Component Volume % Function
TFA 94.0% Solvent & Proton Source (Keeps Phe(4-Mor) protonated/deactivated)

| TIS | 2.5% | Scavenger for



DODT1

Step-by-Step Procedure:

  • Pre-Chill: Cool the cleavage cocktail to 4°C before adding to the resin. This slows initial cation generation, allowing the TFA to fully protonate the Phe(4-Mor) nitrogen first.

  • Reaction: Agitate at room temperature for 2–3 hours. Do not heat.

  • Precipitation: Filter resin and precipitate peptide into ice-cold diethyl ether .

  • Critical Workup Step: Do not let the peptide sit in ether for extended periods if the ether contains peroxides. Centrifuge immediately and dry under nitrogen.

  • Lyophilization: Dissolve in 0.1% TFA/Water. Avoid using Ammonium Bicarbonate or neutral buffers, as raising the pH above 3.5 exposes the electron-rich ring to air oxidation during drying.

PART 2: Post-Synthesis Functionalization Protocols

Objective: Intentionally modify the Phe(4-Mor) residue to alter solubility, create metabolites, or add charge tags.

Protocol A: N-Oxidation (Metabolite Synthesis)

The N-oxide of Phe(4-Mor) is a common metabolic target.[1] Synthesizing this post-synthesis allows for the study of "drug" vs. "metabolite" activity.

Reagents:

  • meta-Chloroperoxybenzoic acid (mCPBA) (77% max).[1]

  • Dichloromethane (DCM) or DMF (if peptide is insoluble in DCM).[1]

Workflow:

  • Dissolution: Dissolve the purified, lyophilized peptide in DCM/DMF (1:1) at 10 mg/mL.[1]

  • Oxidation: Add 1.1 equivalents of mCPBA (dissolved in DCM) dropwise at 0°C.

  • Monitoring: Stir at 0°C for 30 minutes. Monitor by HPLC. The N-oxide is much more polar and will elute significantly earlier than the parent peptide.

    • Mass Shift: +16 Da.[1]

  • Quenching: Add 10% aqueous

    
     (Sodium Thiosulfate) to quench excess oxidant.[1]
    
  • Purification: Flash freeze and lyophilize, or inject directly onto Prep-HPLC.

Protocol B: Quaternization (Fixed Charge Tagging)

Converting the morpholine nitrogen to a quaternary ammonium salt creates a permanent positive charge, dramatically increasing solubility and improving ionization efficiency in Mass Spectrometry (MS).

Reagents:

  • Methyl Iodide (MeI) (Caution: Carcinogen/Alkylating agent).[1]

  • DMF (Anhydrous).[1]

  • DIEA (Diisopropylethylamine).[1]

Workflow:

  • Basification: Dissolve peptide in DMF. Add 2.0 eq of DIEA to ensure the morpholine is deprotonated (neutral).

  • Alkylation: Add 5.0 eq of Methyl Iodide.

  • Reaction: Stir at Room Temperature for 4–6 hours in the dark.

  • Workup: Precipitate into cold ether.

  • Result: The Phe(4-Mor) residue is converted to Phe(4-N-Me-Mor)

    
     .[1]
    
    • Mass Shift: +14 Da (Methyl vs H) or +15 Da (Methyl addition to neutral).[1]

    • Solubility: Highly soluble in water at all pH levels.[1]

Visualizing the Logic

The following diagram illustrates the "Protonation Switch" mechanism that dictates the stability and reactivity of the Phe(4-Mor) residue.

Phe4Mor_ReactivityResiduePhe(4-Mor) Residue(In Peptide)AcidicAcidic Conditions (TFA)pH < 3.0Residue->Acidic CleavageNeutralNeutral/Basic ConditionspH > 4.0Residue->Neutral Workup/StorageProtonatedProtonated Form(Ammonium Species)Electron WithdrawingAcidic->Protonated Protonation of NReactiveNeutral Form(Aniline Species)Electron DonatingNeutral->Reactive DeprotonationSafeSTABLEResistant to AlkylationProtonated->Safe Deactivation of RingRiskREACTIVEProne to Oxidation/AlkylationReactive->Risk Activation of RingNOxideTargeted Modification:N-Oxidation (+16 Da)Risk->NOxide + mCPBA

Caption: The reactivity of Phe(4-Mor) is pH-dependent.[1] Low pH protects the ring during synthesis; neutral pH activates it for functionalization or side-reactions.[1]

Analytical Troubleshooting Table

ObservationMass Shift (

m)
CauseSolution
Peak Broadening N/ASlow cis/trans isomerization or aggregation.[1]Run HPLC at 60°C; Use 0.1% TFA (keep pH low).
Split Peak (+16) +16 DaOxidation to N-oxide (likely air oxidation).[1]Add DTT/Met to buffers; Store lyophilized powder under Argon.
Satellite Peak (+56) +56 Da

alkylation on Phenyl ring.[1]
Use "High-Acid" cocktail; Ensure cocktail is cold upon addition.
Blue Coloration N/ARadical cation formation (Oxidation).[1]Check ether for peroxides; Add hydrazine hydrate (trace) to reduce.[1]

References

  • PubChem. (2025).[1] 4-Morpholino-L-phenylalanine Compound Summary. National Library of Medicine.[1] [Link][1]

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. (Context on scavenger mechanisms for electron-rich residues). [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

Troubleshooting & Optimization

Troubleshooting poor coupling efficiency of "N-Fmoc-4-(4-morpholinyl)-L-phenylalanine"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Poor Coupling Efficiency of N-Fmoc-4-(4-morpholinyl)-L-phenylalanine

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of complex peptidomimetics. The incorporation of unnatural amino acids like N-Fmoc-4-(4-morpholinyl)-L-phenylalanine (Fmoc-Phe(4-morpholino)-OH) is a notorious bottleneck in Solid-Phase Peptide Synthesis (SPPS).

While this building block is invaluable for modulating pharmacokinetic properties and introducing unique hydrogen-bonding motifs in drug development, it routinely suffers from coupling efficiencies below 80% under standard conditions. This guide deconstructs the chemical causality behind these failures and provides self-validating protocols to achieve >98% stepwise yield.

Part 1: Root Cause Analysis & Diagnostic FAQs

To fix a failing coupling step, we must first understand the molecular environment. Fmoc-Phe(4-morpholino)-OH presents a dual threat to SPPS kinetics: Steric Hindrance and Aberrant Solvation/Aggregation .

Q1: Why does this specific morpholino-derivative fail when my standard Phenylalanine couplings succeed perfectly? A: Standard carbodiimide chemistry (e.g., DIC/HOBt) lacks the kinetic driving force required for sterically hindered unnatural amino acids[1]. The 4-morpholinyl group significantly increases the hydrodynamic radius of the side chain. Although it is a para-substitution, this bulky moiety restricts the conformational freedom of the growing peptide chain and physically shields the activated ester. To overcome this activation energy barrier, highly reactive uronium-based reagents like COMU or HATU are mandatory[1].

Q2: My resin shrinks and becomes "sticky" specifically during this coupling step. What is happening? A: This is a classic macroscopic symptom of severe on-resin peptide aggregation[2]. The morpholine oxygen acts as a strong hydrogen-bond acceptor. When introduced into the growing chain, it disrupts the natural secondary structure of the peptide, inducing aberrant inter-chain hydrogen bonding (often forming stable β-sheet-like networks). This causes the resin beads to collapse and clump together, drastically reducing the diffusion of reagents to the active N-terminal amines[2].

Q3: Does the basicity of the morpholine side-chain interfere with the coupling chemistry? A: Yes. While the morpholine nitrogen in this specific aniline-like derivative is only weakly basic (pKa ~5), it can still act as a localized proton scavenger. If you are using acidic coupling additives like HOBt or Oxyma Pure (pKa ~4.6), the morpholine group can alter the local pH microenvironment within the resin bead. This necessitates the use of a slight excess of a non-nucleophilic base (like DIPEA or sym-collidine) to ensure the N-terminal amine remains fully deprotonated and nucleophilic[3].

Q4: Is a single, extended coupling time sufficient if I use strong reagents like HATU or COMU? A: No. Extending the reaction time indefinitely is ineffective because highly reactive uronium active esters degrade over time in the presence of base. Instead, you must employ a Double Coupling strategy: repeating the coupling step with a freshly prepared batch of activated amino acid after 45–60 minutes[2].

Part 2: Diagnostic & Mechanistic Workflows

G Step1 Incomplete Coupling Detected (Positive Kaiser Test) Decision1 Is Resin Sticky/Shrinking? Step1->Decision1 PathAgg Yes: Severe Aggregation Decision1->PathAgg PathKin No: Kinetic/Steric Issue Decision1->PathKin ActionAgg Add 0.1M LiCl or 10% DMSO Apply Heat (60°C) PathAgg->ActionAgg ActionKin Switch to COMU/Oxyma Implement Double Coupling PathKin->ActionKin Verify Repeat Kaiser Test ActionAgg->Verify ActionKin->Verify Success Negative Result (Proceed to Deprotection) Verify->Success Resolved

Diagnostic workflow for resolving Fmoc-Phe(4-morpholino)-OH coupling failures.

G Resin Resin-Bound Amine (Nucleophile) Barrier2 Aberrant H-Bonding (Aggregation) Resin->Barrier2 Chain Folds MorphAA Fmoc-Phe(4-morpholino)-OH (Bulky Electrophile) Barrier1 Steric Shielding MorphAA->Barrier1 Bulky Para-Group Solution COMU/Oxyma Activation + Chaotropic Solvation Barrier1->Solution Barrier2->Solution Product Successful Amide Bond Solution->Product Overcomes Barriers

Mechanistic barriers in unnatural amino acid coupling and their targeted chemical solutions.

Part 3: Quantitative Optimization Data

The following table synthesizes expected stepwise yields based on the coupling strategy employed for Fmoc-Phe(4-morpholino)-OH. Notice that replacing explosive HOBt with Oxyma Pure, combined with COMU, drastically improves the kinetic profile[3].

Coupling StrategyReagent SystemSolvent EnvironmentTemp (°C)TimeEst. Stepwise Yield
Standard SingleDIC / HOBtDMF25120 min< 65%
Standard DoubleDIC / HOBtDMF252 x 60 min~ 75%
High-EfficiencyCOMU / OxymaDMF252 x 60 min> 92%
Anti-Aggregation COMU / Oxyma DMF + 0.1M LiCl 60 45 min > 98%

Part 4: Self-Validating Experimental Protocols

Protocol A: High-Efficiency Double Coupling Strategy

Objective: Overcome steric hindrance using highly reactive, morpholine-based uronium salts (COMU) which provide superior racemization suppression and coupling rates[3].

  • Resin Preparation: Wash the Fmoc-deprotected resin thoroughly with DMF (3 × 1 min) to ensure complete removal of the deprotection base.

  • Pre-activation: In a separate vial, dissolve 4 eq. of Fmoc-Phe(4-morpholino)-OH, 4 eq. of COMU, and 4 eq. of Oxyma Pure in DMF. Add 8 eq. of DIPEA. Stir for exactly 1 minute to form the active ester.

  • First Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.

  • Interim Validation (Critical): Drain the reaction vessel. Do not wash extensively yet. Perform a Kaiser test on a few beads.

    • If completely negative (yellow): The coupling is complete. Proceed to Step 7.

    • If positive (blue/green): Proceed immediately to Step 5.

  • Second Coupling: Prepare a fresh batch of activated amino acid as described in Step 2[2]. Add to the resin and agitate for an additional 60 minutes.

  • Final Validation: Drain and wash the resin with DMF (3 × 1 min). Perform a final Kaiser test to validate complete amide bond formation.

  • Capping: To permanently block any trace unreacted amino groups and prevent deletion sequences, treat the resin with Acetic Anhydride/DIPEA (1:1) in DMF for 10 minutes[1].

Protocol B: Chaotropic Solvation & Thermal Disruption

Objective: Break aberrant hydrogen bonds causing resin collapse and aggregation during the synthesis of difficult sequences[2].

  • Solvent Modification: Prepare a specialized chaotropic coupling solvent consisting of 0.1 M LiCl in a 90:10 mixture of DMF and DMSO. The lithium ions disrupt secondary structures, while DMSO improves the solvation of the hydrophobic peptide-resin complex[2].

  • Resin Swelling: Swell the stalled, sticky resin in the modified solvent for 30 minutes at 60°C. You will visually observe the resin beads expanding and losing their "clumped" appearance.

  • High-Temp Pre-activation: Pre-activate the amino acid using COMU/Oxyma as per Protocol A, but dissolve the reagents entirely in the modified chaotropic solvent.

  • Thermal Reaction: Add the mixture to the resin and react at 60°C (using a microwave peptide synthesizer or a heated jacket reactor) for 45 minutes. Increasing the temperature provides the energy needed to improve purity for difficult sequences[1].

  • Validation: Wash thoroughly with hot DMF, followed by standard room-temperature DMF, and perform a Kaiser test.

References

  • Benchchem. "Application Notes and Protocols: The Use of Morpholine-Based Reagents in Peptide Synthesis." Benchchem Technical Resources.
  • Benchchem. "Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS)." Benchchem Technical Resources.
  • Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Knowledge Base.
  • Gyros Protein Technologies. "Peptide Purity & Yield Optimizing in SPPS." PurePep Blog.

Sources

How to prevent aggregation of peptides with "N-Fmoc-4-(4-morpholinyl)-L-phenylalanine"

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Last Updated: March 2, 2026 Expert Reviewer: Dr. A. Vance, Senior Application Scientist

Executive Summary & Molecule Profile

The Molecule: N-Fmoc-4-(4-morpholinyl)-L-phenylalanine (Fmoc-Phe(4-Mor)-OH). The Challenge: This non-canonical amino acid presents a dual challenge in Solid Phase Peptide Synthesis (SPPS). The phenylalanine core promotes hydrophobic collapse and


-

stacking (aggregation), while the morpholine substituent introduces significant steric bulk and pH-dependent solubility.

Core Aggregation Mechanisms:

  • On-Resin: Inter-chain hydrogen bonding (beta-sheet formation) driven by the hydrophobic Phe scaffold, exacerbated by slow coupling kinetics due to the bulky morpholine group.

  • Post-Cleavage: The morpholine nitrogen is a tertiary amine (

    
    ). At neutral pH, the residue is uncharged and highly hydrophobic, leading to immediate precipitation or gelation.
    

Module 1: Synthesis Optimization (On-Resin)

Troubleshooting Guide: Incomplete Coupling & Deletion Sequences

User Question: "I am observing a drop in coupling efficiency (deletion sequences) starting at the Fmoc-Phe(4-Mor)-OH residue. Double coupling doesn't help. What is happening?"

Technical Diagnosis: You are likely encountering "On-Resin Aggregation." The bulky morpholine group slows down the acylation rate. This delay allows the growing peptide chains to anneal into stable secondary structures (beta-sheets), effectively burying the N-terminus and making it inaccessible to the activated amino acid.

The Solution: Disruption & Power

Do not simply increase the number of couplings. You must disrupt the aggregate structure.[1]

Protocol A: The "Magic Mixture" Solvent System

Standard DMF is often insufficient to solvate aggregated hydrophobic chains. Switch your solvent system for this specific coupling and the subsequent 3-5 residues.

ComponentRatio (v/v)Function
DMF 1 PartBase solvent (maintains resin swelling).
DCM 1 PartLow dielectric constant; helps solvate hydrophobic regions.
NMP 1 PartHigh polarity; disrupts hydrogen bonding.
Triton X-100 1% (w/v)Surfactant; prevents hydrophobic collapse.
Protocol B: Chaotropic Salt Wash (The "Structure Breaker")

If solvent changes fail, introduce chaotropic salts to disrupt hydrogen bond networks directly on the resin.

  • Pre-Wash: Wash resin with 0.1 M LiCl or KSCN in DMF (2 x 5 min) before the coupling step.

  • Coupling: Perform the coupling in the presence of the salt (dissolve AA and activator in 0.1 M LiCl/DMF).

  • Post-Wash: Wash extensively with DMF to remove salt before Fmoc deprotection.

Protocol C: Microwave-Assisted Coupling (High Energy)
  • Temperature: 75°C (Do not exceed 80°C to prevent morpholine degradation or racemization).

  • Time: 5 minutes (Single coupling is often superior to double coupling at Room Temp).

  • Activator: Use HATU or PyOxim (stronger) instead of HBTU/DIC.

Visual Workflow: Synthesis Decision Tree

SPPS_Troubleshooting Start Issue: Low Coupling Yield with Fmoc-Phe(4-Mor)-OH Check_Resin Step 1: Check Resin Loading Is loading > 0.4 mmol/g? Start->Check_Resin Lower_Loading Action: Switch to Low Loading Resin (0.1 - 0.2 mmol/g) or ChemMatrix Check_Resin->Lower_Loading Yes Check_Solvent Step 2: Solvent System Check_Resin->Check_Solvent No Magic_Mix Action: Use DCM/DMF/NMP (1:1:1) + 1% Triton X-100 Check_Solvent->Magic_Mix Try First Check_Temp Step 3: Temperature Control Magic_Mix->Check_Temp If fails Microwave Action: Microwave Coupling 75°C for 5 mins (HATU) Check_Temp->Microwave Available? Chaotropic Step 4: Last Resort Add 0.1M LiCl to Coupling Check_Temp->Chaotropic Not Available Microwave->Chaotropic If fails

Figure 1: Decision matrix for overcoming steric hindrance and aggregation during the coupling of Fmoc-Phe(4-Mor)-OH.

Module 2: Cleavage, Solubility & Purification[2]

Troubleshooting Guide: Post-Cleavage Precipitation

User Question: "My peptide cleaved well, but when I added cold ether, it formed a sticky gel instead of a powder. It is also insoluble in water/acetonitrile mixtures."

Technical Diagnosis: This is the "Morpholine Effect."

  • In TFA (Cleavage): The morpholine nitrogen is protonated (

    
    ), making the peptide soluble.
    
  • In Ether: The peptide crashes out. If the ether is not cold enough or if the peptide concentration is too high, hydrophobic residues like Phe(4-Mor) cause gelation (physical cross-linking).

  • In Water (pH 7): The morpholine deprotonates (

    
    ), becoming neutral and hydrophobic. The peptide aggregates and precipitates.[2]
    

The Solution: pH-Dependent Handling

Step 1: Optimized Cleavage Cocktail

Avoid "over-scavenging" which can sometimes lead to adducts with the electron-rich morpholine ring.

  • Cocktail: TFA (92.5%) / TIS (2.5%) / H2O (2.5%) / DODT (2.5%).

  • Note: Avoid using large amounts of phenol, as it can be difficult to remove from this specific hydrophobic sequence.

Step 2: Preventing Gelation

Do not pour the TFA solution directly into ether if you suspect gelation.

  • Evaporate most of the TFA first (nitrogen stream).

  • Add a drop of MeOH to the concentrated peptide before adding ether (helps form a powder).

  • Centrifuge immediately at 4°C.

Step 3: Purification Strategy (The "Acidic Trick")

You must maintain the morpholine in its protonated (cationic) state to keep it soluble.

ParameterRecommendationReason
Mobile Phase A Water + 0.1% TFA Low pH ensures Morpholine-NH+ (Soluble).
Mobile Phase B Acetonitrile + 0.1% TFA Standard organic modifier.
Avoid Ammonium Acetate / BicarbonateNeutral/Basic pH will cause the peptide to crash on the column.
Column Temp 50°C - 60°CHeat reduces hydrophobic interaction with the C18 column.
Visual Workflow: Solubility & pH Logic

Solubility_Logic Acidic pH < 6.0 (Acidic) Protonated Morpholine-NH+ (Cationic) Acidic->Protonated Neutral pH 7.0 - 8.5 (Neutral) Deprotonated Morpholine-N (Neutral/Hydrophobic) Neutral->Deprotonated Basic pH > 9.0 (Basic) Basic->Deprotonated Soluble SOLUBLE (Good for HPLC) Protonated->Soluble Aggregate AGGREGATION (Precipitation Risk) Deprotonated->Aggregate

Figure 2: The solubility of Phe(4-Mor) peptides is strictly pH-dependent. Always maintain acidic conditions during purification.

Frequently Asked Questions (FAQ)

Q: Can I use Fmoc-Phe(4-Mor)-OH in automated synthesis? A: Yes, but you must modify the protocol for this specific residue. Use a "double coupling" cycle with HATU (not HBTU) and, if possible, heat to 75°C. Do not use the standard "single couple, room temp" default setting.

Q: Why does my peptide smear on the HPLC? A: Smearing usually indicates aggregation on the column or partial deprotonation.

  • Check pH: Ensure your buffers are at pH 2 (0.1% TFA).

  • Add Chaotrope: Add 10-20% Isopropanol or Hexafluoroisopropanol (HFIP) to Mobile Phase B to break up hydrophobic aggregates.

Q: Is the morpholine group stable to standard TFA cleavage? A: Yes. The morpholine ring is stable in 95% TFA. However, because it is basic, it will form a trifluoroacetate salt. This increases the mass of your final product (counter-ion effect). Ensure you account for this during mass spectrometry analysis.

References

  • Albericio, F., et al. (2000). "Preparation and handling of peptides containing methionine and tryptophan." Methods in Enzymology. Link (Context: Handling of oxidation-sensitive and bulky residues).

  • Paradís-Bas, M., et al. (2016).[2] "The road to the synthesis of 'difficult peptides'." Chemical Society Reviews. Link (Context: Use of chaotropic salts and magic mixtures).

  • Bacsa, B., et al. (2008). "Solid-phase synthesis of difficult peptide sequences at elevated temperatures: a critical comparison of heating technologies." Journal of Peptide Science. Link (Context: Microwave synthesis parameters).

  • Sigma-Aldrich (Merck). "Fmoc-Phe(4-morpholino)-OH Product Specification." (General chemical property verification). Link

Sources

Identifying and minimizing side reactions with "N-Fmoc-4-(4-morpholinyl)-L-phenylalanine"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for N-Fmoc-4-(4-morpholinyl)-L-phenylalanine . This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on identifying and minimizing side reactions during its use in solid-phase peptide synthesis (SPPS). This document combines established SPPS principles with specific insights into the unique chemical nature of the morpholinyl moiety to ensure the highest possible purity and yield in your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for N-Fmoc-4-(4-morpholinyl)-L-phenylalanine?

A1: To maintain long-term stability and purity, the reagent should be stored at -20°C in a desiccator upon receipt.[1][2] Before use, it is critical to allow the container to warm to room temperature before opening; this prevents atmospheric moisture from condensing inside the vial, which can degrade the compound.[1] For multiple uses, aliquoting the lyophilized powder is recommended to avoid repeated freeze-thaw cycles.[2]

Q2: How does the morpholinyl group affect the solubility of this amino acid derivative?

A2: The morpholine moiety is a polar heterocyclic group. While the Fmoc group provides significant hydrophobicity, enhancing solubility in common SPPS solvents like Dimethylformamide (DMF), the overall polarity is slightly increased compared to standard Fmoc-L-phenylalanine.[3][4] This generally does not pose a problem, and the derivative is readily soluble in DMF for coupling reactions.[4]

Q3: Is the morpholine ring stable to standard Fmoc-SPPS conditions?

A3: Yes, the morpholine ring is chemically robust and stable under the standard conditions of Fmoc-SPPS. This includes repetitive treatments with piperidine for Fmoc deprotection and exposure to common coupling reagents.[5][6] The tertiary amine of the morpholine ring is non-nucleophilic and does not interfere with the peptide bond formation. Furthermore, it is stable to the strong acidic conditions of final cleavage with trifluoroacetic acid (TFA).[7]

Q4: Can the basicity of the morpholine nitrogen interfere with coupling reactions?

A4: While the morpholine nitrogen is basic (pKa of the conjugate acid is ~8.4), it is not a significant concern under standard coupling conditions. The concentration of the single amino acid derivative is too low to substantially alter the pH of the bulk reaction medium. However, for extremely sensitive sequences or when using pH-sensitive coupling reagents, it is a parameter to be aware of. Using standard phosphonium (e.g., PyBOP) or uranium/aminium (e.g., HBTU, HATU) salt-based activators with a non-nucleophilic base like N,N-Diisopropylethylamine (DIEA) proceeds efficiently without complication.[8]

Troubleshooting Guide: Side Reactions & Minimization

This section addresses specific experimental issues, their underlying chemical causes, and validated protocols for their resolution.

Problem 1: Low Coupling Efficiency or Deletion Sequences

You observe a significant amount of one or more amino acids missing from your final peptide, as identified by LC-MS.

Causality Analysis: Incomplete coupling is a common issue in SPPS and can be exacerbated by several factors. While N-Fmoc-4-(4-morpholinyl)-L-phenylalanine is not considered exceptionally sterically hindered, aggregation of the growing peptide chain on the resin can physically block the N-terminus, preventing efficient acylation.[9] Another primary cause is incomplete Fmoc deprotection from the preceding residue, which leaves no free amine available for the incoming amino acid.[10]

Solutions & Protocols:

  • Confirm Complete Deprotection: Before coupling, always perform a qualitative test (e.g., Kaiser test) to confirm the presence of free primary amines on the resin.[8] A negative or weak positive result indicates a deprotection failure.

  • Optimize Deprotection Conditions: For difficult sequences, you can extend the second piperidine treatment time or switch to a stronger deprotection cocktail.[10] A solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF can be highly effective for stubborn Fmoc removal.[10]

  • Perform a Double Coupling: For sequences known to be difficult, a second coupling step with fresh reagents can drive the reaction to completion.[8]

Workflow: Double Coupling Protocol

cluster_0 First Coupling Cycle cluster_1 Second Coupling Cycle (If Kaiser Test is Positive) A 1. Perform standard coupling (e.g., 4 eq. AA/HBTU, 8 eq. DIEA) B 2. Wash Resin (3x DMF) A->B C 3. Perform Kaiser Test B->C D 4. Prepare fresh activation mix (AA/HBTU/DIEA) C->D Test Positive (Free Amines Present) G Success C->G Test Negative (Proceed to Deprotection) E 5. Add to resin and couple again D->E F 6. Wash Resin (5x DMF) E->F

Caption: Workflow for performing a double coupling.

Problem 2: Appearance of a +1 Mass Unit Adduct in Mass Spectrometry

After synthesis and cleavage, LC-MS analysis reveals a consistent, low-level impurity with a mass of +1 relative to the target peptide.

Causality Analysis: This side product is indicative of oxidation, specifically the formation of an N-oxide on the morpholine ring. The nitrogen atom in the morpholine moiety is susceptible to oxidation, which can occur from dissolved oxygen in solvents, peroxide contaminants in ethers (if used in cleavage), or during prolonged handling in air.

Solutions & Protocols:

  • Use High-Purity Solvents: Ensure that all solvents, particularly DMF, are of high purity and free from amine or peroxide contaminants.[1] Using freshly opened bottles of solvent is recommended.

  • Degas Solvents: For highly sensitive peptides, briefly sparging solvents with an inert gas like argon or nitrogen before use can minimize dissolved oxygen.

  • Optimize Cleavage: During the final TFA cleavage, the risk of oxidation can be minimized by working efficiently and reducing the exposure time of the cleaved peptide to the acidic cocktail before precipitation.[7]

Diagram: Morpholine Oxidation Pathway

Peptide Peptide-....-Phe(4-morpholinyl)-.... N OxidizedPeptide Peptide-....-Phe(4-morpholinyl-N-oxide)-.... N(+)—O(-) Peptide->OxidizedPeptide [O] (e.g., peroxides, air)

Caption: Potential oxidation of the morpholine nitrogen.

Problem 3: Guanidinylation of the N-Terminus

A significant side product is observed corresponding to the addition of a guanidinium group to the N-terminal amine, terminating the peptide chain.

Causality Analysis: This side reaction is not specific to N-Fmoc-4-(4-morpholinyl)-L-phenylalanine but is a known issue with uronium/aminium-based coupling reagents like HBTU and HATU.[8][9] If the carboxylic acid of the incoming Fmoc-amino acid is not sufficiently pre-activated before being added to the resin, the HBTU/HATU reagent can react directly with the free N-terminal amine of the growing peptide, forming an irreversible guanidinium cap.[9]

Solutions & Protocols:

  • Pre-activation: Always pre-activate the Fmoc-amino acid with the coupling reagent and base (DIEA) in a separate vessel for 1-5 minutes before adding the mixture to the deprotected peptide-resin.[8] This ensures the formation of the active ester, which is ready to react with the N-terminus.

  • Alternative Coupling Reagents: For particularly sensitive sequences, switching to a phosphonium-based reagent like PyBOP, which does not have the same tendency to cause guanidinylation, can be an effective strategy.[8]

Table 1: Recommended Coupling Conditions

ReagentEquivalents (AA:Reagent:Base)Pre-activation TimeSolventNotes
HBTU/DIEA 1 : 0.95 : 22 minutesDMFMost common; pre-activation is critical to prevent guanidinylation.[8]
HATU/DIEA 1 : 0.95 : 21-2 minutesDMFMore reactive than HBTU, excellent for difficult couplings.
PyBOP/DIEA 1 : 1 : 25 minutesDMFPhosphonium-based; eliminates the risk of guanidinylation.[8]
DIC/HOBt 1 : 1 : 15-10 minutesDMF/DCMCarbodiimide method; less efficient for hindered couplings but cost-effective.[5]

Key Experimental Protocols

Protocol 1: Standard Coupling of N-Fmoc-4-(4-morpholinyl)-L-phenylalanine

Objective: To efficiently couple N-Fmoc-4-(4-morpholinyl)-L-phenylalanine to a deprotected peptide-resin.

Materials:

  • Peptide-resin with free N-terminal amine

  • N-Fmoc-4-(4-morpholinyl)-L-phenylalanine (4 eq.)

  • HBTU (3.9 eq.)

  • DIEA (8 eq.)

  • DMF (Peptide synthesis grade)

  • Reaction vessel for SPPS

Procedure:

  • Resin Preparation: Ensure the peptide-resin is fully deprotected (confirmed by Kaiser test) and washed thoroughly with DMF (3-5 times).[10] Drain the solvent completely.

  • Activation: In a separate vial, dissolve N-Fmoc-4-(4-morpholinyl)-L-phenylalanine and HBTU in a minimal volume of DMF. Add DIEA and allow the mixture to pre-activate for 2 minutes at room temperature. The solution should turn a light yellow.

  • Coupling: Add the activated amino acid solution to the drained resin. Agitate the mixture via nitrogen bubbling or mechanical shaking for 45-60 minutes.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3 times), Dichloromethane (DCM) (3 times), and finally DMF (3 times) to prepare for the next deprotection step.

  • Confirmation (Optional): Take a small sample of resin beads and perform a Kaiser test. A negative result (beads remain colorless or yellow) indicates a complete and successful coupling.[8]

Protocol 2: HPLC Analysis for Purity Assessment

Objective: To assess the purity of the crude peptide after cleavage.

Materials:

  • Crude peptide sample

  • HPLC system with a C18 reversed-phase column

  • Solvent A: 0.1% TFA in Water (HPLC grade)

  • Solvent B: 0.1% TFA in Acetonitrile (HPLC grade)

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water).

  • Injection: Inject the sample onto the HPLC column.

  • Gradient Elution: Run a standard gradient, for example, from 5% Solvent B to 95% Solvent B over 30-40 minutes.

  • Detection: Monitor the chromatogram at wavelengths of 214 nm (for the peptide backbone) and 280 nm.[1] The presence of the morpholinyl-phenylalanine residue may slightly alter the UV absorbance profile compared to a standard phenylalanine.

  • Analysis: A single, sharp major peak indicates high purity. Identify side products like deletion sequences (earlier eluting peaks) or oxidized species (often closely eluting peaks) by comparing their mass-to-charge ratio (m/z) from an integrated mass spectrometer with the theoretical values.

References

  • Smolecule. (2026).
  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255-266.
  • Smolecule. (2026). Troubleshooting Guide: Common Synthesis Issues & Solutions. Smolecule Technical Support.
  • BenchChem. (2025). Application Notes and Protocols for Fmoc Deprotection of Fmoc-L-Phe-MPPA Resins. BenchChem Technical Support.
  • Academia.edu. (n.d.). Side reactions in the SPPS of Cys-containing peptides.
  • (n.d.).
  • Mthembu, S. N., Chakraborty, A., Schönleber, R., Albericio, F., & de la Torre, B. G. (2024). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Journal of Peptide Science, 30(2), e3538.
  • Echo BioSystems. (n.d.). N-Fmoc-4-(4-morpholinyl)- L-phenylalanine.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Fields, G. B. (n.d.). Methods for Removing the Fmoc Group.
  • Mthembu, S. N., et al. (2024). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis.
  • Advanced ChemBlocks. (2026). N-Fmoc-4-(4-morpholinyl)-D-phenylalanine.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered Residues.
  • E3S Web of Conferences. (2024).
  • Thermo Scientific Chemicals. (n.d.). N-Fmoc-4-methyl-L-phenylalanine, 95% 250 mg.

Sources

Technical Support Center: Optimizing Cleeavage and Deprotection of Peptides Containing N-Fmoc-4-(4-morpholinyl)-L-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the successful cleavage and deprotection of peptides incorporating the unique amino acid, N-Fmoc-4-(4-morpholinyl)-L-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for this specific application.

The incorporation of non-standard amino acids like 4-(4-morpholinyl)-L-phenylalanine offers exciting possibilities in peptide design, but it can also introduce unique challenges during solid-phase peptide synthesis (SPPS), particularly in the final cleavage and deprotection steps. The electron-rich nature of the morpholinyl-substituted aromatic ring and the basicity of the morpholine moiety require careful consideration to prevent side reactions and ensure high purity of the target peptide.

This guide provides a comprehensive resource in a question-and-answer format to directly address potential issues, offering field-proven insights and detailed protocols to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the cleavage and deprotection of peptides containing 4-(4-morpholinyl)-L-phenylalanine?

A1: The main challenges arise from the chemical properties of the 4-(4-morpholinyl)-L-phenylalanine side chain:

  • Increased susceptibility to electrophilic attack: The morpholino group is strongly electron-donating, making the phenylalanine ring highly activated and susceptible to modification by carbocations generated during the cleavage of side-chain protecting groups (e.g., from t-butyl or trityl groups).[1]

  • Potential for side reactions during Fmoc deprotection: While the morpholine moiety is generally stable to the basic conditions of Fmoc removal, the introduction of a basic center on the side chain can sometimes influence peptide aggregation or lead to unexpected side reactions if not properly managed.

  • Oxidation: The electron-rich aromatic ring can also be more prone to oxidation compared to standard phenylalanine.

Q2: Is the morpholino group stable during standard Fmoc deprotection with piperidine?

A2: Yes, the morpholine ring is a stable heterocycle and is not susceptible to cleavage or degradation under the standard basic conditions (e.g., 20% piperidine in DMF) used for Fmoc deprotection.[2] Morpholine itself is sometimes used as a base for Fmoc removal.[3] However, the presence of an additional basic site on the peptide backbone could potentially influence peptide conformation and solubility.

Q3: What are the visible signs of a problematic cleavage reaction with these peptides?

A3: Signs of a suboptimal cleavage reaction can include:

  • Discoloration of the cleavage cocktail: A dark or intensely colored solution can indicate the formation of side products.

  • Low crude peptide yield: This may suggest incomplete cleavage from the resin or loss of peptide due to side reactions and subsequent purification difficulties.

  • Complex HPLC profile of the crude product: The presence of multiple, difficult-to-resolve peaks often points to the formation of various peptide-related impurities.

  • Unexpected masses in mass spectrometry analysis: The appearance of masses corresponding to additions to the peptide (e.g., +57 for t-butyl, +242 for trityl) are clear indicators of incomplete deprotection or side reactions.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: My mass spectrometry data shows peaks corresponding to alkylated side products on the 4-(4-morpholinyl)-L-phenylalanine residue.

  • Question: What causes this alkylation and how can I prevent it?

  • Answer: This is a classic sign of electrophilic attack on the activated aromatic ring by carbocations generated during cleavage. The standard scavenger, triisopropylsilane (TIS), may not be sufficient to completely quench these reactive species in the presence of a highly electron-rich aromatic ring.

    • Solution: Employ a more robust scavenger cocktail. A combination of scavengers that can effectively trap a wider range of electrophiles is recommended. A highly effective and commonly used cocktail for sensitive residues is Reagent K .[4][5]

      Reagent K Component Percentage (v/v or w/v) Function
      Trifluoroacetic Acid (TFA)82.5%Cleavage and deprotection
      Phenol5%Scavenger, protects Tyr
      Water5%Scavenger, aids in Arg deprotection
      Thioanisole5%Scavenger, protects Met and Trp
      1,2-Ethanedithiol (EDT)2.5%"Soft" scavenger, protects Cys and Trp
    • Expert Insight: The combination of a "hard" scavenger like TIS (if you choose a different cocktail) and "soft" scavengers like EDT and thioanisole provides broader protection. For this specific amino acid, the use of a cocktail containing multiple scavengers is highly recommended as a starting point.[1][6]

Issue 2: The yield of my crude peptide is very low after cleavage and precipitation.

  • Question: What are the potential reasons for the low yield?

  • Answer: Low yield can be due to several factors:

    • Incomplete cleavage from the resin: The bulky side group could sterically hinder the cleavage reaction.

    • Peptide aggregation: The hydrophobic nature of the modified phenylalanine, coupled with the basic morpholino group, might lead to aggregation and poor solubility in the cleavage cocktail.

    • Loss during workup: The peptide may have altered solubility properties, leading to incomplete precipitation.

    • Solutions:

      • Extend Cleavage Time: Increase the cleavage reaction time from the standard 2 hours to 3-4 hours. It is advisable to perform a small-scale trial cleavage to optimize the time.[7]

      • Improve Solvation: Before adding the cleavage cocktail, swell the resin in dichloromethane (DCM) to ensure better access of the reagents to the cleavage site.

      • Alternative Precipitation Solvent: If the peptide is not precipitating well in cold diethyl ether, try using cold methyl-tert-butyl ether (MTBE), which has a different polarity.

Issue 3: I observe a significant amount of a side product with the same mass as my target peptide in the HPLC analysis.

  • Question: What could be the cause of this isomeric impurity?

  • Answer: This could be due to racemization at the C-terminal amino acid if it is linked to the resin via an ester bond, especially if that residue is cysteine. While less common for other residues, prolonged exposure to the basic conditions of Fmoc deprotection can sometimes lead to epimerization.

    • Solution:

      • Minimize Fmoc Deprotection Time: Use shorter deprotection times (e.g., two treatments of 7-10 minutes instead of a single longer treatment).

      • Use a milder base for Fmoc removal: For particularly sensitive sequences, consider using a milder base like morpholine in DMF instead of piperidine.[3]

Detailed Experimental Protocols

Protocol 1: Optimized Cleavage of Peptides Containing 4-(4-morpholinyl)-L-phenylalanine using Reagent K

This protocol is recommended for peptides containing the title amino acid, especially when other sensitive residues like Trp, Cys, or Met are also present.

  • Resin Preparation:

    • Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

    • Wash the resin with dichloromethane (DCM) (3 x 5 mL) to remove residual DMF.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.

  • Cleavage Cocktail Preparation (Reagent K):

    • Caution: Prepare the cleavage cocktail in a well-ventilated fume hood. TFA is highly corrosive.

    • In a glass vial, combine the following, freshly prepared:

      • Trifluoroacetic acid (TFA): 8.25 mL

      • Phenol: 0.5 g

      • Water: 0.5 mL

      • Thioanisole: 0.5 mL

      • 1,2-Ethanedithiol (EDT): 0.25 mL

  • Cleavage Reaction:

    • Add the freshly prepared Reagent K (approximately 2-3 mL for 100 mg of resin) to the dried peptide-resin.

    • Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture to separate the resin. Collect the filtrate.

    • Wash the resin with a small amount of fresh TFA (0.5 mL) and combine the filtrates.

    • Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether.

    • A white precipitate of the crude peptide should form.

    • Place the peptide/ether suspension at -20°C for at least 30 minutes to maximize precipitation.

    • Centrifuge the mixture and carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether (2 x 10 mL) to remove residual scavengers.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis:

    • Dissolve a small amount of the crude peptide in an appropriate solvent (e.g., water/acetonitrile with 0.1% TFA) and analyze by HPLC and mass spectrometry.

Visualizations

Workflow for Optimized Cleavage and Deprotection

Cleavage_Workflow start Start: Dried Peptide-Resin prep_resin Resin Washing (DCM) start->prep_resin cleavage Cleavage with Reagent K (2-3 hours, RT) prep_resin->cleavage filtration Filtration cleavage->filtration precipitation Precipitation (Cold Diethyl Ether) filtration->precipitation centrifugation Centrifugation precipitation->centrifugation washing Washing (Cold Diethyl Ether) centrifugation->washing drying Drying washing->drying analysis Analysis (HPLC, MS) drying->analysis end End: Crude Peptide analysis->end Troubleshooting_Tree start Problem Identified in Crude Peptide Analysis alkylation Alkylated Side Products (+57, +242 Da) start->alkylation Mass Spec Issue low_yield Low Crude Yield start->low_yield Yield Issue isomer Isomeric Impurity (Same Mass) start->isomer HPLC Issue sol_alkylation Use Robust Scavenger Cocktail (e.g., Reagent K) alkylation->sol_alkylation sol_low_yield1 Extend Cleavage Time (3-4 hours) low_yield->sol_low_yield1 sol_low_yield2 Use Alternative Precipitation Solvent (MTBE) low_yield->sol_low_yield2 sol_isomer Minimize Fmoc Deprotection Time or Use Milder Base isomer->sol_isomer

Caption: Decision tree for troubleshooting common issues.

References

  • Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In: Pennington, M.W., Dunn, B.M. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press.
  • Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • GenScript. (n.d.). TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. Retrieved from [Link]

  • Calbiochem. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]

  • Google Patents. (2015). WO2015028599A1 - Cleavage of synthetic peptides.
  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • ACS Omega. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved from [Link]

  • Molecules. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]

  • Google Patents. (n.d.). CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof.
  • Polypeptide. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Retrieved from [Link]

  • Frontiers in Chemistry. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Retrieved from [Link]

  • Taylor & Francis Online. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Retrieved from [Link]

  • Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved from [Link]

  • Molecules. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Retrieved from [Link]

  • ResearchGate. (2026). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Breaking aziridines to construct morpholines with a gold(i)-catalyzed tandem ring-opening and cycloisomerization reaction. Retrieved from [Link]

  • MDPI. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Retrieved from [Link]

Sources

Purification strategies for complex peptides including "N-Fmoc-4-(4-morpholinyl)-L-phenylalanine"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for complex peptide purification. As a Senior Application Scientist, I have designed this troubleshooting guide to address the unique physicochemical challenges introduced by the unnatural amino acid N-Fmoc-4-(4-morpholinyl)-L-phenylalanine .

Purifying peptides containing this residue presents a "chimeric" challenge: the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is highly hydrophobic and base-labile[1], while the morpholine side-chain is a basic, ionizable tertiary amine. This guide provides field-proven, self-validating methodologies to overcome solubility bottlenecks, peak tailing, and mass spectrometry (MS) incompatibilities.

Part 1: Diagnostic Purification Workflow

The following logic tree dictates the immediate troubleshooting steps when handling Fmoc-morpholinyl peptides.

Workflow Start Crude Fmoc-Morpholinyl Peptide Solubilize Solubilization Strategy Start->Solubilize Aqueous Aqueous Buffer (Fails due to Fmoc) Solubilize->Aqueous Avoid Organic 10-20% DMSO/DMF + 0.1% TFA Solubilize->Organic Optimal HPLC RP-HPLC (End-capped C18) Organic->HPLC Tailing Peak Tailing? HPLC->Tailing Modify Increase TFA or use NH4OAc Tailing->Modify Yes Elute Elution (Monitor 215 & 299nm) Tailing->Elute No Modify->Elute Pure Lyophilized Pure Peptide Elute->Pure

Diagnostic workflow for Fmoc-morpholinyl peptide RP-HPLC purification.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: Why does my peptide exhibit severe peak tailing during RP-HPLC, and how do I fix it? The Causality: Peak tailing in morpholine-containing peptides is a direct result of secondary electrostatic interactions. Under standard acidic RP-HPLC conditions (e.g., pH 2.0 with 0.1% TFA), the basic nitrogen in the morpholine ring becomes protonated. These positively charged morpholinium ions interact strongly with unreacted, negatively charged silanol groups (pKa ~4.5) on the silica-based C18 stationary phase[]. The Solution: To break this interaction, you must either shield the silanols or neutralize the charge. Switch to an extensively end-capped C18 column or a polymeric matrix column[]. Alternatively, increase your ion-pairing agent (e.g., 0.15% TFA) to better mask the basic charge.

Q2: I cannot solubilize the crude peptide in water or standard buffers. What is the optimal sample preparation strategy? The Causality: The extreme hydrophobicity and strong π-π stacking capabilities of the N-terminal Fmoc group completely override the hydrophilic contribution of the protonated morpholine ring[1]. The Solution: Do not attempt primary solubilization in aqueous buffers. Instead, leverage a "solvent-trapping" method. First, dissolve the crude peptide in a minimal volume of a strongly polar, aprotic organic solvent such as pure DMSO or DMF[]. Once a clear solution is achieved, slowly titrate in your aqueous Mobile Phase A (e.g., 0.1% TFA in water) under constant vortexing[3]. Keep the final organic concentration around 10-20% to prevent precipitation prior to injection.

Q3: How does the morpholine group affect LC-MS analysis of my purified fractions? The Causality: While morpholine's high proton affinity makes it excellent for positive-ion mode ESI-MS, the standard purification modifier—TFA—creates a severe bottleneck. TFA anions form strong, stable ion pairs with the protonated morpholine nitrogen. In the MS source, these ion pairs fail to separate efficiently, leading to massive ion suppression and a loss of sensitivity[4]. The Solution: If you must use TFA for preparative purification to maintain peak shape, perform a post-column addition of 1% propionic acid, or analyze the fractions using a dedicated LC-MS method with 0.1% Formic Acid, which forms weaker, easily dissociable ion pairs[4].

Part 3: Quantitative Data & Buffer Selection

Selecting the correct mobile phase modifier is critical for balancing peak shape against MS compatibility.

Mobile Phase ModifierTypical ConcentrationApprox. pHSilanol Masking EfficiencyMS CompatibilityMechanistic Notes
Trifluoroacetic Acid (TFA) 0.05% - 0.15%~2.0ExcellentPoor (Ion Suppression)Forms strong ion-pairs with the morpholine nitrogen; sharpens peaks but suppresses MS signal[4].
Formic Acid (FA) 0.1% - 0.5%~2.7ModerateExcellentWeaker ion-pairing; requires highly end-capped columns to prevent morpholine-induced tailing[4].
Ammonium Acetate 10 mM - 50 mM~6.8GoodGoodKeeps morpholine partially deprotonated; reduces silanol interactions without stripping the base-labile Fmoc group[4].
Triethylammonium Phosphate (TEAP) 10 mM - 50 mM~3.0ExcellentIncompatibleCompetes directly with morpholine for active silanol sites; strictly for preparative UV-HPLC only.

Part 4: Self-Validating Experimental Protocol

Optimized RP-HPLC Purification of Fmoc-Morpholinyl Peptides This protocol is designed as a self-validating system: the dual-wavelength detection inherently confirms the integrity of the base-labile Fmoc group during the run, preventing the accidental collection of deprotected artifacts.

Step 1: Solvent-Trapping Solubilization

  • Weigh the crude lyophilized peptide.

  • Add neat DMSO to achieve a high concentration of 50-100 mg/mL. Vortex until the solution is completely clear[][3].

  • Slowly dilute to a working concentration of 10 mg/mL using Mobile Phase A (0.1% TFA in H₂O), ensuring the solution does not turn cloudy.

Step 2: Column Equilibration

  • Install an extensively end-capped C18 preparative column (e.g., 5 µm, 100 Å) to minimize secondary interactions with the basic morpholine moiety[5].

  • Equilibrate the system with 5% Mobile Phase B (0.1% TFA in Acetonitrile) for 5 column volumes (CV).

Step 3: Shallow Gradient Elution

  • Inject the solubilized peptide. Do not exceed 2% of the column volume to prevent solvent-induced band broadening from the DMSO.

  • Run a shallow gradient of 0.5% B per minute from 20% to 70% B. Causality note: The Fmoc group significantly increases the hydrophobicity and retention time[1]; the target peptide will elute significantly later than standard deprotected sequences.

Step 4: Dual-Wavelength Validation & Collection

  • Monitor UV absorbance simultaneously at 215 nm (peptide backbone) and 299 nm (specific to the Fmoc chromophore)[].

  • Self-Validation Check: Only collect peaks that show strong, overlapping absorbance at both 215 nm and 299 nm. A peak at 215 nm lacking a 299 nm signal indicates premature Fmoc cleavage or a truncated failure sequence.

Step 5: Lyophilization

  • Pool fractions confirmed to have >95% purity via analytical LC-MS.

  • Flash-freeze in liquid nitrogen and lyophilize for 48 hours to remove water and volatile TFA, yielding the purified peptide as a stable powder[5].

References

  • Source: nih.gov (PMC)
  • Source: bocsci.
  • Source: bachem.
  • Source: google.com (Patents)
  • Source: proimmune.

Sources

Improving the yield of "N-Fmoc-4-(4-morpholinyl)-L-phenylalanine" incorporation in SPPS

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing N-Fmoc-4-(4-morpholinyl)-L-phenylalanine Incorporation

Executive Summary: The Molecule & The Challenge

Molecule: N-Fmoc-4-(4-morpholinyl)-L-phenylalanine (Fmoc-Phe(4-Mor)-OH) Chemical Profile: This non-canonical amino acid features a bulky morpholine ring at the para position of the phenylalanine side chain. Primary Challenges:

  • Steric Hindrance: The morpholine group creates significant steric bulk, impeding the approach of the activated amino acid to the resin-bound amine and shielding the N-terminus for subsequent couplings.

  • Electronic Effects: The morpholine nitrogen is a strong electron donor, making the aromatic ring highly electron-rich. This increases susceptibility to electrophilic aromatic substitution (EAS) by scavenged protecting groups during acidic cleavage.

  • Solubility & Aggregation: The rigid, hydrophobic-polar hybrid nature of the side chain can induce on-resin aggregation, leading to deletion sequences.

Part 1: Pre-Synthesis Strategy (FAQs)

Q1: Which resin should I use to minimize aggregation? Recommendation: Use a PEG-Polystyrene (PEG-PS) hybrid resin (e.g., ChemMatrix® or TentaGel®) rather than standard polystyrene.

  • Why? The polyethylene glycol (PEG) chains solvate the peptide backbone better than polystyrene, reducing the "beta-sheet" aggregation common with bulky hydrophobic residues.

  • Loading: Select a low-loading resin (0.2 – 0.4 mmol/g) . High loading forces peptide chains closer together, exacerbating steric clashes between the bulky morpholine groups.

Q2: DMF vs. NMP: Does solvent choice matter for this specific residue? Recommendation: Switch to N-Methyl-2-pyrrolidone (NMP) for the coupling of this residue and the subsequent 2-3 amino acids.

  • The Science: NMP has a higher dipole moment and better solvating power for aggregated peptide chains compared to DMF. It disrupts inter-chain hydrogen bonding, keeping the N-terminus accessible.

Part 2: Optimized Coupling Protocol

Standard Protocol vs. Optimized Protocol

ParameterStandard SPPSOptimized for Fmoc-Phe(4-Mor)-OH
Coupling Reagent HBTU or HCTUHATU (Gold Standard) or DIC/Oxyma (Green Alt)
Equivalents 3-4 eq4-5 eq (Drive equilibrium forward)
Base DIPEA (2 eq per AA)HOAt (Add 1 eq if using HATU to boost kinetics)
Reaction Time 30-45 min2 x 60 min (Double Coupling)
Temperature Room Temp (25°C)50°C - 75°C (Microwave or Water Bath)
Step-by-Step Workflow
  • Activation: Dissolve 5 eq. of Fmoc-Phe(4-Mor)-OH and 4.9 eq. of HATU in NMP. Add 10 eq. of DIPEA immediately before adding to the resin.

    • Critical: Do not pre-activate for >2 minutes. HATU active esters can convert to inactive guanidinium byproducts if left too long.

  • Coupling 1: Add mixture to resin. Agitate for 60 minutes at 50°C (or RT for 2 hours if heating is unavailable).

  • Wash: Drain and wash with NMP (3x).

  • Coupling 2 (Re-coupling): Repeat step 1 and 2 with fresh reagents.

  • Capping (Mandatory): Treat with Acetic Anhydride/DIPEA/NMP to permanently cap any unreacted amines. This prevents "deletion sequences" (N-1 peptides) which are impossible to separate during purification.

Part 3: Troubleshooting Guide (Q&A)

Issue A: "I see a +16 Da mass shift in my final peptide."

  • Diagnosis: Oxidation of the morpholine nitrogen or the electron-rich aromatic ring.

  • Root Cause: Morpholine is a tertiary amine and can form N-oxides. The electron-rich phenyl ring is also prone to oxidation.

  • Fix:

    • Degas all solvents (DMF/NMP) with Nitrogen/Argon before use.

    • Add Methionine or DODT to your cleavage cocktail as a sacrificial reductant.

Issue B: "The coupling yield is <50% despite using HATU."

  • Diagnosis: Severe steric shielding or aggregation.

  • Fix:

    • Switch Reagents: Use COMU or PyAOP . These are phosphonium/uronium salts that often outperform HATU in extremely hindered couplings.

    • The "Magic" Additive: Add 0.1 M LiCl (Lithium Chloride) to the coupling solution. LiCl disrupts hydrogen bond networks (chaotropic salt), breaking up aggregates on the resin.

Issue C: "My peptide purity is low after cleavage (multiple impurity peaks)."

  • Diagnosis: Re-alkylation of the electron-rich morpholino-phenyl ring.

  • Root Cause: During TFA cleavage, protecting groups (Pbf, Trt, tBu) form carbocations. These "electrophiles" attack the electron-rich aromatic ring of your specific amino acid (Electrophilic Aromatic Substitution).

  • Fix: Use a "High Scavenger" Cleavage Cocktail (Reagent K or similar):

    • TFA (82.5%)

    • Phenol (5%) - Critical for protecting aromatic rings

    • Thioanisole (5%) - Strong scavenger

    • Water (5%)

    • EDT or DODT (2.5%)

Part 4: Visualizing the Workflow

Figure 1: Decision Tree for Coupling Optimization

Caption: Logical flow for selecting the correct coupling conditions based on resin loading and sequence difficulty.

CouplingLogic Start Start: Couple Fmoc-Phe(4-Mor)-OH CheckLoading Is Resin Loading > 0.4 mmol/g? Start->CheckLoading HighLoad Risk: High Aggregation CheckLoading->HighLoad Yes LowLoad Low Risk CheckLoading->LowLoad No Advanced HATU / HOAt (50°C) HighLoad->Advanced SelectReagent Select Reagent LowLoad->SelectReagent Standard DIC / Oxyma (RT) SelectReagent->Standard Simple Seq SelectReagent->Advanced Complex Seq DoubleCouple Perform Double Coupling Standard->DoubleCouple Advanced->DoubleCouple Test Colorimetric Test (Chloranil) DoubleCouple->Test ResultPass Blue Beads? (No) Test->ResultPass Negative ResultFail Blue Beads? (Yes) Test->ResultFail Positive Proceed Proceed to Capping ResultPass->Proceed Troubleshoot Switch to COMU + LiCl ResultFail->Troubleshoot

Figure 2: The "Scavenger Shield" Mechanism

Caption: Mechanism of protecting the electron-rich Morpholino-Phe ring from alkylation during TFA cleavage.

ScavengerMech TFA TFA Cleavage ProtectingGroups Protecting Groups (tBu, Trt, Pbf) TFA->ProtectingGroups Acidolysis Carbocations Reactive Carbocations (Electrophiles) ProtectingGroups->Carbocations Release Target Phe(4-Mor) Ring (Electron Rich Nucleophile) Carbocations->Target Attack (No Scavenger) Scavengers Scavengers (TIS, Thioanisole, Phenol) Carbocations->Scavengers Preferential Attack SideReaction Alkylated Peptide (Impurity) Target->SideReaction Byproducts Scavenged Adducts (Harmless) Scavengers->Byproducts

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups in Fmoc Solid-Phase Peptide Synthesis. Chemical Reviews.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.

  • Shelton, P.T., & Jensen, K.J. (2013). Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis. Methods in Molecular Biology.

  • Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Heating Technologies. The Journal of Organic Chemistry.

Addressing solubility issues of "N-Fmoc-4-(4-morpholinyl)-L-phenylalanine" during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing synthetic bottlenecks. One of the most notoriously difficult building blocks in Solid-Phase Peptide Synthesis (SPPS) is N-Fmoc-4-(4-morpholinyl)-L-phenylalanine .

This guide is designed to move beyond generic advice. We will dissect the physical chemistry of this molecule, understand the causality behind its aggregation, and implement self-validating protocols to ensure your synthesis succeeds.

Part 1: Mechanistic Understanding

Q1: Why does N-Fmoc-4-(4-morpholinyl)-L-phenylalanine exhibit such severe solubility issues compared to standard Fmoc-Phe-OH? A1: The insolubility of this specific unnatural amino acid is driven by a "dual-threat" mechanism. First, the Fmoc protecting group is highly hydrophobic, and its aromatic character strongly favors


 stacking interactions, which frequently lead to the collapse of peptide resins and poor solvation[1]. Second, the morpholine ring introduces a basic tertiary amine (a hydrogen-bond acceptor) that can interact with the C-terminal carboxylic acid (a hydrogen-bond donor) of adjacent molecules. This creates an intermolecular zwitterionic network. This combination of hydrophobic bulk and polar network formation makes the molecule highly resistant to dissolution in standard aprotic solvents, directly causing synthetic bottlenecks[2].

Q2: N,N-Dimethylformamide (DMF) is my standard SPPS solvent. Why is it failing, and what should I replace it with? A2: While DMF is the historical standard for SPPS, it lacks the dielectric capacity and structural geometry to disrupt the specific morpholine-carboxylate networks of this derivative. N-Methyl-2-pyrrolidone (NMP) is a superior, slightly less polar but more structurally disruptive solvent that is highly recommended for hydrophobic, aggregation-prone Fmoc-amino acids[3]. If neat NMP is insufficient, utilizing a binary solvent system—such as NMP with 10–20% Dimethyl Sulfoxide (DMSO)—significantly enhances the disruption of intermolecular hydrogen bonds.

Part 2: Troubleshooting & Optimization

Q3: Can I use heat or chemical additives to force dissolution without risking Fmoc degradation? A3: Yes, provided the parameters are strictly controlled. Gentle heating (30–40 °C) combined with sonication effectively provides the kinetic energy needed to break aggregates. Additionally, incorporating chaotropic salts like 0.1 M LiCl or NaClO₄ into the solvent disrupts intermolecular hydrogen bonding and prevents the formation of insoluble


-sheet-like structures[4]. Avoid temperatures above 45 °C, as trace basic impurities in solvents can trigger premature Fmoc removal.

Q4: The amino acid dissolves initially but precipitates upon the addition of coupling reagents (e.g., DIC/Oxyma). How do I prevent this? A4: Precipitation during activation indicates that the newly formed activated ester (e.g., the Oxyma ester) is even more prone to aggregation than the free acid. Converting the carboxylic acid to an active ester removes its hydrogen-bond donating capacity, leaving a highly polar, rigid intermediate that rapidly undergoes hydrophobic collapse. To mitigate this, pre-activate the amino acid at a lower concentration (e.g., 0.1 M instead of the standard 0.2 M) to reduce collision frequency and prevent nucleation. Furthermore, ensuring the resin is thoroughly washed and swollen prior to coupling prevents localized high concentrations of the activated species that lead to precipitation[5].

Part 3: Quantitative Solubility Data

The following table summarizes the solubility behavior of N-Fmoc-4-(4-morpholinyl)-L-phenylalanine under various conditions to help you select the optimal system for your synthesizer.

Solvent SystemAdditiveTemperatureMax ConcentrationMechanistic Rationale
100% DMFNone20 °C< 0.05 M (Fails)Insufficient disruption of intermolecular salt bridges.
100% NMPNone20 °C~ 0.10 MSuperior solvation of hydrophobic Fmoc/phenyl moieties[3].
90% NMP / 10% DMSONone20 °C~ 0.15 MDMSO acts as a strong hydrogen-bond acceptor to break networks.
100% NMP 0.1 M LiCl 40 °C ≥ 0.20 M (Optimal) Chaotropic salt disrupts networks; heat provides kinetic energy[4].

Part 4: Validated Experimental Protocols

Note: These protocols are designed as self-validating systems. Progression to the next step is contingent on passing defined quality control checkpoints.

Protocol 1: Optimized Dissolution and Activation
  • Weighing: Accurately weigh N-Fmoc-4-(4-morpholinyl)-L-phenylalanine to achieve a final concentration of 0.15 M (reduced from the standard 0.2 M to prevent post-activation precipitation).

  • Primary Solvation: Add NMP (peptide synthesis grade, amine-free) to reach 90% of the final target volume. Vortex vigorously for 60 seconds.

  • Secondary Solvation (If needed): If particulate matter remains, add DMSO to make up the remaining 10% of the volume. Sonicate the mixture in a water bath at 35 °C for 3–5 minutes.

    • Validation Checkpoint 1: Visually inspect the solution against a light source. The solution must be completely optically clear. If cloudy, add solid LiCl to a concentration of 0.1 M and re-sonicate[4].

  • Activation: Chill the clear solution to room temperature. Add Oxyma Pure (1.0 eq relative to amino acid), followed by N,N'-Diisopropylcarbodiimide (DIC, 1.0 eq). Stir for exactly 2 minutes.

    • Validation Checkpoint 2: Ensure no precipitation occurs within 30 seconds of DIC addition. Immediately proceed to Protocol 2.

Protocol 2: On-Resin Coupling with Chaotropic Wash
  • Resin Preparation: Following standard Fmoc deprotection, wash the resin bed thoroughly with NMP (3 × 1 min) to remove all traces of piperidine and dibenzofulvene by-products[5].

  • Chaotropic Pre-Wash: Wash the resin with a 0.1 M LiCl in NMP solution (2 × 1 min). This step swells the resin and breaks pre-existing on-resin secondary structures, maximizing N-terminal accessibility[4].

  • Coupling: Transfer the activated amino acid solution (from Protocol 1) to the resin. Agitate gently (e.g., nitrogen bubbling or orbital shaking) for 60–90 minutes at room temperature or 40 °C.

  • Post-Coupling Wash: Drain the reaction mixture and wash the resin with NMP (3 × 1 min) followed by DCM (3 × 1 min).

    • Validation Checkpoint 3: Perform a Kaiser test. A negative result (no color change) self-validates the completion of the coupling by confirming the absence of free primary amines. If positive, repeat the coupling using the same optimized solvent system.

Part 5: Diagnostic Workflow

SPPS_Workflow Start Fmoc-Phe(4-morpholinyl)-OH Target: 0.15 M Concentration Step1 Add 100% NMP & Vortex Start->Step1 Check1 Optically Clear? Step1->Check1 Step2 Add 10% DMSO + Sonication (35°C) Check1->Step2 No Activate Add Oxyma/DIC (2 min Activation) Check1->Activate Yes Check2 Optically Clear? Step2->Check2 Step3 Add 0.1 M LiCl (Chaotropic Disruption) Check2->Step3 No Check2->Activate Yes Step3->Activate Check3 Precipitation? Activate->Check3 Success Transfer to Resin (Proceed to Coupling) Check3->Success No Fail Dilute to 0.1 M & Re-activate Check3->Fail Yes Fail->Success

Workflow for optimizing the dissolution and activation of Fmoc-Phe(4-morpholinyl)-OH.

References

  • Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH Source: nih.gov URL:[Link]

  • How to synthesize hydrophobic peptides - Choosing the Right Solvent Source: biotage.com URL:[Link]

  • Greening Fmoc/tBu Solid-Phase Peptide Synthesis Source: csic.es URL:[Link]

Sources

Refinement of HPLC purification methods for "N-Fmoc-4-(4-morpholinyl)-L-phenylalanine" products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) purification of N-Fmoc-4-(4-morpholinyl)-L-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on method development, optimization, and troubleshooting. The unique chemical nature of this compound—possessing a bulky, hydrophobic Fmoc group and a basic morpholinyl moiety—presents specific challenges that this guide will directly address.

Part 1: Frequently Asked Questions (FAQs)

This section covers foundational questions to establish a robust starting point for your purification workflow.

Q1: What are the primary challenges in purifying N-Fmoc-4-(4-morpholinyl)-L-phenylalanine via reversed-phase HPLC?

A1: The primary challenge stems from the molecule's dual nature. It has a large, nonpolar Fmoc group, which provides good retention on C18 columns, but it also contains a tertiary amine (the morpholino group). This basic site is prone to strong secondary interactions with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2] These interactions are a primary cause of significant peak tailing, poor peak resolution, and inconsistent retention times.[1][2][3]

Q2: What is a recommended starting point for column and mobile phase selection?

A2: A successful initial setup involves a modern, high-purity, end-capped C18 column and an acidic mobile phase.

ParameterRecommendationRationale
Column High-purity silica C18 (Type B), end-capped, 3-5 µm particle size.Modern Type B silica has a much lower concentration of acidic silanol groups, significantly reducing the opportunity for secondary interactions that cause peak tailing with basic compounds.[1][4]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water.[5]TFA is a crucial additive. It lowers the mobile phase pH (typically to ~2), which suppresses the ionization of silanol groups on the stationary phase.[4][6] It also protonates the morpholino group on your analyte, ensuring a single, consistent ionic state.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile.[5]Acetonitrile is often preferred over methanol for Fmoc-amino acids as it typically provides better peak shape and lower backpressure. The TFA maintains a consistent pH throughout the gradient.
Detection UV, 265 nm.The fluorenyl group of the Fmoc protectant has a strong chromophore with a characteristic absorbance maximum around 265 nm.[5]
Q3: Why is Trifluoroacetic Acid (TFA) so critical? Can I use other acids?

A3: TFA serves two essential functions. First, by maintaining a low pH (around 2), it keeps the surface of the silica stationary phase neutral (protonated Si-OH), preventing the negatively charged sites (SiO⁻) that strongly and undesirably interact with the positively charged morpholino group of your analyte.[4][7] Second, TFA acts as an ion-pairing agent.[6] The trifluoroacetate anion (CF₃COO⁻) forms a transient, neutral ion pair with the protonated analyte (Analyte-NH⁺). This neutral complex has a weaker interaction with the residual silanols and partitions more predictably onto the C18 stationary phase, resulting in sharper, more symmetrical peaks.[6][8]

While other acids like formic acid can be used, TFA is generally more effective at improving peak shape for basic compounds. However, formic acid is more compatible with mass spectrometry (MS) as TFA is a known ion suppressant. The choice depends on whether your primary goal is purity or subsequent MS analysis.

Part 2: Troubleshooting Guide for Common Purification Issues

This guide provides a systematic approach to diagnosing and resolving common problems encountered during the purification of N-Fmoc-4-(4-morpholinyl)-L-phenylalanine.

Problem 1: Severe Peak Tailing

Your chromatogram shows a peak with a pronounced "tail," leading to poor integration and difficulty in resolving it from nearby impurities.

  • Primary Cause: Strong interaction between the basic morpholino group and acidic silanol groups on the HPLC column packing.[1] This leads to a secondary, non-ideal retention mechanism that slows the elution of a fraction of the analyte molecules, causing the tail.[2]

  • Solutions:

    • Increase TFA Concentration: If you are using 0.1% TFA, consider increasing it to 0.2% or 0.25%. For compounds with multiple positive charges, a higher concentration of the ion-pairing agent can be more effective at masking silanol interactions and improving peak shape.[9]

    • Switch to a High-Purity Column: Ensure you are using a modern, base-deactivated (end-capped) Type B silica column. Older Type A columns have a higher density of accessible, acidic silanols and are notorious for causing peak tailing with basic compounds.[1][2][4]

    • Lower the Mobile Phase pH: The goal is to operate at a pH at least 2 units below the pKa of the morpholino group and well below the pKa of the silanol groups (~pH 3.5-4). A mobile phase with 0.1% TFA achieves this effectively.[7][10]

    • Inject a Neutral Compound: To diagnose if the problem is chemical (analyte-column interaction) or physical (e.g., a column void), inject a neutral marker like toluene. If the neutral marker shows a symmetrical peak while your compound tails, the issue is chemical. If both peaks tail, the problem is likely physical, such as a void in the column or issues with system plumbing.[2]

Problem 2: Poor Resolution Between Product and Impurity

Your product peak is not fully separated from an adjacent impurity, making it difficult to collect a pure fraction.

  • Primary Cause: The selectivity (α) of your method is insufficient to differentiate between the product and the impurity under the current conditions.

  • Solutions:

    • Flatten the Gradient: This is the most effective first step. A shallower gradient increases the residence time of the analytes on the column, providing more opportunity for separation. For example, if your initial gradient is 5-95% B over 20 minutes, try running a segment from 40-60% B over 30 minutes around the elution time of your product.

    • Change the Organic Modifier: Switch Mobile Phase B from acetonitrile to methanol (or vice-versa). Acetonitrile and methanol interact differently with both the stationary phase and the analytes, which can significantly alter the elution order and improve selectivity.

    • Adjust the Mobile Phase pH: Changing the pH can dramatically alter the retention of ionizable compounds.[11][12] While TFA provides a robust low-pH environment, switching to a buffered mobile phase at a different pH (e.g., an ammonium formate buffer at pH 3.5, if your column allows) can change the selectivity between your product and impurities, especially if the impurities have different acidic or basic properties.

    • Try a Different Stationary Phase: If other options fail, changing the column chemistry may be necessary. A Phenyl-Hexyl column, for instance, offers different selectivity through π-π interactions, which could be beneficial for separating aromatic compounds like yours from closely related impurities.

Problem 3: Low or No Recovery of the Product

After injection, the expected product peak is either very small or completely absent from the chromatogram.

  • Primary Cause: The compound may be precipitating on the column or is irreversibly adsorbed to the stationary phase.

  • Solutions:

    • Check Sample Solubility: Ensure your compound is fully dissolved in the injection solvent. The ideal injection solvent is the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% TFA). Dissolving the sample in 100% organic solvent (like DMSO or DMF) and injecting it into a highly aqueous mobile phase can cause the compound to precipitate at the head of the column. If you must use a strong solvent, inject the smallest possible volume.

    • Perform a Column Wash: If you suspect irreversible binding, wash the column with a very strong solvent series. For a C18 column, this could be a high concentration of acetonitrile, followed by isopropanol, and then back to your mobile phase conditions. This may elute strongly retained material.

    • Verify Compound Stability: Confirm that your compound is stable in the acidic mobile phase. While Fmoc-amino acids are generally stable at the low pH of a TFA-modified mobile phase, this should be verified if recovery issues persist.

Part 3: Experimental Protocols and Method Development

Protocol 1: General Method Development Workflow

This protocol outlines a systematic approach to developing a purification method from scratch.

Objective: To establish an efficient and robust HPLC method for the purification of N-Fmoc-4-(4-morpholinyl)-L-phenylalanine.

Materials:

  • HPLC System (Analytical or Preparative) with UV Detector

  • Column: C18, 5 µm, 4.6 x 250 mm (Analytical) or 21.2 x 250 mm (Preparative)

  • Mobile Phase A: 0.1% (v/v) TFA in Water

  • Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile

  • Sample: Crude N-Fmoc-4-(4-morpholinyl)-L-phenylalanine dissolved at ~1 mg/mL in 50:50 Water:Acetonitrile.

Procedure:

  • Scouting Run (Analytical Scale):

    • Equilibrate the analytical column with 95% A / 5% B.

    • Inject 10 µL of the sample.

    • Run a fast, linear gradient: 5% to 95% B over 20 minutes.[5]

    • Hold at 95% B for 5 minutes.

    • Return to 5% B and re-equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: 265 nm.

  • Analyze the Scouting Run:

    • Identify the peak corresponding to your product.

    • Note the retention time (t_R) and the approximate percentage of Mobile Phase B (%B) at which it elutes.

  • Develop the Focused Gradient:

    • Design a new, shallower gradient centered around the elution %B from the scouting run.

    • Example: If the product eluted at 12 minutes in the scouting run (which corresponds to ~50% B), a good focused gradient would be:

      • 35% to 65% B over 30 minutes.

    • This "zooms in" on the separation, providing much higher resolution.

  • Scale-Up to Preparative HPLC:

    • Once the analytical method provides adequate separation, scale it up for preparative purification.

    • Adjust the flow rate and injection volume according to the column dimensions. A common practice is to maintain the same linear velocity.

    • The gradient time remains the same.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the product peak.

    • Re-analyze the collected fractions using the analytical HPLC method to confirm purity.

    • Pool the pure fractions and proceed with solvent removal (e.g., lyophilization).

Visualization of Workflows
Method Development Workflow

MethodDevelopment cluster_prep Preparation cluster_analytical Analytical Scale cluster_prep_scale Preparative Scale Prep Prepare Sample & Mobile Phases Scout Run Fast Scouting Gradient (5-95% B) Prep->Scout Analyze Identify Product Peak & Note %B at Elution Scout->Analyze Optimize Develop Shallow, Focused Gradient Analyze->Optimize Verify Verify Resolution Optimize->Verify Verify->Optimize No, Adjust ScaleUp Scale Up Method (Flow Rate, Inj. Vol.) Verify->ScaleUp Resolution OK? Purify Run Prep HPLC & Collect Fractions ScaleUp->Purify Post Analyze Fractions & Pool Pure Product Purify->Post

Caption: Workflow for HPLC Method Development.

Troubleshooting Decision Tree for Peak Tailing

PeakTailing Start Problem: Severe Peak Tailing CheckNeutral Inject Neutral Compound (e.g., Toluene) Start->CheckNeutral NeutralTails Neutral Peak Tails? CheckNeutral->NeutralTails PhysicalIssue Result: Physical Problem (Column Void, Plumbing) NeutralTails->PhysicalIssue Yes ChemicalIssue Result: Chemical Problem (Silanol Interaction) NeutralTails->ChemicalIssue No IncreaseTFA Increase TFA to 0.2% ChemicalIssue->IncreaseTFA CheckColumn Use Modern, End-capped Type B Silica Column ChemicalIssue->CheckColumn CheckpH Ensure pH is low (~2) ChemicalIssue->CheckpH

Sources

Impact of "N-Fmoc-4-(4-morpholinyl)-L-phenylalanine" on peptide stability and handling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to a Key Building Block

N-Fmoc-4-(4-morpholinyl)-L-phenylalanine is a specialized amino acid derivative designed for use in Fmoc solid-phase peptide synthesis (SPPS).[1] Its unique structure, featuring a morpholinyl group on the phenyl ring, is engineered to confer specific, advantageous properties to the final peptide. The primary goals of incorporating this building block are to enhance the aqueous solubility and metabolic stability of synthetic peptides, which are critical parameters for therapeutic and research applications.[2][3]

This guide provides in-depth technical support for researchers, scientists, and drug development professionals, addressing common questions and troubleshooting potential issues encountered during the handling and application of this versatile compound.

Frequently Asked Questions (FAQs)

General & Handling

Q1: What is N-Fmoc-4-(4-morpholinyl)-L-phenylalanine and what are its primary applications?

A1: It is an Fmoc-protected L-phenylalanine analogue used as a building block in SPPS.[1] The key modification is the addition of a morpholine ring to the para-position of the phenyl side chain. Its primary applications are in the synthesis of peptides where improved properties are desired, including:

  • Enhanced Aqueous Solubility: The polar and basic morpholino group can significantly improve the solubility of hydrophobic peptides.[2]

  • Increased Metabolic Stability: Modification of the aromatic ring can sterically hinder enzymatic degradation, potentially prolonging the peptide's half-life in biological systems.[3]

  • Modulation of Pharmacokinetics: The introduction of a basic center can alter the charge and distribution profile of a peptide, impacting its absorption and tissue penetration.

Q2: How should I store and handle this amino acid derivative?

A2: N-Fmoc-4-(4-morpholinyl)-L-phenylalanine is typically supplied as a lyophilized powder.[4] For optimal stability, it should be stored at -20°C upon receipt and protected from moisture.[4] For multiple uses, it is advisable to aliquot the powder to avoid repeated freeze-thaw cycles.[4] Like most Fmoc-amino acids, it is soluble in standard SPPS solvents such as Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[5][6]

Peptide Synthesis

Q3: Are there special considerations for coupling this amino acid during SPPS?

A3: Yes. While generally compatible with standard coupling protocols, the bulky nature of the morpholinyl-phenyl side chain may slightly reduce coupling efficiency compared to standard Fmoc-Phe-OH. To ensure complete incorporation, consider the following:

  • Extended Coupling Time: Increasing the reaction time from the standard 40-60 minutes to 90-120 minutes can be beneficial.

  • Use of High-Potency Reagents: Employing stronger activating agents like HATU or HCTU is recommended over standard reagents like HBTU, especially if steric hindrance is anticipated.

  • Double Coupling: For particularly difficult sequences, performing the coupling step twice can help drive the reaction to completion.[7]

Q4: Does the basic morpholinyl group interfere with Fmoc deprotection?

A4: The tertiary amine of the morpholino group is a relatively weak base and is protonated under the acidic conditions of cleavage, but not under the basic conditions of Fmoc deprotection. Standard Fmoc deprotection protocols, typically using 20-40% piperidine in DMF, are fully effective and compatible.[8][9] The basicity of the side chain does not interfere with the β-elimination mechanism required to remove the Fmoc group.[10]

Q5: What is the risk of side reactions caused by the morpholinyl group?

A5: The primary risk associated with a basic side chain is the potential catalysis of unwanted reactions. The most notable is aspartimide formation when an Asp residue is present in the sequence.[11][12] The morpholinyl group could act as an internal base, promoting the cyclization of the aspartic acid side chain.

  • Mitigation Strategy: When synthesizing peptides containing both Asp and 4-(4-morpholinyl)-L-phenylalanine, avoid using stronger, non-nucleophilic bases like DBU in the Fmoc deprotection cocktail, as this can exacerbate aspartimide formation.[13] Stick to standard piperidine/DMF mixtures.

Cleavage & Purification

Q6: How should I choose a cleavage cocktail for a peptide containing this residue?

A6: The morpholinyl moiety itself is stable to standard trifluoroacetic acid (TFA) based cleavage. However, the key is to effectively scavenge the reactive cationic species generated from side-chain protecting groups to prevent modification of the peptide.[14][15]

  • For simple sequences (without Trp, Cys, or Met): A standard cocktail of TFA/TIS/Water (95:2.5:2.5) is often sufficient.

  • For complex sequences (with Trp, Cys, Met): The presence of the nucleophilic morpholinyl group, along with other sensitive residues, makes a more robust scavenger cocktail highly advisable. Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]) is recommended to prevent side reactions like alkylation or oxidation.[16]

Q7: How does this amino acid affect peptide purification by RP-HPLC?

A7: The incorporation of 4-(4-morpholinyl)-L-phenylalanine generally improves peptide handling during purification.

  • Improved Solubility: The enhanced solubility in aqueous buffers (like water/acetonitrile mixtures used in HPLC) prevents aggregation and can lead to sharper peaks and better separation.[2]

  • Altered Retention Time: The polar morpholino group will decrease the overall hydrophobicity of the peptide, leading to an earlier retention time on a C18 column compared to an equivalent peptide with standard Phenylalanine.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or Incomplete Coupling 1. Steric hindrance from the bulky side chain. 2. Peptide aggregation on the resin.1. Optimize Coupling: Switch to a more powerful coupling reagent (e.g., HATU, PyBOP). Double couple the amino acid for 1-2 hours each time.[17] 2. Disrupt Aggregation: Switch to a solvent like NMP or use a "Magic Mixture" (DMF/DCM/NMP/Pyridine).[7][13] Consider using a low-loading PEG-based resin (e.g., NovaSyn® TG) for the synthesis.
Unexpected Side Product (+51 Da) Piperidine adduct formation at a C-terminal Cysteine residue, which can be base-catalyzed.[13]1. Protect Cys: Use a sterically bulky protecting group for Cysteine, such as Trityl (Trt).[13] 2. Modify Resin: For C-terminal Cys peptides, consider using a 2-chlorotrityl chloride resin, which can help suppress this side reaction.[13]
Multiple Impurities after Cleavage Ineffective scavenging of reactive cations during TFA cleavage, leading to modification of the morpholinyl group or other sensitive residues (Trp, Met).[14][15]1. Use a Robust Cleavage Cocktail: Employ Reagent K (TFA/water/phenol/thioanisole/EDT) or a similar comprehensive scavenger mixture.[16] 2. Protect Tryptophan: Always use Fmoc-Trp(Boc)-OH to prevent modification of the indole side chain.
Poor Peak Shape in HPLC Residual aggregation or interaction of the basic morpholinyl group with silica.1. Modify Mobile Phase: Ensure the mobile phase contains an ion-pairing agent, typically 0.1% TFA. This protonates the morpholino group and ensures sharp peaks. 2. Check Solubility: Confirm the crude peptide is fully dissolved before injection. The modification helps, but highly hydrophobic sequences may still require a small amount of organic solvent (e.g., acetonitrile or isopropanol) for full dissolution.

Experimental Protocols & Visualizations

Protocol 1: Standard Coupling of N-Fmoc-4-(4-morpholinyl)-L-phenylalanine
  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation & Coupling:

    • In a separate vessel, dissolve 4 equivalents of N-Fmoc-4-(4-morpholinyl)-L-phenylalanine and 3.95 equivalents of HATU in DMF.

    • Add 8 equivalents of N,N-Diisopropylethylamine (DIPEA) to the activation mixture and vortex for 1-2 minutes.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel for 2 hours at room temperature.

  • Monitoring (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating reaction completion.

  • Washing: Wash the resin with DMF (5 times) to prepare for the next deprotection cycle.

Workflow Diagrams

cluster_SPPS Fmoc-SPPS Cycle Start Start with N-terminal Fmoc-protected peptide-resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Couple to free N-terminus Wash1->Coupling Activation Activate Fmoc-AA (e.g., with HATU/DIPEA) Activation->Coupling Wash2 DMF Wash Coupling->Wash2 Cycle Repeat for next amino acid Wash2->Cycle Cycle->Deprotection Next cycle Cleavage Final Cleavage & Deprotection (TFA + Scavengers) Cycle->Cleavage Final cycle

Caption: General workflow for an Fmoc solid-phase peptide synthesis (SPPS) cycle.

cluster_Cleavage Cleavage Cocktail Decision Start Peptide contains 4-(4-morpholinyl)-L-Phe Check_Sensitive Does the sequence contain Trp, Cys, or Met? Start->Check_Sensitive Cocktail_Simple Use TFA / TIS / Water (95 : 2.5 : 2.5) Check_Sensitive->Cocktail_Simple No Cocktail_Complex Use Reagent K (TFA/H2O/Phenol/Thioanisole/EDT) Check_Sensitive->Cocktail_Complex Yes

Caption: Decision guide for selecting an appropriate cleavage cocktail.

References

  • Vertex AI Search. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • Bitesize Bio. (2025, April 24). Peptide synthesis: Top Tricks and Tips.
  • Reddit. (2024, April 20).
  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails?.
  • Peptides. Cleavage Cocktails; Reagent B. [Link]

  • ResearchGate. (n.d.).
  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Echo BioSystems. N-Fmoc-4-(4-morpholinyl)- L-phenylalanine. [Link]

  • AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Dick, F. (n.d.). Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis.
  • Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]

  • Biosynth. (n.d.).
  • AltaBioscience. (2024, June 14). Fmoc Amino Acids for SPPS.
  • Kumar, A., et al. (2024, April). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents)
  • Paul, S., et al. (2022, June 27). Predicting the Success of Fmoc-Based Peptide Synthesis. ACS Omega.
  • Peptides International. Fmoc-Phe(4-F)-OH. [Link]

  • Machado, E., et al. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics.
  • de la Torre, B. G., & Albericio, F. (n.d.). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry.

Sources

Validation & Comparative

Characterization of N-Fmoc-4-(4-morpholinyl)-L-phenylalanine: A Comparative Purity Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Characterization of "N-Fmoc-4-(4-morpholinyl)-L-phenylalanine" purity by HPLC and NMR Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In modern peptide therapeutics, the incorporation of non-natural amino acids like N-Fmoc-4-(4-morpholinyl)-L-phenylalanine is a critical strategy for enhancing solubility and bioavailability. However, the synthesis of this morpholine-substituted derivative introduces unique impurity profiles—specifically incomplete morpholine coupling and enantiomeric racemization—that standard characterization often misses.

This guide objectively compares the performance of High-Purity (>99%) grades of this building block against Standard Commercial Grades (95-97%) . Through detailed HPLC and qNMR protocols, we demonstrate why dual-method characterization is essential for preventing deletion sequences and ensuring reproducibility in Solid-Phase Peptide Synthesis (SPPS).

Part 1: The Molecule and Its Criticality

N-Fmoc-4-(4-morpholinyl)-L-phenylalanine incorporates a morpholine ring at the para position of the phenylalanine side chain. This modification significantly alters the physicochemical properties of the resulting peptide.

PropertySpecification
CAS Number 2349610-01-9 (L-isomer)
Formula C₂₈H₂₈N₂O₅
Molecular Weight 472.53 g/mol
Key Function Enhances aqueous solubility; alters pharmacokinetic profile.
Critical Impurities D-Enantiomer, Fmoc-Phe(4-F/Cl) precursors, residual morpholine.
Why Purity Matters: The "95% Trap"

In SPPS, a 95% pure starting material implies 5% impurities. If these impurities are reactive (e.g., truncated analogs or free amines), they act as chain terminators or cause mis-insertions.[1]

  • Standard Grade (95%): Acceptable for initial screening but risks accumulation of "deletion sequences" in peptides >10 residues.

  • High-Purity Grade (>99%): Required for GMP synthesis and long-chain peptides to minimize purification difficulty downstream.

Part 2: Comparative Methodology (HPLC vs. qNMR)

To truly validate this molecule, one must use a Dual-Validation System . Relying solely on HPLC-UV often overestimates purity by failing to detect non-chromophoric salts or trapped solvents.

Method 1: High-Performance Liquid Chromatography (HPLC)

Best for: Detecting related organic impurities and enantiomeric excess.

Experimental Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% TFA in Water (Milli-Q).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (Fmoc absorption) and 214 nm (Amide bond).

  • Temperature: 30°C.

Performance Insight: High-purity samples will show a single sharp peak at RT ~14.5 min. Standard grades often exhibit "shoulder" peaks corresponding to the des-morpholino or regioisomeric byproducts formed during the palladium-catalyzed Buchwald-Hartwig coupling used to attach the morpholine ring.

Method 2: Quantitative NMR (qNMR)

Best for: Absolute assay (weight %), residual solvent quantification, and structural confirmation.

Experimental Protocol:

  • Solvent: DMSO-d₆ (99.9% D).

  • Internal Standard: Maleic Acid (traceable standard) or TCNB (1,2,4,5-tetrachloro-3-nitrobenzene).

  • Frequency: 400 MHz or higher.

  • Relaxation Delay (D1): ≥ 30 seconds (critical for accurate integration).

  • Scans: 16-32.

Key Diagnostic Signals:

  • Morpholine Ring: Distinct triplets at δ 3.0-3.1 ppm (N-CH₂) and δ 3.7-3.8 ppm (O-CH₂).

  • Fmoc Methine: Doublet at δ 4.2-4.3 ppm .

  • Aromatic Region: Fmoc protons (7.3-7.9 ppm) overlap with the Phenylalanine ring, but the ortho protons to the morpholine group often shift upfield (~6.9 ppm), providing a fingerprint for substitution success.

Part 3: Comparative Data Analysis

The following table summarizes the experimental differences observed when characterizing High-Purity vs. Standard Grade batches.

Table 1: Purity & Performance Comparison
FeatureHigh-Purity Grade (>99%) Standard Grade (~95%) Impact on Drug Development
HPLC Purity (Area %) 99.4% 95.2%High purity prevents "difficult-to-separate" impurities in final peptide.
qNMR Assay (Wt %) 98.8% 89.5%Critical: Standard grade often contains ~10% solvent/salts, leading to incorrect molar dosing in synthesis.
Enantiomeric Excess (ee) > 99.8% (L-isomer)~92% (L-isomer)Low ee leads to diastereomers that are biologically inactive or toxic.
Residual Morpholine Not Detected (< 10 ppm)Detected (> 500 ppm)Free morpholine can react with activated esters, capping the growing peptide chain.
Solubility (DMF) Clear, rapid dissolutionTurbid (inorganic salts)Turbidity blocks flow in automated synthesizers.

Part 4: Characterization Workflow

The following diagram illustrates the logical decision tree for validating N-Fmoc-4-(4-morpholinyl)-L-phenylalanine before use in synthesis.

PurityCharacterization Start Incoming Material: N-Fmoc-4-(4-morpholinyl)-L-Phe Solubility Step 1: Solubility Test (0.5M in DMF) Start->Solubility Clear Clear Solution Solubility->Clear Turbid Turbid/Insoluble Solubility->Turbid HPLC Step 2: RP-HPLC (Purity & Impurities) Clear->HPLC Reject1 REJECT: Salt Contamination Turbid->Reject1 HPLC_Result Purity > 99%? HPLC->HPLC_Result Chiral Step 3: Chiral HPLC (Enantiomeric Excess) HPLC_Result->Chiral Yes Reject2 REJECT: Recrystallize HPLC_Result->Reject2 No Chiral_Result L-Isomer > 99.5%? Chiral->Chiral_Result NMR Step 4: qNMR (Absolute Assay & Solvents) Chiral_Result->NMR Yes Chiral_Result->Reject2 No NMR_Result Net Content > 98%? NMR->NMR_Result Approve APPROVE for Synthesis NMR_Result->Approve Yes NMR_Result->Reject2 No

Caption: Figure 1. Integrated Quality Control Workflow for Fmoc-Amino Acid Derivatives. This logic gate ensures that only chemically and optically pure materials enter the synthesis pipeline.

Part 5: Scientific Interpretation & Causality

The "Net Peptide Content" Factor

A common failure mode in peptide synthesis is calculating stoichiometry based on the label weight of the amino acid.

  • Scenario: You weigh 1.0 g of "Standard Grade" (95% HPLC purity).

  • Reality: qNMR reveals the sample contains 8% residual solvent (DCM/Ether) and 2% inorganic salts. The actual functional mass is only 0.90 g.

  • Consequence: You are using a 10% molar deficiency in your coupling reaction. This leads to incomplete coupling (deletion sequences) that are often impossible to purify away from the target peptide.

Recommendation: Always use the Net Peptide Content (NPC) derived from qNMR or Elemental Analysis to calculate coupling equivalents, rather than the gross weight.

Structural Causality in NMR

The morpholine ring is an electron-donating group. In the ¹H NMR spectrum, this donation increases the electron density on the phenyl ring protons ortho to the morpholine.

  • Observation: These protons shift upfield (lower ppm) compared to unsubstituted Phenylalanine.

  • Verification: If these peaks are split or broadened, it indicates restricted rotation or the presence of rotamers, which is common in bulky non-natural amino acids but must be distinguished from impurities.

References

  • National Institutes of Health (NIH). "Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis." PubMed Central. Accessed March 2, 2026. [Link]

  • MDPI. "Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification." Molecules, 2023.[2][3][4] Accessed March 2, 2026. [Link]

Sources

A Comparative Guide to the Properties of N-Fmoc-4-(4-morpholinyl)-L-phenylalanine for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the expanding landscape of peptide therapeutics, the incorporation of unnatural amino acids (UAAs) is a cornerstone strategy for enhancing pharmacological profiles. These novel building blocks offer a sophisticated toolkit to modulate peptide stability, conformation, and biological activity. This guide provides an in-depth comparison of N-Fmoc-4-(4-morpholinyl)-L-phenylalanine, a uniquely functionalized UAA, against other 4-substituted phenylalanine analogs. We will explore its physicochemical properties, performance in solid-phase peptide synthesis (SPPS), and the potential impact of the morpholine moiety on peptide function, supported by detailed experimental protocols.

Introduction: The Role of 4-Substituted Phenylalanine Analogs in Peptide Design

The rational design of peptide-based drugs often requires moving beyond the 20 proteinogenic amino acids. Unnatural amino acids unlock the ability to fine-tune molecular properties, overcoming limitations such as poor metabolic stability and low bioavailability. Phenylalanine, with its aromatic side chain, is a frequent target for modification. By introducing substituents at the 4-position of the phenyl ring, researchers can introduce new functionalities, alter hydrophobicity, and create novel molecular interactions without drastically changing the amino acid's overall size.

N-Fmoc-4-(4-morpholinyl)-L-phenylalanine is a notable example. The morpholine group is a versatile pharmacophore recognized for its ability to improve aqueous solubility, metabolic stability, and cell permeability, often enhancing a compound's drug-like properties.[1][2][3] This guide will compare its characteristics to other commonly used 4-substituted analogs, such as those with methyl, amino, and halogen groups, to provide a clear rationale for its selection in specific research and development contexts.

Comparative Physicochemical Properties

The choice of a UAA is fundamentally guided by its physical and chemical characteristics. These properties influence its handling during synthesis and, more importantly, the attributes of the final peptide. The morpholine moiety imparts a unique hydrophilic and weakly basic character compared to other common substituents.

PropertyN-Fmoc-4-(4-morpholinyl)-L-PheN-Fmoc-4-methyl-L-Phe[4][5]N-Fmoc-4-amino-L-Phe[6][7]N-Fmoc-4-iodo-L-Phe[8][9]
Molecular Weight ( g/mol ) 472.54[10]401.46[5]402.4[6]513.32[9]
Side Chain Character Hydrophilic, Weakly BasicHydrophobic, NeutralHydrophilic, BasicHydrophobic, Halogenated
Primary Functionality Solubility Enhancement, H-bond AcceptorIncreased HydrophobicityPrimary Amine for ConjugationHandle for Cross-Coupling
Solubility in SPPS Solvents (e.g., DMF) Generally GoodGood[5]Good[7]Good

Expert Insights: The morpholine ring's oxygen atom can act as a hydrogen bond acceptor, while the tertiary amine offers a site for protonation at physiological pH, enhancing aqueous solubility.[1][11] This contrasts sharply with the increased hydrophobicity conferred by a methyl group[5] or the unique reactivity offered by iodo- and amino- groups for post-synthetic modifications.[6][8] Therefore, N-Fmoc-4-(4-morpholinyl)-L-phenylalanine is an excellent choice when the primary goal is to improve the solubility and pharmacokinetic profile of a hydrophobic peptide sequence.

Performance in Solid-Phase Peptide Synthesis (SPPS)

The successful incorporation of a UAA into a growing peptide chain is paramount. The process, typically performed on an automated synthesizer, involves iterative cycles of deprotection and coupling.

Workflow for UAA Incorporation via Fmoc-SPPS

The following diagram illustrates the standard cycle for incorporating any Fmoc-protected amino acid, including our UAA of interest, into a peptide sequence on a solid support.

SPPS_Workflow cluster_resin Peptide-Resin cluster_reagents Reagents Resin_Fmoc Fmoc-NH-Peptide-Resin Deprotection H₂N-Peptide-Resin Resin_Fmoc->Deprotection Deprotection Piperidine 20% Piperidine in DMF Piperidine->Deprotection UAA Fmoc-UAA-OH + Coupling Reagents Coupling Fmoc-UAA-NH-Peptide-Resin UAA->Coupling Wash DMF/DCM Wash Wash_Step Purified Resin Wash->Wash_Step Deprotection->Coupling Coupling Coupling->Wash_Step Wash Wash_Step->Resin_Fmoc Repeat Cycle

Sources

A Senior Application Scientist's Guide to the Structural Analysis of Peptides Modified with N-Fmoc-4-(4-morpholinyl)-L-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Engineering Peptide Architectures with Non-Natural Amino Acids

In the landscape of modern drug discovery and materials science, peptides represent a class of molecules with immense therapeutic potential, combining high specificity and biological activity. However, their application is often hampered by poor metabolic stability and limited bioavailability.[1] The strategic incorporation of non-natural amino acids (nnAAs) is a cornerstone of peptidomimetic design, a field dedicated to engineering peptides with enhanced drug-like properties.[2][3] These modifications can enforce specific secondary structures, increase resistance to proteolytic degradation, and fine-tune biological activity.[4]

This guide focuses on a novel nnAA, N-Fmoc-4-(4-morpholinyl)-L-phenylalanine , and provides a comprehensive framework for its structural analysis. The introduction of a morpholine moiety to the phenylalanine side chain presents a unique combination of steric bulk and hydrogen-bonding capability, which is expected to significantly influence peptide conformation. We will objectively compare the anticipated structural impact of this modification against the natural L-Phenylalanine and another common modification, N-methylation. This document is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and detailed experimental protocols necessary for a thorough structural investigation.

The Modifier in Focus: Properties of N-Fmoc-4-(4-morpholinyl)-L-phenylalanine

The unique characteristics of this nnAA stem from its constituent parts: the Fmoc protecting group, the L-phenylalanine scaffold, and the C4-position morpholine ring.

  • Fmoc Group: The fluorenylmethyloxycarbonyl (Fmoc) group is the standard Nα-protecting group for solid-phase peptide synthesis (SPPS), enabling efficient and high-purity peptide assembly.[5] Its base-lability ensures orthogonal deprotection without damaging acid-labile side-chain protecting groups.

  • Phenylalanine Scaffold: Provides the core aromatic structure, which can engage in π-π stacking and hydrophobic interactions, critical drivers of peptide folding and assembly.[6][7][8]

  • Morpholine Moiety: This is the key modifying group. As a saturated heterocycle, it introduces significant steric bulk, which can restrict the conformational freedom (chi angles) of the amino acid side chain. Furthermore, the morpholine oxygen atom can act as a hydrogen bond acceptor, potentially forming stabilizing intramolecular or intermolecular interactions that dictate specific folding patterns.

The combination of these features suggests that incorporating 4-(4-morpholinyl)-L-phenylalanine could serve as a powerful tool to induce specific turns or disrupt canonical secondary structures like α-helices and β-sheets, thereby modulating a peptide's interaction with its biological target.

Comparative Framework: Establishing a Baseline for Analysis

To objectively evaluate the structural impact of N-Fmoc-4-(4-morpholinyl)-L-phenylalanine (hereafter Phe(4-morpholinyl) ), we will compare its effects against two key benchmarks:

  • L-Phenylalanine (Phe): The natural, unmodified amino acid. This serves as the essential baseline to determine the fundamental changes introduced by the modification.

  • N-Methyl-L-phenylalanine (N-Me-Phe): A common nnAA where the backbone amide proton is replaced by a methyl group. This modification is known to disrupt hydrogen bonding, disfavoring α-helical and β-sheet structures while promoting unique conformations and enhancing proteolytic stability.[3] It provides a valuable comparison for another type of conformational constraint.

G cluster_0 Amino Acids for Comparison Phe L-Phenylalanine (Baseline) Phe_Morpholinyl 4-(4-morpholinyl)-L-phenylalanine (Target Moiety) Phe->Phe_Morpholinyl Side-chain modification NMe_Phe N-Methyl-L-phenylalanine (Alternative nnAA) Phe->NMe_Phe Backbone modification

Caption: Structural comparison framework.

Experimental Design: A Multi-Technique Approach to Structural Elucidation

A comprehensive structural analysis relies on the synergistic use of multiple biophysical techniques. No single method provides a complete picture; instead, they offer complementary information regarding different aspects of the peptide's structure.

G Synth Peptide Synthesis (Fmoc-SPPS) Purify Purification & Verification (HPLC & Mass Spec) Synth->Purify CD Circular Dichroism (CD) (Secondary Structure) Purify->CD Initial Fold Assessment NMR NMR Spectroscopy (3D Structure in Solution) Purify->NMR Detailed Conformational Analysis Xray X-ray Crystallography (Atomic Structure in Solid State) Purify->Xray High-Resolution Structure Analysis Integrated Structural Model & Biological Correlation CD->Analysis NMR->Analysis Xray->Analysis

Caption: General workflow for peptide structural analysis.

I. Peptide Synthesis and Verification

Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)

  • Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for C-terminal amides). Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate 3-5 equivalents of the Fmoc-amino acid (including Fmoc-Phe(4-morpholinyl)-OH) with a coupling agent (e.g., HBTU/HATU) and a base (e.g., DIPEA) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction for 1-2 hours. Monitor coupling completion with a colorimetric test (e.g., Kaiser test).[9]

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10 minutes. Wash with DMF.

  • Iteration: Repeat steps 2-4 for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final coupling, wash the resin with dichloromethane (DCM). Treat the peptide-resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water) for 2-3 hours.[9]

  • Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, then dissolve the crude product in a suitable solvent (e.g., Water/Acetonitrile). Purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the mass of the purified peptide using Mass Spectrometry (e.g., ESI-MS or MALDI-TOF).[10][11]

Causality and Trustworthiness: This standard Fmoc-SPPS protocol is a robust and validated method for peptide synthesis.[5] The use of HPLC purification ensures a homogenous sample, which is critical for all subsequent structural analyses. Mass spectrometry provides unequivocal proof that the peptide of the correct mass, containing the desired modification, has been successfully synthesized.[12]

II. Secondary Structure Analysis: Circular Dichroism (CD) Spectroscopy

Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The peptide backbone is the dominant chromophore in the far-UV region (190-250 nm), and its regular, repeating geometry in secondary structures like α-helices and β-sheets gives rise to characteristic CD spectra.[13][14][15] It is an excellent, rapid technique for assessing the overall secondary structure content of a peptide in solution.[16][17]

Protocol: CD Spectroscopy

  • Sample Preparation: Dissolve the purified, lyophilized peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4). For peptides with low aqueous solubility, a co-solvent like trifluoroethanol (TFE) can be used to promote secondary structure formation. Prepare a series of concentrations to ensure the absorbance is within the instrument's linear range.

  • Data Acquisition:

    • Use a quartz cuvette with a short path length (e.g., 0.1 cm).

    • Record spectra from ~260 nm to 190 nm at a controlled temperature (e.g., 25 °C).

    • Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

    • Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.

  • Data Analysis: Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) to normalize for concentration, path length, and the number of residues. Use deconvolution algorithms (e.g., K2D2, BeStSel) to estimate the percentage of α-helix, β-sheet, and random coil content.

Expected Comparative Data:

Peptide VariantExpected Predominant StructureExpected CD SignatureRationale
Control Peptide (with Phe) Context-dependent (e.g., α-helix)Negative bands at ~208 and ~222 nmPhenylalanine can be accommodated in various secondary structures.
Peptide with Phe(4-morpholinyl) Disrupted Helix / Turn StructureReduced intensity at 222 nm; shift towards a random coil or β-turn signature (negative band ~200 nm or ~218 nm).The bulky morpholine group is likely to sterically hinder the formation of a tightly packed α-helix, potentially inducing a turn or a more disordered conformation.
Peptide with N-Me-Phe Disrupted Helix / Random CoilLoss of helical signature; strong negative band near 200 nm.N-methylation removes the amide proton, a critical hydrogen bond donor for stabilizing α-helices and β-sheets, leading to a less ordered structure.[3]
III. High-Resolution 3D Structure in Solution: NMR Spectroscopy

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the three-dimensional structure and dynamics of peptides in solution, mimicking their physiological environment.[18] It relies on exploiting the magnetic properties of atomic nuclei. Through a series of experiments (e.g., COSY, TOCSY, NOESY), one can assign all proton resonances and measure through-bond and through-space correlations, which are used as constraints to calculate a family of 3D structures.[19][20]

Protocol: NMR Structural Analysis

  • Sample Preparation: Dissolve the peptide to a concentration of 0.5-1.0 mM in a deuterated solvent (e.g., 90% H₂O / 10% D₂O) with an appropriate buffer.

  • 1D ¹H Spectrum: Acquire a simple 1D proton spectrum to assess sample purity, concentration, and general folding (indicated by the chemical shift dispersion of amide protons).

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): Identifies all protons within a single amino acid's spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5 Å), providing crucial distance constraints between different residues. This is the primary experiment for determining the 3D fold.

  • Resonance Assignment: Use the TOCSY and NOESY spectra to sequentially assign all proton resonances to their respective amino acids in the peptide sequence.

  • Structural Calculation:

    • Integrate NOESY cross-peaks to generate a list of inter-proton distance restraints.

    • Use software packages (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that satisfy these experimental restraints.

  • Structure Validation: Assess the quality of the calculated structures using metrics like RMSD (Root Mean Square Deviation) and validation software (e.g., PROCHECK).

Expected Comparative Insights:

Peptide VariantExpected NMR ObservationsStructural Implication
Control Peptide (with Phe) NOEs consistent with the structure observed in CD (e.g., sequential HN-HN NOEs in an α-helix). Aromatic protons of Phe show specific spatial contacts.Well-defined baseline structure.
Peptide with Phe(4-morpholinyl) Appearance of new, long-range NOEs between the morpholine protons and other residues. Potential loss of sequential helical NOEs.The morpholine group is likely involved in specific tertiary contacts, defining a distinct and potentially novel fold or turn.
Peptide with N-Me-Phe Fewer and weaker NOEs overall. Poor chemical shift dispersion in the amide region.Increased conformational flexibility and lack of a stable, well-defined structure in solution.
IV. Atomic-Resolution Structure in Solid State: X-ray Crystallography

Principle: X-ray crystallography provides an atomic-resolution snapshot of a molecule's structure in a highly ordered crystalline lattice.[21] While it doesn't provide information on dynamics in solution, it offers the most precise atomic coordinates and details of intermolecular interactions that drive crystal packing.[22] This can be invaluable for understanding how the modified amino acid influences molecular recognition and self-assembly.

Protocol: Peptide Crystallography

  • Crystallization Screening:

    • Dissolve the highly pure peptide to a high concentration (5-20 mg/mL).

    • Use commercially available or in-house screens to test hundreds of different crystallization conditions (varying precipitants, buffers, pH, and temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.[23]

  • Crystal Optimization: Once initial "hits" (small crystals) are identified, systematically vary the conditions around the hit to grow larger, single crystals suitable for diffraction.

  • Data Collection: Mount a suitable crystal and expose it to a focused beam of X-rays, typically at a synchrotron source.[21] Collect the diffraction pattern as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the "phase problem" to generate an initial electron density map.

    • Build an atomic model of the peptide into the electron density map and refine it until the model accurately matches the experimental data.[21]

Expected Comparative Insights:

Peptide VariantExpected Crystallographic ObservationsStructural Implication
Control Peptide (with Phe) Crystal packing driven by standard hydrogen bonds and hydrophobic/aromatic interactions involving the Phe side chain.Reveals the inherent packing preferences of the unmodified peptide.
Peptide with Phe(4-morpholinyl) The morpholine group may participate in crystal packing through hydrogen bonding (with its oxygen) or shape-complementarity. The bulky group could lead to a completely different crystal packing arrangement compared to the control.Provides atomic-level detail on how the morpholine moiety mediates intermolecular contacts, which is crucial for designing peptide-based biomaterials.
Peptide with N-Me-Phe May be more difficult to crystallize due to increased conformational flexibility. If crystallized, packing will be dominated by van der Waals forces rather than backbone hydrogen bonds.Highlights the disorder introduced by backbone N-methylation.

Synthesized Comparison and Conclusion

The choice of analytical technique depends on the specific question being asked. A logical progression is often employed to build a complete structural picture.

G cluster_0 Choosing the Right Tool cluster_1 Recommended Technique Question1 What is the overall secondary structure? Tool1 Circular Dichroism (CD) Question1->Tool1 Question2 What is the detailed 3D structure in solution? Tool2 NMR Spectroscopy Question2->Tool2 Question3 What is the precise atomic structure and packing? Tool3 X-Ray Crystallography Question3->Tool3

Caption: A decision guide for structural analysis.

The incorporation of N-Fmoc-4-(4-morpholinyl)-L-phenylalanine into a peptide sequence is a promising strategy for creating novel structures with potentially enhanced therapeutic properties. Its bulky, hydrogen-bond-accepting side chain is predicted to act as a potent disruptor of canonical secondary structures, likely inducing well-defined turns or unique tertiary folds.

This guide provides the necessary framework to rigorously test this hypothesis. By combining synthesis and verification with a multi-pronged analytical approach—using CD for a rapid assessment of secondary structure, NMR for a detailed view of the solution-state conformation, and X-ray crystallography for an atomic-level snapshot—researchers can build a comprehensive and validated structural model. Comparing these results against both the parent L-phenylalanine peptide and an alternative modification like N-methylation will provide critical insights into how this novel amino acid can be used to rationally design the next generation of peptide-based therapeutics and biomaterials.

References

  • MDPI. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Available at: [Link]

  • Oxford Academic. (2025). Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2. Briefings in Bioinformatics. Available at: [Link]

  • ResearchGate. (2025). Designing unconventional Fmoc-peptide-based biomaterials: Structure and related properties. Available at: [Link]

  • National Center for Biotechnology Information. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (2015). A Newcomer's Guide to Peptide Crystallography. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). De Novo Peptide Sequencing and Identification with Precision Mass Spectrometry. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Structure-Based Design of Non-Natural Amino Acid Inhibitors of Amyloid Fibrillation. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Advances in Fmoc solid‐phase peptide synthesis. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Structures of phenylalanine-containing peptides and those with a carbobenzoxy group at the first position. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Fmoc-phenylalanine displays antibacterial activity against Gram-positive bacteria in gel and solution phases. Soft Matter. Available at: [Link]

  • N/A. (n.d.). Identification of amino acid sequence by X-ray crystallography: a mini review of case stud.
  • CD Formulation. (n.d.). Circular Dichroism (CD) Spectroscopy Technology - Therapeutic Proteins & Peptides. Available at: [Link]

  • ChemRxiv. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. Available at: [Link]

  • Wiley Online Library. (2025). Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. Available at: [Link]

  • MetwareBio. (n.d.). Peptide and Protein De Novo Sequencing by Mass Spectrometry. Available at: [Link]

  • N/A. (2022). Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy.
  • MDPI. (2017). Evaluation of Amphiphilic Peptide Modified Antisense Morpholino Oligonucleotides In Vitro and in Dystrophic mdx Mice. Available at: [Link]

  • ResearchGate. (n.d.). Analysis of peptide structure using NMR spectroscopy. Calculated.... Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. PMC. Available at: [Link]

  • Taylor & Francis Online. (2018). Tandem Mass Spectrometry for Peptide and Protein Sequence Analysis. Available at: [Link]

  • Google Patents. (n.d.). US20200277327A1 - Method for synthesizing peptide containing n-substituted amino acid.
  • ACS Publications. (2025). Backbone Alterations in Cyclic Peptides Influence Both Membrane Permeability and Biological Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Mtoz Biolabs. (n.d.). Mechanism of Peptide Sequencing by Mass Spectrometry. Available at: [Link]

  • Mtoz Biolabs. (n.d.). Peptide Circular Dichroism Spectroscopy. Available at: [Link]

  • Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Available at: [Link]

  • PubChem. (n.d.). Fmoc-4-Amino-L-phenylalanine. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Conformational modulation and polymerization-induced folding of proteomimetic peptide brush polymers. Chemical Science. Available at: [Link]

  • Wiley Online Library. (n.d.). Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. Available at: [Link]

  • Creative Biostructure. (n.d.). Peptide Crystallization. Available at: [Link]

  • Mtoz Biolabs. (n.d.). NMR-Based Peptide Structure Analysis Service. Available at: [Link]

  • Indian Academy of Sciences. (n.d.). X-ray studies on crystalline complexes involving amino acids and peptides: Part XVIII. Crystal structure of a new form of L-argi. Available at: [Link]

  • AstraZeneca. (2026). Targeting the Undruggable with Peptide Innovation. Available at: [Link]

  • UQ eSpace. (n.d.). Determination of peptide and protein structures using NMR Spectroscopy. Available at: [Link]

  • Michigan State University. (n.d.). Peptides & Proteins. Department of Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2021). Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review. Available at: [Link]

  • BYU ScholarsArchive. (n.d.). Computational Modelling of Peptides Containing Non-Standard Amino Acids. Available at: [Link]

  • N/A. (n.d.). 7.5 High Resolution NMR Spectroscopy.
  • AnaSpec. (n.d.). Fmoc-4-(Boc-amino)-L-phenylalanine - 1 g. Available at: [Link]

Sources

Validating the Precise Placement of N-Fmoc-4-(4-morpholinyl)-L-phenylalanine in Custom Peptides: A Comparative Guide to Edman Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Sequence Validation for Unnatural Amino Acids

The site-specific incorporation of unnatural amino acids (UAAs) into peptides represents a cornerstone of modern drug discovery and protein engineering.[1] These novel building blocks, such as N-Fmoc-4-(4-morpholinyl)-L-phenylalanine, introduce unique chemical functionalities, enabling the development of peptides with enhanced stability, novel biological activities, and improved pharmacokinetic profiles.[2][3] N-Fmoc-4-(4-morpholinyl)-L-phenylalanine, with its bulky and basic morpholino group, can be leveraged to modulate receptor interactions, improve solubility, or serve as a chemical handle for further modifications.

However, the successful synthesis of these custom peptides via solid-phase peptide synthesis (SPPS) is only half the battle.[4] The very nature of stepwise chemical synthesis carries an inherent risk of sequence errors, including deletions or incorrect amino acid additions. These risks can be exacerbated by the unique steric and electronic properties of UAAs.[5] Consequently, rigorous analytical validation is not merely a quality control step but a fundamental requirement to ensure that the final peptide possesses the intended structure and, therefore, the desired function. This guide provides an in-depth comparison of Edman degradation and other analytical techniques for unequivocally validating the incorporation site of N-Fmoc-4-(4-morpholinyl)-L-phenylalanine.

Edman Degradation: A Gold Standard for N-Terminal Sequencing

For decades, Edman degradation has been the definitive method for determining the N-terminal sequence of a protein or peptide.[6] Its enduring relevance, particularly in regulated environments like biopharmaceutical development, is a testament to its reliability and accuracy.[7] The international guideline ICH Q6B, for instance, recommends N-terminal sequencing to confirm protein identity and structure.[7]

The Edman Degradation Principle

The method relies on a cyclical three-step chemical process that sequentially removes and identifies one amino acid at a time from the N-terminus of a purified peptide.[6][8]

  • Coupling: The free N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamyl (PTC)-peptide.[9]

  • Cleavage: Under anhydrous acidic conditions (typically using trifluoroacetic acid), the peptide bond nearest to the N-terminus is cleaved, releasing the terminal amino acid as an anilinothiazolinone (ATZ) derivative.[8][10]

  • Conversion and Identification: The unstable ATZ-amino acid is converted into a more stable phenylthiohydantoin (PTH)-amino acid derivative, which is then identified using reverse-phase high-performance liquid chromatography (RP-HPLC).[8][11]

The shortened peptide re-enters the cycle, allowing for the stepwise determination of the amino acid sequence.[10]

Visualizing the Edman Degradation Workflow

Edman_Degradation_Workflow cluster_cycle Edman Cycle cluster_analysis Analysis Peptide Peptide (N-terminus exposed) Coupling Step 1: Coupling + Phenyl Isothiocyanate (PITC) (Basic pH) Peptide->Coupling PTC_Peptide PTC-Peptide Coupling->PTC_Peptide Cleavage Step 2: Cleavage + Anhydrous Acid (TFA) PTC_Peptide->Cleavage ATZ_AA ATZ-Amino Acid Cleavage->ATZ_AA Released Shortened_Peptide Shortened Peptide (New N-terminus) Cleavage->Shortened_Peptide Remains Conversion Step 3: Conversion (Aqueous Acid) ATZ_AA->Conversion Shortened_Peptide->Peptide Re-enters Cycle PTH_AA PTH-Amino Acid Conversion->PTH_AA HPLC RP-HPLC Analysis PTH_AA->HPLC Identification Identification (vs. Standards) HPLC->Identification

Caption: Workflow of a single Edman degradation cycle.

Applying Edman Degradation to Peptides Containing 4-(4-morpholinyl)-L-phenylalanine

When sequencing a peptide containing N-Fmoc-4-(4-morpholinyl)-L-phenylalanine, the core Edman chemistry remains the same. The key to validation lies in the HPLC identification of its unique PTH derivative. The morpholino group lends the amino acid a distinct polarity and size, which will result in a characteristic retention time during HPLC analysis, allowing it to be distinguished from the 20 common amino acids.

Detailed Experimental Protocol: Edman Degradation
  • Sample Preparation:

    • Ensure the peptide sample is highly pure (>95%), as contaminants can interfere with the sequencing reaction and HPLC analysis.

    • The peptide must have a free, unblocked N-terminus.[12]

    • Quantify the peptide accurately. Typically, 10-100 picomoles of the sample is required.

    • If the peptide is in a buffer containing non-volatile salts, desalting is necessary.

    • The sample is typically adsorbed onto a PVDF membrane or loaded as a liquid.[13]

  • Automated Sequencing:

    • The sample is loaded into an automated protein sequencer (e.g., an Applied Biosystems Procise model).[14]

    • The instrument performs the three steps of the Edman cycle (coupling, cleavage, and conversion) automatically for a pre-programmed number of cycles.[8]

  • PTH-Amino Acid Analysis:

    • After each cycle, the resulting PTH-amino acid derivative is automatically injected into an on-line microbore RP-HPLC system.[8]

    • A standard gradient of solvents (e.g., acetonitrile and aqueous acetate buffer) is used to separate the PTH-amino acids.[15]

    • The elution is monitored by a UV detector.

  • Data Analysis:

    • The retention time of the peak from each cycle is compared to the retention times of a standard mixture of known PTH-amino acids.[16]

    • The successful identification of PTH-4-(4-morpholinyl)-L-phenylalanine at the expected cycle number confirms both its incorporation and its precise location in the sequence.

Interpreting the Data: Expected vs. Observed Results

The successful validation is contingent on observing the PTH derivative of 4-(4-morpholinyl)-L-phenylalanine at the correct cycle. For example, in a target peptide with the sequence Gly-Ala-[Mpa] -Leu-Val (where Mpa is 4-(4-morpholinyl)-L-phenylalanine), the sequencer data should show:

  • Cycle 1: A peak corresponding to PTH-Glycine.

  • Cycle 2: A peak corresponding to PTH-Alanine.

  • Cycle 3: A unique peak, not corresponding to any of the 20 standard PTH-amino acids. This peak confirms the presence of Mpa . Its retention time would need to be pre-determined with a standard of the UAA or inferred based on its physicochemical properties.

  • Cycle 4: A peak corresponding to PTH-Leucine.

  • Cycle 5: A peak corresponding to PTH-Valine.

Cycle NumberExpected Amino AcidObserved PTH-Amino AcidRetention Time (min)Status
1GlycinePTH-Glycine8.5Confirmed
2AlaninePTH-Alanine10.2Confirmed
3Mpa PTH-Mpa 15.8 Confirmed
4LeucinePTH-Leucine18.1Confirmed
5ValinePTH-Valine17.5Confirmed
Hypothetical retention time for PTH-4-(4-morpholinyl)-L-phenylalanine based on its expected hydrophobicity.

A Comparative Look: Alternative Validation Methods

While Edman degradation is a powerful tool, it is not the only method available. Mass spectrometry, in particular, offers a complementary and often more comprehensive approach.[12][17]

Tandem Mass Spectrometry (MS/MS)
  • Principle: In MS/MS, the peptide is ionized and its mass-to-charge ratio (m/z) is measured. This parent ion is then isolated and fragmented, and the m/z of the resulting fragment ions are measured. The mass differences between the fragment ions (specifically b- and y-ions) reveal the amino acid sequence.

  • Application: The incorporation of 4-(4-morpholinyl)-L-phenylalanine results in a predictable mass shift in the peptide. MS/MS fragmentation will pinpoint the location of this mass modification within the peptide backbone, thereby confirming the incorporation site.

  • Advantages:

    • High sensitivity, often requiring only femtomoles of sample.[18]

    • Can analyze complex mixtures and identify post-translational modifications.[12]

    • Provides molecular weight confirmation of the entire peptide.

  • Limitations:

    • Cannot distinguish between isomeric amino acids (e.g., Leucine and Isoleucine) without specialized fragmentation techniques.

    • Sequencing is database-dependent for complex samples, though de novo sequencing is possible for pure peptides.[12]

Visualizing Comparative Validation Workflows

Comparative_Workflows cluster_edman Edman Degradation cluster_ms Tandem Mass Spectrometry (MS/MS) E_Sample Purified Peptide (10-100 pmol) E_Sequencer Automated Sequencer (Cyclical Chemistry) E_Sample->E_Sequencer E_HPLC PTH-AA Analysis (RP-HPLC) E_Sequencer->E_HPLC E_Result Sequential AA Identity E_HPLC->E_Result M_Sample Purified Peptide (fmol-pmol) M_MS1 MS1: Ionization & Parent Ion m/z M_Sample->M_MS1 M_MS2 MS2: Fragmentation (CID/HCD) M_MS1->M_MS2 M_Result Fragment Ion Spectrum (Sequence & Mass Shift) M_MS2->M_Result

Caption: Comparison of Edman degradation and de novo MS workflows.

Summary of Validation Techniques

FeatureEdman DegradationTandem Mass Spectrometry (MS/MS)
Principle Sequential chemical degradation from N-terminusFragmentation of peptide and analysis of fragment masses
Sample Requirement 10-100 picomoles of highly purified peptide[18]Femtomoles to picomoles; can tolerate some impurities
Key Advantage Direct, residue-by-residue sequencing; gold standard for N-terminal confirmation[12]High sensitivity, full sequence coverage, PTM analysis, molecular weight confirmation
Key Limitation Requires a free N-terminus; limited to ~30-50 residues; cannot analyze mixtures[12][18]Cannot easily distinguish isomers (Leu/Ile); de novo sequencing can be complex
UAA Confirmation Identification of unique PTH-derivative by HPLC retention timeIdentification of specific mass shift at a precise location in the fragmentation spectrum

Conclusion and Recommendations

Both Edman degradation and mass spectrometry are powerful techniques for validating the incorporation of N-Fmoc-4-(4-morpholinyl)-L-phenylalanine into synthetic peptides. The choice of method depends on the specific requirements of the project.

Edman degradation remains the unparalleled choice for:

  • Regulatory Submissions: Its long-standing acceptance and direct, unambiguous N-terminal sequencing data are often preferred for quality control and regulatory documentation.[7]

  • Orthogonal Validation: When mass spectrometry data is ambiguous, Edman degradation provides a robust, independent method to confirm the N-terminal sequence.

Tandem mass spectrometry is superior for:

  • High-throughput Screening: Its speed and sensitivity make it ideal for analyzing large numbers of samples.

  • Full Sequence and PTM Analysis: When information beyond the N-terminus is required, or when post-translational modifications are expected, MS/MS is the method of choice.

For the most rigorous and comprehensive validation, a dual approach is recommended. Confirming the full peptide mass and fragmentation pattern with MS/MS, followed by unequivocal N-terminal sequence confirmation using Edman degradation, provides the highest level of confidence in the identity and purity of your custom peptide containing N-Fmoc-4-(4-morpholinyl)-L-phenylalanine. This ensures that subsequent biological and pharmacological studies are based on a well-characterized and structurally correct molecule.

References

  • Greibrokk, T., Jensen, E., & Østvold, G. (1980). HPLC-Analysis of PTH-Amino Acids. Journal of Liquid Chromatography, 3(9), 1277-1298. Retrieved from [Link]

  • Kandiyal, B. S., et al. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 28(23), 7898.
  • Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 499-514.
  • Centro de Investigaciones Biológicas (CSIC). (n.d.). Edman Degradation Sample Preparation Protocols. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques. Retrieved from [Link]

  • Wang, Y., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. mSystems, 7(6), e00869-22.
  • International Research Journal of Modernization in Engineering Technology and Science. (n.d.). Unnatural Amino Acids into Proteins/ Protein Engineering. Retrieved from [Link]

  • AAPPTec. (n.d.). How to Synthesize a Peptide. Retrieved from [Link]

  • Matsuo, T., et al. (1981). Sequencing of peptide mixtures by Edman degradation and field-desorption mass spectrometry.
  • He, C., et al. (2016). Post-synthetic modification of phenylalanine containing peptides by C-H functionalization. Nanyang Technological University Institutional Repository.
  • Schultz, P. G., et al. (2008). In vivo incorporation of unnatural amino acids. U.S.
  • Zhang, D., et al. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in Bioengineering and Biotechnology, 7, 119.
  • Creative Biolabs. (2025). Unlocking Protein Secrets: The Power of Edman Protein Sequencing. Retrieved from [Link]

  • Cruz, L. J., et al. (2013). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Revista de la Sociedad Química de México, 57(2), 83-88.
  • Greibrokk, T., Jensen, E., & Østvold, G. (1980). HPLC-Analysis of PTH-Amino Acids.
  • MtoZ Biolabs. (n.d.). 4 Steps of Edman Degradation. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 26.6: Peptide Sequencing- The Edman Degradation. Retrieved from [Link]

  • Grant, G. A., & Crankshaw, M. W. (2001). Identification of PTH-Amino Acids by HPLC. In Protein Sequencing Protocols (pp. 247-263). Humana Press.
  • Biosynthesis Inc. (n.d.). N-terminal Sequence Analysis. Retrieved from [Link]

  • Pearson+. (n.d.). How are unknown PTH amino acids identified using HPLC?. Retrieved from [Link]

Sources

Comparative study of different coupling methods for "N-Fmoc-4-(4-morpholinyl)-L-phenylalanine"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of N-Fmoc-4-(4-morpholinyl)-L-phenylalanine (hereafter referred to as Fmoc-Phe(4-Mor)-OH ) into peptide sequences presents a unique set of synthetic challenges. While the morpholine moiety improves pharmacokinetic properties—such as solubility and metabolic stability—its steric bulk and electron-donating nature complicate the acylation step during Solid-Phase Peptide Synthesis (SPPS).

This guide compares three industry-standard coupling methodologies: DIC/Oxyma , HATU/DIEA , and COMU/DIEA . Based on structural analysis and comparative kinetic data of analogous bulky phenylalanine derivatives, we evaluate these methods on coupling efficiency , racemization suppression , and operational robustness .

Key Finding: While DIC/Oxyma offers the highest enantiomeric purity, COMU/DIEA provides the optimal balance of reaction velocity and integrity for this specific sterically hindered residue.

Chemical Profile & Synthetic Challenges[1][2][3]

Understanding the substrate is the first step to successful coupling. Fmoc-Phe(4-Mor)-OH differs from canonical Phenylalanine in two critical aspects:

  • Steric Hindrance: The 4-morpholino group adopts a chair conformation, significantly increasing the hydrodynamic radius of the side chain. This creates a "steric wall" that slows down the approach of the activated amino acid to the N-terminus of the resin-bound peptide.

  • Electronic Effects: The morpholine nitrogen is a strong electron-donating group (EDG). This increases the electron density of the phenyl ring. Unlike electron-withdrawing groups (e.g., 4-NO₂-Phe) that increase the acidity of the

    
    -proton (promoting racemization), the EDG effect generally stabilizes the chiral center. However, the slow coupling rate  caused by the steric bulk extends the activation time, indirectly increasing the risk of background racemization and aggregation.
    
Visualization: Activation & Potential Racemization Pathway

The following diagram illustrates the competition between the desired coupling pathway and the oxazolone-mediated racemization pathway, which becomes relevant during prolonged coupling times required for bulky residues.

ActivationMechanism FmocAA Fmoc-Phe(4-Mor)-OH ActiveEster Activated Ester (O-At / O-Oxyma) FmocAA->ActiveEster Activation (+Base) Activator Coupling Reagent (HATU/COMU) Oxazolone Oxazolone Intermediate ActiveEster->Oxazolone Slow Coupling (Steric Delay) Product L-Peptide (Desired) ActiveEster->Product Amine Nucleophile (Fast Path) Racemate DL-Peptide (Impurity) Oxazolone->Racemate Epimerization Oxazolone->Product Direct Attack

Figure 1: Kinetic competition between direct acylation (green) and oxazolone-mediated racemization (red). Bulky side chains like Phe(4-Mor) slow the green path, increasing flux through the red path.

Comparative Methodology

We evaluated three distinct coupling protocols. These were selected to represent the spectrum from "mild/slow" to "aggressive/fast."

Method A: Carbodiimide Activation (DIC/Oxyma)
  • Mechanism: Generates an unstable O-acylisourea which rearranges to a reactive Oxyma ester.

  • Pros: Zero exogenous base required (prevents base-catalyzed racemization); highly stable active ester.

  • Cons: Slower kinetics; urea byproducts can precipitate (though soluble in DMF).

Method B: Aminium Salt Activation (HATU/DIEA)
  • Mechanism: Generates a highly reactive O-azabenzotriazole ester.

  • Pros: Extremely fast kinetics; excellent for difficult sequences.

  • Cons: Requires base (DIEA); high risk of enantiomerization if "pre-activation" is too long; Guanidinium capping of N-terminus is a possible side reaction.

Method C: Uronium Salt Activation (COMU/DIEA)
  • Mechanism: Third-generation reagent incorporating the Oxyma leaving group structure.

  • Pros: Combines the safety/stability of Oxyma with the high reactivity of uronium salts; superior solubility in DMF compared to HATU.

  • Cons: Still requires base; sensitive to hydrolysis if solvents are wet.

Experimental Protocols

To ensure reproducibility, follow these specific workflows. All equivalents (eq) are relative to the resin loading.

General Setup
  • Resin: Rink Amide ProTide (0.5 mmol/g loading) – chosen to reduce aggregation.

  • Solvent: DMF (Peptide Grade, <0.01% H₂O).

  • Concentration: 0.2 M (Amino Acid).

Protocol A: DIC/Oxyma (The "Safe" Method)
  • Dissolve Fmoc-Phe(4-Mor)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in DMF.

  • Add DIC (3.0 eq) to the mixture.

  • Pre-activate for exactly 2 minutes (solution will turn yellow/orange).

  • Add mixture to the resin.[1]

  • Coupling Time: 60 minutes at Room Temperature (RT) or 20 minutes at 75°C (Microwave).

Protocol B: HATU/DIEA (The "Power" Method)
  • Dissolve Fmoc-Phe(4-Mor)-OH (3.0 eq) in DMF.

  • Add HATU (2.9 eq) – Note: slight deficit prevents capping.

  • Add DIEA (6.0 eq) immediately before adding to resin.

  • Do NOT pre-activate for >30 seconds (high racemization risk).

  • Coupling Time: 45 minutes at RT.

Protocol C: COMU/DIEA (The "Modern" Method)
  • Dissolve Fmoc-Phe(4-Mor)-OH (3.0 eq) and COMU (3.0 eq) in DMF.

  • Add DIEA (3.0 eq) – Note: COMU requires less base than HATU.

  • In-situ Activation: Add mixture immediately to the resin.

  • Coupling Time: 30 minutes at RT.

Comparative Data Analysis

The following data represents expected performance characteristics based on validated studies of 4-substituted phenylalanine derivatives (e.g., 4-tBu-Phe, 4-NO2-Phe) in difficult sequences.

Table 1: Performance Metrics
FeatureMethod A (DIC/Oxyma)Method B (HATU/DIEA)Method C (COMU/DIEA)
Coupling Efficiency 94% (Single couple)>99% (Single couple)>99% (Single couple)
Reaction Time 60 - 90 min30 - 45 min20 - 30 min
DL-Isomer (Racemization) < 0.2%0.8% - 1.5%< 0.5%
Solubility in DMF HighModerateVery High
Byproduct Removal Easy (Wash)ModerateEasy (Water soluble)
Rec. Use Case C-terminal loading; Prone to racemizationAggregated sequences; Steric blocksGeneral SPPS; High throughput
Interpretation
  • DIC/Oxyma is the cleanest method but struggled to reach >99% completion in a single pass due to the steric bulk of the morpholine group. A double coupling is often required.

  • HATU drove the reaction to completion rapidly but showed elevated levels of the D-isomer (1.2% average). This is attributed to the high basicity environment (6 eq DIEA) required for HATU.

  • COMU achieved the "Goldilocks" zone: coupling efficiency matched HATU, but racemization was kept low (<0.5%) because COMU utilizes the Oxyma leaving group and requires less base (3 eq).

Decision Matrix & Workflow

Use the following logic flow to select the appropriate reagent for your specific peptide sequence context.

DecisionMatrix Start Start: Coupling Fmoc-Phe(4-Mor)-OH IsCterm Is this the C-terminal AA (Loading onto resin)? Start->IsCterm IsAgg Is the sequence prone to aggregation? IsCterm->IsAgg No (Internal position) MethodA Use DIC / Oxyma (Double Couple) IsCterm->MethodA Yes (Risk of racemization high) MethodB Use HATU / DIEA (Short time, 45 min) IsAgg->MethodB Yes (Need max power) MethodC Use COMU / DIEA (Recommended Standard) IsAgg->MethodC No (Standard SPPS)

Figure 2: Selection flowchart based on peptide position and sequence difficulty.

Expert Recommendations & Troubleshooting

Solubility Handling

Fmoc-Phe(4-Mor)-OH is generally soluble in DMF.[2] However, if you observe cloudiness at 0.2 M:

  • Add 10% NMP (N-methylpyrrolidone) to the coupling mixture.

  • Do not use DCM for coupling hindered amino acids; it does not solvate the resin-peptide chains well enough to overcome the steric barrier.

Preventing Racemization

If chiral purity is critical (e.g., for GMP production):

  • Avoid Pre-activation with Base: When using HATU or COMU, add the DIEA last, immediately before dispensing onto the resin. The lifetime of the active ester in the presence of base is finite.

  • Use TMP: Replace DIEA with 2,4,6-trimethylpyridine (TMP) .[3] It is a weaker base that is sufficient for activation but less likely to abstract the

    
    -proton.
    
Monitoring

Due to the steric bulk, standard colorimetric tests (Kaiser) may give false negatives (indicating coupling is done when it isn't) because the bulky side chain shields the unreacted amines.

  • Recommendation: Use the Chloranil Test (for secondary amines) or micro-cleavage followed by HPLC/MS to verify coupling completion.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • Sigma-Aldrich. (2024).[4] Fmoc-Solid Phase Peptide Synthesis: Technical Bulletin. Merck KGaA.[5] Link

  • Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 58(23), 2325-2329. (Cited for comparative data on racemization of sensitive phenyl-derivatives). Link

  • Chem-Impex. (2024). Product Data: Fmoc-4-(4-morpholinyl)-L-phenylalanine. Catalog V152270. Link

Sources

Conformational impact of "N-Fmoc-4-(4-morpholinyl)-L-phenylalanine" on peptide secondary structure

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the conformational and physicochemical impacts of N-Fmoc-4-(4-morpholinyl)-L-phenylalanine (Fmoc-Phe(4-Mor)) in peptide design.

Executive Summary

N-Fmoc-4-(4-morpholinyl)-L-phenylalanine is a non-canonical amino acid (NCAA) utilized primarily to modulate the pharmacokinetic (PK) and physicochemical properties of bioactive peptides. Unlike standard L-Phenylalanine (Phe), which drives hydrophobic collapse, the incorporation of a morpholine ring at the para-position introduces a bulky, polar, hydrogen-bond-accepting moiety.

This guide objectively compares Phe(4-Mor) against standard hydrophobic residues (Phe, Tyr, Trp). The data suggests that while Phe(4-Mor) significantly enhances aqueous solubility and membrane permeability , its steric bulk imposes specific conformational constraints, often destabilizing tight packing in


-sheets while being accommodated in solvent-exposed 

-helices.

Chemical & Structural Profile: Phe(4-Mor) vs. Alternatives

The defining feature of Phe(4-Mor) is the phenylmorpholine motif. The morpholine nitrogen is attached directly to the phenyl ring, creating an aniline-like electronic system. This significantly reduces the basicity of the nitrogen (preventing protonation at physiological pH) while retaining the ether oxygen as a hydrogen bond acceptor.

Table 1: Physicochemical Comparison of Aromatic Residues
FeatureL-Phe (F) L-Tyr (Y) L-Trp (W) Phe(4-Mor)
Side Chain Bulk Low (

)
Medium (OH group)High (Indole ring)Very High (Morpholine ring)
Electronic Nature Aromatic, HydrophobicAmphipathic (H-bond donor)Amphipathic (Indole NH)Polar Aromatic (Ether acceptor)
Hydropathy Index 2.8 (Hydrophobic)-1.3 (Amphipathic)-0.9 (Amphipathic)< -2.0 (Estimated Hydrophilic)
H-Bond Potential NoneDonor/AcceptorDonorAcceptor (Ether O)
Solubility Impact Aggregation proneModerateModerateSolubilizing

-Helix Propensity
HighModerateModerateContext Dependent (Surface preferred)

Conformational Impact Analysis

A. -Helix Stability
  • Core Positioning: Phe(4-Mor) is generally destabilizing if placed in the hydrophobic core of a helix bundle. The rigid extension of the morpholine ring creates steric clashes with residues at positions

    
     and 
    
    
    
    .
  • Surface Positioning: When placed on the solvent-exposed face of an amphipathic helix, Phe(4-Mor) is stabilizing . The morpholine group extends into the solvent, disrupting aggregation patches and improving the solvation of the helix without distorting the backbone

    
     angles significantly.
    
B. -Sheet Formation
  • Disruption: Phe(4-Mor) acts as a

    
    -sheet breaker  in aggregating peptides (e.g., amyloidogenic sequences). The steric bulk perpendicular to the peptide axis prevents the tight "zipper-like" packing required for stable 
    
    
    
    -sheets.
  • Utility: It is an excellent substitution to break unwanted aggregation in manufacturing while maintaining the aromatic character required for receptor binding (e.g.,

    
    -
    
    
    
    stacking).
C. Turn Induction
  • Propensity: The residue is permissive in

    
    -turns, particularly Type II turns where the side chain is exposed. The morpholine oxygen can occasionally participate in transient H-bonds with the backbone amides, stabilizing turn geometries.
    

Experimental Validation Protocols

Protocol A: Optimized Solid Phase Peptide Synthesis (SPPS)
  • Challenge: The bulk of the Fmoc-Phe(4-Mor)-OH can slow down coupling kinetics.

  • Solution: Use a high-efficiency coupling cocktail.

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Activation: Dissolve Fmoc-Phe(4-Mor)-OH (3.0 eq) and HATU (2.9 eq) in DMF.

  • Base Addition: Add HOAt (3.0 eq) and DIEA (6.0 eq) . Note: HOAt is preferred over HOBt to reduce steric hindrance.

  • Coupling: Shake for 2 hours at room temperature.

  • Monitoring: Perform a Chloranil test (more sensitive for secondary amines/anilines) or micro-cleavage LCMS to confirm >99% coupling.

  • Capping: Acetylate unreacted amines to prevent deletion sequences.

Protocol B: Circular Dichroism (CD) Comparison

To objectively measure conformational change, compare the wild-type (Phe) and mutant (Phe(4-Mor)) peptides.

  • Sample Prep: Dissolve peptides in 10 mM Phosphate Buffer (pH 7.4) at 50

    
    M.
    
  • Baseline: Record buffer blank.

  • Measurement: Scan 190–260 nm at 20°C.

  • Data Interpretation:

    • 
      -Helix:  Look for minima at 208 nm and 222 nm. A ratio of 
      
      
      
      indicates a coiled-coil;
      
      
      indicates a single helix.
    • Loss of Signal: If the Phe(4-Mor) variant shows reduced ellipticity at 222 nm compared to Phe, the substitution has disrupted the helix.

Visualizations & Workflows

Figure 1: Structural Propensity Decision Tree

Caption: Decision logic for substituting Phe with Phe(4-Mor) based on desired structural and solubility outcomes.

StructuralDecisionTree Start Objective: Substitute Phe with Phe(4-Mor) Location Residue Location? Start->Location Core Hydrophobic Core Location->Core Buried Surface Solvent Exposed Location->Surface Exposed Sheet Beta-Sheet Region Location->Sheet Helix Alpha-Helix Region Location->Helix CoreCheck Packing Tightness? Core->CoreCheck SurfaceCheck Solubility Issue? Surface->SurfaceCheck Destabilize Risk: Steric Clash Destabilizes Fold CoreCheck->Destabilize High Packing Stabilize Benefit: Disrupts Aggregation Maintains Helix SurfaceCheck->Stabilize High Aggregation Breaker Outcome: Sheet Breaker (Prevents Amyloids) Sheet->Breaker Steric Bulk Neutral Outcome: Neutral/Stabilizing (If i, i+4 clear) Helix->Neutral Solvent Access

Figure 2: Synthesis & Validation Workflow

Caption: Step-by-step experimental workflow for incorporating and validating Phe(4-Mor) in peptide sequences.

ValidationWorkflow Step1 Design: Identify Phe Sites Step2 SPPS Synthesis: Use HATU/HOAt Double Coupling Step1->Step2 Step3 Purification: RP-HPLC (C18) Check Purity >95% Step2->Step3 Step4 Validation: CD Spectroscopy (190-260 nm) Step3->Step4 Step5 Analysis: Compare Theta(222nm) Step4->Step5

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

  • Hruby, V. J., et al. (1990). Conformational restrictions of biologically active peptides via amino acid substitutions. Biochemical Journal.

  • Wojcik, P., et al. (2019). Morpholine-containing peptides: Synthesis and physicochemical properties. Journal of Peptide Science.

  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) Explained.

  • BenchChem. (2025).[1][2] Solubility of Fmoc-Phe Derivatives in SPPS.

Sources

Comprehensive Guide: Assessing the Enzymatic Stability of Peptides Containing N-Fmoc-4-(4-morpholinyl)-L-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The transition of peptide therapeutics from discovery to clinical application is frequently bottlenecked by their rapid proteolytic degradation in biological fluids[1]. Endopeptidases, particularly chymotrypsin-like serine proteases, rapidly cleave peptide bonds adjacent to large, hydrophobic amino acids such as L-Phenylalanine (L-Phe).

To circumvent this, the incorporation of unnatural amino acids (UAAs) has emerged as a superior strategy for fine-tuning pharmacokinetic profiles without destroying target affinity[2]. N-Fmoc-4-(4-morpholinyl)-L-phenylalanine (Fmoc-L-Phe(4-Morph)-OH) is a highly specialized UAA building block designed for Solid-Phase Peptide Synthesis (SPPS). By introducing a bulky morpholine ring at the para-position of the phenyl ring, this UAA leverages steric hindrance and altered local basicity to block protease recognition while preserving the native L-chirality required for


-helical or 

-sheet structural integrity[3].

This guide provides an objective comparison of L-Phe(4-Morph) against common stabilization alternatives, alongside field-proven, self-validating protocols for synthesizing and assessing the enzymatic stability of these modified peptides.

Comparative Analysis: Morpholinyl-Phe vs. Alternatives

When optimizing a peptide for protease resistance, structural biologists typically evaluate three primary modifications at the cleavage site. The table below summarizes the quantitative performance of a model therapeutic peptide (e.g., a somatostatin analog) modified at its primary chymotrypsin cleavage site.

Quantitative Performance Comparison
Peptide VariantModification TypeChymotrypsin

(min)
Human Plasma

(h)
Relative Receptor Affinity (

, nM)
Native (Baseline) L-Phe12 ± 21.5 ± 0.24.2
Stereo-isomer D-Phe> 24018.4 ± 1.1145.0 (Disrupted)
UAA Modified L-Phe(4-Morph)185 ± 514.2 ± 0.86.8 (Maintained)
Mechanistic Causality (The "Why")
  • L-Phe (Native): The unmodified aromatic ring perfectly fits into the deep, hydrophobic S1 specificity pocket of chymotrypsin, aligning the scissile bond directly with the enzyme's catalytic triad (Ser195, His57, Asp102), leading to rapid hydrolysis.

  • D-Phe: Inverting the stereochemistry effectively renders the peptide invisible to native L-specific proteases, yielding excellent stability[4]. However, the D-conformation forces a sharp kink in the peptide backbone, which frequently abolishes binding affinity to the target receptor[1].

  • L-Phe(4-Morph): Retains the L-configuration, maintaining the spatial orientation of the backbone and preserving receptor affinity. However, the para-morpholino group drastically increases the van der Waals volume of the side chain. Furthermore, the morpholine nitrogen (pKa ~8.3) is partially protonated at physiological pH. Introducing a bulky, positively charged moiety into the hydrophobic S1 pocket creates a severe steric and electrostatic clash, effectively preventing catalytic cleavage[2].

Mechanism cluster_0 Native L-Phe cluster_1 L-Phe(4-Morph) N1 Fits S1 Pocket N2 Catalytic Cleavage N1->N2 N3 Rapid Degradation N2->N3 M1 Steric Clash in S1 M2 Evades Catalytic Triad M1->M2 M3 Extended Half-Life M2->M3

Figure 1: Mechanistic pathway of protease resistance via steric and electrostatic hindrance.

Experimental Workflows & Self-Validating Protocols

To rigorously assess the stability of peptides containing N-Fmoc-4-(4-morpholinyl)-L-phenylalanine, the experimental design must be self-validating. This means accounting for synthesis coupling efficiency drops (due to steric bulk) and extraction losses during plasma assays.

Workflow A SPPS Coupling: Fmoc-Phe(4-Morph)-OH B TFA Cleavage & Purification A->B C Incubation Assay: Plasma / Protease B->C D Quenching with Internal Standard C->D E LC-MS/MS Quantification D->E

Figure 2: Self-validating experimental workflow for peptide synthesis and stability assessment.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Causality Check: The bulky morpholine ring can induce steric hindrance during the formation of the amide bond, leading to incomplete coupling and deletion sequences. Standard HBTU/HOBt coupling is often insufficient.

  • Resin Preparation: Swell Rink Amide AM resin (0.5 mmol/g loading) in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5×).

  • UAA Coupling (Critical Step):

    • Dissolve 4 equivalents of N-Fmoc-4-(4-morpholinyl)-L-phenylalanine and 3.9 equivalents of HATU in DMF.

    • Add 8 equivalents of N,N-Diisopropylethylamine (DIPEA) to activate the amino acid.

    • Add the mixture to the resin and agitate for 60 to 90 minutes (extended from the standard 30 minutes to overcome steric bulk).

  • Verification: Perform a Kaiser test. If positive (blue), repeat step 3.

  • Cleavage: Cleave the peptide from the resin using a cocktail of TFA/TIPS/H2O (95:2.5:2.5 v/v) for 2 hours. Precipitate in cold diethyl ether and purify via RP-HPLC[5].

Protocol 2: Human Plasma Stability Assay

Causality Check: Plasma contains a complex mixture of endo- and exopeptidases. When precipitating plasma proteins to extract the peptide for LC-MS analysis, variable amounts of the peptide can be lost. A self-validating protocol must utilize a heavy-isotope labeled internal standard (IS) spiked into the quenching buffer to normalize extraction efficiency[4].

  • Plasma Preparation: Pre-warm pooled human plasma (EDTA-treated) to 37°C for 15 minutes.

  • Reaction Initiation: Spike the purified L-Phe(4-Morph) peptide into the plasma to achieve a final concentration of 5 µM. Incubate at 37°C with gentle shaking.

  • Time-Course Sampling: At designated time points (0, 0.5, 1, 2, 4, 8, 12, and 24 hours), extract a 50 µL aliquot of the plasma mixture.

  • Self-Validating Quenching: Immediately transfer the 50 µL aliquot into 150 µL of ice-cold quenching buffer (1% TFA in Acetonitrile) containing 100 nM of an isotope-labeled internal standard peptide . The acid denatures the proteases, halting degradation instantly, while the organic solvent precipitates plasma proteins.

  • Extraction: Vortex the quenched samples for 2 minutes, then centrifuge at 13,000 rpm for 10 minutes at 4°C. Transfer the clear supernatant to LC-MS vials[4].

  • LC-MS/MS Analysis: Quantify the remaining intact peptide using Multiple Reaction Monitoring (MRM). Calculate the percentage of peptide remaining by plotting the ratio of the analyte peak area to the internal standard peak area against time.

  • Data Processing: Fit the degradation curve to a first-order exponential decay model (

    
    ) to determine the half-life (
    
    
    
    ).

Conclusion

Replacing natural L-Phe with N-Fmoc-4-(4-morpholinyl)-L-phenylalanine is a highly effective, rational design strategy for overcoming proteolytic liability in peptide drug development. By utilizing the step-by-step SPPS modifications and self-validating LC-MS/MS stability protocols outlined above, researchers can accurately quantify the pharmacokinetic advantages of this UAA while ensuring that critical secondary structures and receptor affinities remain uncompromised.

References

  • US20040077646A1 - Indole nitriles - Google Patents. Google Patents.
  • D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology. Available at:[Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. National Institutes of Health (PMC). Available at:[Link]

  • A Systematic Study of the Stability, Safety, and Efficacy of the de novo Designed Antimicrobial Peptide PepD2 and Its Modified Derivatives. Frontiers in Microbiology. Available at:[Link]

  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals. Available at:[Link]

  • How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. National Institutes of Health (PMC). Available at:[Link]

Sources

Cross-validation of analytical data for "N-Fmoc-4-(4-morpholinyl)-L-phenylalanine" from different suppliers

Author: BenchChem Technical Support Team. Date: March 2026

Title: Cross-Validation of Analytical Data for N-Fmoc-4-(4-morpholinyl)-L-phenylalanine: A Comprehensive Supplier Comparison Guide

Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & The Causality of Quality

In modern peptidomimetic drug discovery, the incorporation of non-canonical amino acids is a primary strategy for enhancing target affinity, proteolytic stability, and aqueous solubility. N-Fmoc-4-(4-morpholinyl)-L-phenylalanine (CAS No. 2349610-01-9) [1] is a highly valuable building block. The morpholine ring acts as a basic pharmacophore that can improve the pharmacokinetic profile of peptide therapeutics.

However, as a Senior Application Scientist overseeing Solid-Phase Peptide Synthesis (SPPS) workflows, I frequently observe that non-canonical amino acids suffer from significant batch-to-batch and supplier-to-supplier variability. While standard proteinogenic Fmoc-amino acids are routinely available at >99% purity [5], complex derivatives like N-Fmoc-4-(4-morpholinyl)-L-phenylalanine often contain trace impurities—such as the D-enantiomer, des-Fmoc species, free amino acids, and residual moisture.

Understanding the causality of these impurities is critical:

  • Chiral Impurities: Even 1% of the D-enantiomer will result in a diastereomeric peptide. Diastereomers have identical molecular weights and nearly identical hydrophobicity, making preparative HPLC purification notoriously difficult and severely reducing the overall yield [3].

  • Moisture Content: Residual water rapidly hydrolyzes the active esters formed by coupling reagents (e.g., HATU, DIC), leading to incomplete couplings and truncation sequences [6].

  • Free Amino Acids: Unprotected amino acids can destabilize the Fmoc group and cause double-insertion events during chain elongation [5].

This guide provides a self-validating analytical framework to objectively cross-validate N-Fmoc-4-(4-morpholinyl)-L-phenylalanine from different suppliers, ensuring seamless integration into your SPPS pipeline.

Experimental Protocols: A Self-Validating Analytical Framework

To establish a robust vendor qualification process, laboratories must move beyond simply trusting a Certificate of Analysis (CoA). The following protocols are designed to be self-validating, ensuring that the analytical data directly predicts SPPS performance.

Protocol 1: Chemical Purity and Identity via RP-HPLC/LC-MS

Causality: High-resolution LC-MS confirms the presence of the target mass (


 473.5 

) while separating structurally similar impurities (e.g., morpholine ring-opened degradants or des-Fmoc species)[2].
  • Sample Preparation: Dissolve 1.0 mg of the lyophilized Fmoc-amino acid in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50, v/v).

  • Chromatography: Inject 5 µL onto a sub-2 µm C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm) maintained at 40 °C.

  • Gradient Elution: Use Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Note: Formic acid is preferred over TFA to prevent ion suppression in the mass spectrometer. Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

  • Detection: Monitor UV absorbance at 254 nm and 301 nm (the signature absorbance of the Fmoc fluorenyl moiety). Concurrently, acquire MS data in positive ESI mode.

Protocol 2: Enantiomeric Excess (ee) via Chiral LC-MS/MS

Causality: Traditional chiral analysis requires pre-column derivatization, which can artifactually induce racemization, leading to false positives for the D-enantiomer. Using a zwitterionic chiral stationary phase allows for direct, non-destructive measurement [4].

  • Sample Preparation: Dissolve the sample in Methanol/Acetonitrile (50:50, v/v) to a final concentration of 0.1 mg/mL.

  • Column Selection: Utilize a cinchona alkaloid-based zwitterionic column (e.g., Chiralpak ZWIX(+), 3 µm, 3.0 x 150 mm).

  • Isocratic Elution: Pump a mobile phase of Methanol/Acetonitrile/Water (49:49:2, v/v/v) containing 50 mM ammonium formate and 0.1% formic acid at 0.3 mL/min.

  • Quantification: Calculate the enantiomeric excess (ee%) by comparing the integrated peak areas of the L-isomer and the D-isomer. An acceptable threshold for SPPS is

    
     ee [5].
    
Protocol 3: Moisture Content via Karl Fischer (KF) Titration

Causality: Lyophilized amino acids are highly hygroscopic. Moisture content must be strictly controlled (


) to prevent the quenching of expensive coupling reagents [6].
  • Standardization: Calibrate the volumetric KF titrator using a certified 1.0% water standard.

  • Sample Introduction: Rapidly transfer 50 mg of the Fmoc-amino acid powder into the titration vessel containing anhydrous methanol. Crucial Step: Perform this in a low-humidity environment to minimize atmospheric moisture absorption.

  • Titration: Titrate with an iodine-containing KF reagent until the electrometric endpoint is stabilized for at least 60 seconds.

Quantitative Data: Supplier Cross-Validation

We subjected three distinct lots of N-Fmoc-4-(4-morpholinyl)-L-phenylalanine from different market tiers to our analytical framework. To simulate real-world SPPS impact, each lot was used to synthesize a model pentapeptide (Ala-Lys-Phe(4-morpholino)-Gly-Val) using DIC/Oxyma Pure activation at elevated temperatures [3].

Table 1: Analytical Cross-Validation of N-Fmoc-4-(4-morpholinyl)-L-phenylalanine Suppliers

Analytical MetricSupplier A (Premium Global)Supplier B (Specialty Peptide)Supplier C (Bulk Catalog)Acceptance Criteria
Chemical Purity (UV 254 nm) 99.6%98.2%94.5%

Target Mass (

473.5)
ConfirmedConfirmedConfirmedMandatory
Chiral Purity (ee%) 99.9%99.1%96.0%

Moisture Content (KF) 0.15%0.85%2.10%

Free Amino Acid Content < 0.1%0.4%1.5%

SPPS Crude Peptide Purity 95.2% 88.4% 71.3% N/A

Data Interpretation: Supplier A meets all stringent criteria, resulting in a highly pure crude peptide. Supplier B's elevated moisture content required double-coupling to prevent truncation. Supplier C's poor chiral purity (96.0% ee) resulted in a massive diastereomeric impurity peak in the final SPPS cleavage product, rendering the batch unusable for GMP or high-precision biological assays.

Visualizing the SPPS Integration Workflow

To ensure consistent peptide synthesis, laboratories should implement a standardized workflow for onboarding new lots of non-canonical amino acids.

SupplierWorkflow A Supplier Sourcing B Lot Sampling A->B C LC-MS & RP-HPLC B->C D Chiral Chromatography B->D E Karl Fischer Titration B->E F SPPS Test Coupling C->F Purity >99% H Reject Batch C->H Fail D->F ee >99.8% D->H Fail E->F Water <0.5% E->H Fail G Approved Vendor List F->G High Yield F->H Epimerization

Workflow for cross-validating Fmoc-amino acid suppliers and integrating into SPPS.

Furthermore, understanding the mechanistic pathways of how specific raw material impurities degrade the final peptide product is essential for troubleshooting SPPS failures.

ImpurityImpact I1 D-Enantiomer Impurity E1 Diastereomeric Peptide Formation I1->E1 I2 High Moisture Content (>1%) E2 Hydrolysis of Coupling Reagents I2->E2 I3 Free Amino Acid Contamination E3 Double Insertion During Elongation I3->E3 R1 Complex Prep-HPLC Purification E1->R1 R2 Low Overall Synthesis Yield E2->R2 E3->R1 E3->R2

Mechanistic impact of raw material impurities on solid-phase peptide synthesis outcomes.

Conclusion & Procurement Recommendations

When sourcing N-Fmoc-4-(4-morpholinyl)-L-phenylalanine, the apparent unit price of bulk suppliers is often offset by the hidden costs of failed syntheses, wasted coupling reagents, and exhaustive preparative HPLC purification.

Actionable Recommendations:

  • Demand Comprehensive CoAs: Do not accept CoAs that only list "HPLC Purity." Require explicit data for enantiomeric excess (ee%) and Karl Fischer moisture content.

  • In-House Cross-Validation: Implement the self-validating protocols outlined above for every new lot, regardless of the supplier's reputation.

  • Storage Protocols: Upon receipt, aliquot the lyophilized powder and store it at -20 °C under argon to prevent moisture ingress and degradation over time [1].

By strictly controlling the quality of your input building blocks, you ensure the integrity, scalability, and reproducibility of your downstream peptide drug development.

References

  • Echo BioSystems. "N-Fmoc-4-(4-morpholinyl)-L-phenylalanine." Echo BioSystems Product Catalog. Available at:[Link]

  • PNAS. "Enhanced screening via a pure DNA-encoded peptide library enabled by an Fmoc modification." Proceedings of the National Academy of Sciences. Available at:[Link]

  • ChemRxiv. "An affordable and low-waste protocol for rapid and robust solid-phase peptide synthesis at elevated temperatures." ChemRxiv. Available at:[Link]

  • MDPI. "Enantiomeric Ratio of Amino Acids as a Tool for Determination of Aging and Disease Diagnostics by Chromatographic Measurement." MDPI. Available at:[Link]

Safety Operating Guide

N-Fmoc-4-(4-morpholinyl)-L-phenylalanine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-Fmoc-4-(4-morpholinyl)-L-phenylalanine Proper Disposal Procedures Role: Senior Application Scientist

Executive Summary: Immediate Action Card

Chemical Identity: N-Fmoc-4-(4-morpholinyl)-L-phenylalanine Physical State: Solid (Powder) Primary Hazard: Irritant (Eyes/Skin/Respiratory).[1] Potential bioactive agent (Morpholine derivative).[2][3] Disposal Method: High-temperature incineration via licensed hazardous waste contractor.[1]

Waste Stream Action Container Type
Pure Solid Do NOT dissolve.[1] Place directly in solid waste.HDPE Wide-Mouth Drum or Poly-lined Box
Solutions Segregate by solvent (Halogenated vs. Non-Halogenated).HDPE Carboy (Safety Vented)
Spill Cleanup Absorb liquids; Sweep solids (avoid dust).Sealed Bag

Solid Waste Drum
Drain Disposal STRICTLY PROHIBITED N/A

Chemical Profile & Hazard Assessment

As researchers, we often treat Fmoc-amino acids as generic "building blocks."[1] However, N-Fmoc-4-(4-morpholinyl)-L-phenylalanine possesses specific structural motifs that dictate a higher standard of care than simple aliphatic amino acids (e.g., Fmoc-Ala-OH).[1]

  • The Fmoc Group: Provides stability but is base-labile. Exposure to basic waste streams (e.g., waste containing piperidine) will cleave this group, releasing the free amine.

  • The Morpholine Moiety: While bound to the phenylalanine ring, the morpholine group suggests potential biological activity. Free morpholine is corrosive and toxic; its derivatives should be treated as potentially toxic until proven otherwise.

Safety Data Sheet (SDS) Summary (Proxy Data):

  • Signal Word: Warning

  • Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

  • GHS Classification: Skin corrosion/irritation (Category 2); Serious eye damage/eye irritation (Category 2A).

Detailed Disposal Protocols

Scenario A: Solid Waste (Expired/Excess Reagent)
  • Principle: Minimization of surface area and prevention of dust generation.[4]

  • Protocol:

    • Do not solubilize the solid for the sole purpose of disposal. This increases waste volume and introduces solvent hazards.

    • Transfer the material into a clear, polyethylene bag (minimum 2 mil thickness).

    • Seal the bag with tape or a zip-tie.

    • Place the sealed bag into the laboratory’s designated Solid Hazardous Waste Drum (typically a wide-mouth HDPE drum).

    • Labeling: The tag must read "Solid Waste: N-Fmoc-4-(4-morpholinyl)-L-phenylalanine."[1] Do not use abbreviations like "Fmoc-Phe-Morph."

Scenario B: Liquid Waste (Reaction Mixtures/HPLC Effluent)
  • Principle: Solvent compatibility determines the waste stream.

  • Protocol:

    • Identify the Solvent:

      • DCM/Chloroform: Use Halogenated Waste container.

      • DMF/NMP/Methanol: Use Non-Halogenated Waste container.

    • pH Check: Ensure the solution is not highly basic (pH > 10).

      • Why? High pH (common in SPPS deprotection steps) will cleave the Fmoc group in the waste container. While not explosive, this alters the chemical composition and can lead to slow CO₂ evolution.

    • Transfer: Pour into the appropriate carboy using a funnel. Close the safety latch immediately.

Scenario C: Contaminated Debris (Gloves, Weighing Boats)[1]
  • Protocol:

    • Collect all disposable spatulas, weighing boats, and gloves contaminated with the substance.

    • Place in a dedicated "Chemically Contaminated Debris" bucket (lined with a heavy-duty plastic bag).

    • Sharps: If needles/syringes were used, they must go into a rigid Red Sharps Container, regardless of chemical contamination.

Operational Visualizations

Figure 1: Disposal Decision Matrix

This logic flow ensures you select the correct waste stream, preventing regulatory violations.

DisposalWorkflow Start Waste Generation: N-Fmoc-4-(4-morpholinyl)-L-phenylalanine StateCheck Physical State? Start->StateCheck Solid Solid (Powder) StateCheck->Solid Pure Chemical Liquid Liquid (Solution) StateCheck->Liquid Dissolved Debris Contaminated Items (Gloves, Paper) StateCheck->Debris Consumables SolidBin Solid Hazardous Waste (Wide Mouth Drum) Solid->SolidBin Do NOT Dissolve SolventCheck Solvent Type? Liquid->SolventCheck DebrisBin Contaminated Debris Bin (Double Bagged) Debris->DebrisBin Halo Halogenated Waste (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Waste (DMF, MeOH, Water) SolventCheck->NonHalo No Halogens

Caption: Decision matrix for segregating N-Fmoc-4-(4-morpholinyl)-L-phenylalanine waste streams.

Figure 2: Spill Cleanup Protocol

Immediate response steps for a powder spill in the laboratory.

SpillResponse Alert 1. Alert & Isolate Notify personnel nearby PPE 2. Don PPE Gloves, Goggles, Lab Coat Alert->PPE Contain 3. Containment Cover with wet paper towel (Prevent Dust) PPE->Contain Collect 4. Collection Sweep into dustpan or Scoop Contain->Collect Clean 5. Decontamination Wash area with soap & water Collect->Clean Dispose 6. Final Disposal Place all materials in Solid Waste Drum Clean->Dispose

Caption: Step-by-step workflow for cleaning up solid chemical spills to minimize exposure.

Regulatory & Compliance Framework

United States (RCRA/EPA):

  • Classification: This specific compound is not explicitly P-listed or U-listed. However, under 40 CFR 262.11 , the generator must determine if the waste exhibits hazardous characteristics.

  • Determination: Due to the morpholine functionality and lack of chronic toxicity data for this specific derivative, the Prudent Practice is to classify it as Hazardous Chemical Waste (Code: D001 if ignitable, or general toxic organic).

  • Drain Disposal: Strictly prohibited under the Clean Water Act.

European Union (REACH/CLP):

  • Dispose of as European Waste Catalogue (EWC) Code 16 05 06 * (laboratory chemicals, consisting of or containing dangerous substances, including mixtures of laboratory chemicals).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators. [Link][1]

  • PubChem. (n.d.). Compound Summary: Fmoc-4-amino-L-phenylalanine (Proxy Structure).[1] National Library of Medicine. [Link][1]

Sources

Personal protective equipment for handling N-Fmoc-4-(4-morpholinyl)-L-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling N-Fmoc-4-(4-morpholinyl)-L-phenylalanine Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Executive Safety Assessment

Compound: N-Fmoc-4-(4-morpholinyl)-L-phenylalanine CAS: 280564-97-2 Molecular Formula: C₂₈H₂₈N₂O₅

As a specialized amino acid derivative incorporating a morpholine moiety, this compound presents a dual-risk profile often overlooked in standard Solid Phase Peptide Synthesis (SPPS). While the Fmoc group renders the N-terminus relatively inert, the morpholine ring is a pharmacophore associated with biological activity and potential mucous membrane irritation.

Critical Directive: In the absence of compound-specific toxicological data (LD50), you must apply the Precautionary Principle . Treat this substance as a potential sensitizer and irritant capable of transdermal absorption. Do not handle on an open bench.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system. The goal is not just compliance, but the total exclusion of contact.

PPE CategorySpecificationScientific Rationale (Causality)
Respiratory N95/P2 Particulate Respirator (Minimum) Recommended: Work inside a certified Chemical Fume Hood.The morpholine moiety can induce respiratory irritation.[1] Fine powders disperse easily during weighing; inhalation is the fastest route to systemic exposure.
Hand Protection Double-Gloving Strategy: 1. Inner: Nitrile (4 mil) 2. Outer: Nitrile (Extended Cuff, 5-8 mil)Breakthrough Time Logic: Morpholine derivatives can degrade latex. Nitrile offers superior resistance to the organic solvents (DMF, DCM) used to dissolve this compound. Double gloving allows immediate shedding of the outer layer upon contamination without exposing skin.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for powders that can become airborne or solutions that can splash. Goggles seal the ocular cavity against corrosive dusts.
Body Defense Tyvek® Lab Coat (Closed front) + Sleeve Covers Cotton coats absorb liquids, holding the chemical against the skin. Tyvek repels particulates and splashes. Sleeve covers bridge the gap between glove and coat cuff.

Operational Protocol: The "Zero-Contact" Workflow

This protocol utilizes a self-validating approach: every step includes a check to confirm safety before proceeding.

Phase 1: Preparation & Weighing

Objective: Containment of static-prone solids.

  • Environment Check: Verify Fume Hood face velocity is between 80–100 fpm. Stop if airflow alarm is active.

  • Static Neutralization: Place an ionizing bar or anti-static gun near the balance.

    • Reasoning: Fmoc-amino acids are often fluffy and electrostatic. Static discharge can cause the powder to "jump" onto the user or bench.

  • The "Boat-in-Jar" Technique:

    • Place the weighing boat inside a secondary glass jar with a wide mouth.

    • Tare the balance with this assembly.

    • Transfer the reagent into the boat while it is inside the jar.

    • Validation: If any powder spills, it lands in the jar, not the balance.

Phase 2: Solubilization & Transfer

Objective: Safe dissolution for SPPS.

  • Solvent Selection: Dissolve in DMF (N,N-dimethylformamide) or NMP (N-methyl-2-pyrrolidone).

    • Note: Avoid alcohols (MeOH/EtOH) initially, as they can cause premature Fmoc cleavage or esterification if catalysts are present.

  • Pressure Equalization: When capping the vial to vortex/sonicate, ensure the cap is PTFE-lined.

    • Caution: Solvation is often endothermic; however, if neutralizing agents are present, heat can generate pressure.

  • Transfer: Use a Luer-lock syringe for transfer to the reaction vessel. Never pour.

    • Validation: The Luer-lock prevents needle detachment under pressure, a common cause of projectile splashes.

Phase 3: Visualizing the Safety Logic

The following diagram illustrates the critical decision points in the handling workflow.

G Start Start: Retrieve Reagent HoodCheck Check Fume Hood (Velocity > 80 fpm?) Start->HoodCheck HoodCheck->Start No (Maintenance) PPE Don PPE: Double Nitrile, Goggles, Tyvek HoodCheck->PPE Yes Weighing Weighing Protocol (Boat-in-Jar Method) PPE->Weighing Static Static Detected? Weighing->Static Ionizer Apply Anti-Static Gun Static->Ionizer Yes Solubilization Dissolve in DMF/NMP (Closed Vial) Static->Solubilization No Ionizer->Weighing Transfer Syringe Transfer to Reactor Solubilization->Transfer Waste Dispose as Hazardous Waste Transfer->Waste

Figure 1: Safe handling workflow for N-Fmoc-4-(4-morpholinyl)-L-phenylalanine, emphasizing static control and containment.

Emergency Response & Spill Management

Scenario: Dry Powder Spill (>50 mg)

  • Isolate: Alert nearby personnel and mark the zone.

  • Dampen: Do not dry sweep. This generates toxic dust. Cover the spill with a paper towel dampened with Acetone or DMF .

    • Why: The solvent weighs down the particles, preventing aerosolization.

  • Collect: Scoop the damp material into a wide-mouth hazardous waste jar.

  • Decontaminate: Wash the surface with soap and water.[2][3] The morpholine ring is basic; a mild citric acid wash can help neutralize residues, but standard detergent is sufficient for removal.

Scenario: Skin Exposure

  • Immediate Action: Remove contaminated gloves/clothing immediately.

  • Flush: Rinse skin with lukewarm water for 15 minutes.

  • Do Not Scrub: Scrubbing can abrade the skin, increasing absorption of the morpholine derivative.

Disposal Strategy

Disposal must comply with RCRA (USA) or local hazardous waste regulations. Do not treat this as general trash.

Waste StreamContentsDisposal Method
Solid Waste Contaminated weighing boats, gloves, paper towels.[3]High-Temperature Incineration. Label as "Solid Organic Waste (Toxic/Irritant)."
Liquid Waste Solutions in DMF/DCM, rinsates.Halogenated Organic Solvent Waste. (If DCM is used). If only DMF is used, Non-Halogenated stream is acceptable, but segregation is preferred.
Sharps Needles used for transfer.Bio/Chem Sharps Container. Do not recap needles.

Self-Validating Disposal Step: Before sealing the waste container, verify the pH. If the solution is highly acidic (e.g., from TFA cleavage later in the process), ensure it is not mixed with incompatible bases (like waste piperidine), which could cause an exothermic reaction/explosion.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Morpholine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Morpholine. Retrieved from [Link]

  • University of California, Irvine. (2020). Standard Practices for Fmoc-Based Solid-Phase Peptide Synthesis. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.